3,5-Dimethoxyphenylacetonitrile
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRWZQWCNTSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158409 | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-75-5 | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013388755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13388-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Core Molecular Profile and Physicochemical Properties
3,5-Dimethoxyphenylacetonitrile, also known as 3,5-dimethoxybenzyl cyanide, is an aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a symmetrically substituted benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application. The electron-donating nature of the two methoxy groups at the meta positions influences the reactivity of both the aromatic ring and the benzylic position.
Data Presentation: Key Physicochemical Properties
For ease of reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13388-75-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [3] |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [3] |
| Appearance | White to orange or yellow solid/powder | [1][2] |
| Melting Point | 54-57 °C (lit.) | [2][4] |
| Boiling Point | 316.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [2] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a critical process, demanding high purity and yield for its subsequent use in multi-step pharmaceutical syntheses. The primary route involves the nucleophilic substitution of a suitable benzyl halide with a cyanide source. A common and effective precursor for this synthesis is 3,5-dimethoxybenzaldehyde, which itself can be prepared from readily available starting materials.
Workflow Diagram: Synthesis of Precursor and Final Compound
The following diagram illustrates a validated multi-step synthesis beginning from 3,5-dihydroxybenzoic acid. This pathway provides a comprehensive view of the manufacturing logic, from a basic commodity chemical to the target intermediate.
Caption: Multi-step synthesis pathway from 3,5-dihydroxybenzoic acid.
Authoritative Protocol: Synthesis from 3,5-Dimethoxybenzyl Bromide
This protocol describes a reliable method for the synthesis of this compound, adapted from established procedures.[4] The choice of trimethylsilyl cyanide (TMSCN) with a fluoride catalyst provides a safer and often more efficient alternative to using alkali metal cyanides.
Materials:
-
3,5-Dimethoxybenzyl bromide (0.01 mol, 2.31 g)
-
Trimethylsilyl cyanide (TMSCN) (0.015 mol, 1.49 g)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.015 mol, 15 mL)
-
Acetonitrile (100 mL)
-
Ice water (100 mL)
-
Methanol (50% aqueous solution)
Procedure:
-
Reaction Setup: To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzyl bromide (2.31 g) and acetonitrile (100 mL). Stir until the solid dissolves.
-
Reagent Addition: Add trimethylsilyl cyanide (1.49 g) followed by the tetrabutylammonium fluoride solution (15 mL).
-
Scientist's Insight: TBAF acts as a fluoride ion source, which is the true catalyst. It cleaves the Si-CN bond of TMSCN, liberating a "naked" and highly nucleophilic cyanide anion in situ, which then displaces the benzylic bromide. This avoids the handling of highly toxic solid NaCN or KCN and improves solubility in organic solvents.
-
-
Reflux: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Self-Validating System: TLC monitoring is crucial. A sample is taken hourly to spot on a TLC plate alongside the starting material. The reaction is deemed complete when the spot corresponding to the starting material has disappeared or its intensity is minimal, preventing unnecessary heating that could lead to side product formation.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice water with vigorous stirring. A white solid should precipitate.
-
Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low water solubility, while the inorganic salts and residual polar reagents remain in the aqueous phase.
-
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with 50 mL of cold 50% aqueous methanol to remove any remaining water-soluble impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product, this compound. The reported yield for this procedure is approximately 66.7%.[4]
Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.
Data Presentation: Spectroscopic Data Summary
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ ~6.4-6.5 ppm (m, 3H), δ ~3.7-3.8 ppm (s, 6H), δ ~3.6-3.7 ppm (s, 2H) | Due to the C₂ᵥ symmetry, the spectrum is simple: a multiplet for the three aromatic protons, a sharp singlet for the six equivalent methoxy protons, and a singlet for the two benzylic protons. |
| ¹³C NMR | δ ~160 ppm (Ar C-O), δ ~130 ppm (Ar C-CH₂), δ ~118 ppm (C≡N), δ ~105 ppm (Ar C-H), δ ~99 ppm (Ar C-H), δ ~55 ppm (O-CH₃), δ ~24 ppm (CH₂-CN) | Key signals include the nitrile carbon, the two distinct aromatic carbons attached to oxygen, and the highly shielded aromatic carbons. |
| FTIR (KBr) | ~2250 cm⁻¹ (C≡N stretch, sharp), ~2840-2960 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1205 cm⁻¹ (Asymmetric C-O-C stretch), ~1065 cm⁻¹ (Symmetric C-O-C stretch) | The sharp nitrile peak is highly characteristic. The strong C-O ether stretches confirm the presence of the methoxy groups.[3] |
| Mass Spec. (ESI+) | m/z 178.08 [M+H]⁺, m/z 200.06 [M+Na]⁺ | The molecular ion peak and common adducts confirm the molecular weight of 177.20 g/mol .[6] |
Chemical Reactivity and Synthetic Utility
The utility of this compound in drug development stems from the reactivity of its two primary functional groups: the nitrile and the activated benzylic methylene group.
Diagram: Key Synthetic Transformations
Caption: Major reaction pathways for this compound.
-
Reduction to Phenethylamines: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7] This transformation is fundamental in the synthesis of phenethylamine-based scaffolds, which are prevalent in neuroscience drug discovery.
-
Hydrolysis to Phenylacetic Acids: Acidic or basic hydrolysis of the nitrile function yields 3,5-dimethoxyphenylacetic acid.[8] This carboxylic acid derivative serves as a handle for forming amides, esters, and other key functional groups in active pharmaceutical ingredients (APIs).
-
α-Alkylation: The benzylic protons are acidic (pKa ~22 in DMSO) and can be deprotonated by a strong base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then be alkylated with various electrophiles (R-X), allowing for the construction of more complex carbon skeletons at the benzylic position.[9][10] This is a cornerstone strategy for building quaternary centers in drug candidates.
-
Cyclization Reactions: The molecule can participate in cyclization reactions to form heterocyclic systems. For instance, under Gattermann reaction conditions, it can be used to synthesize substituted isoquinolines, a privileged scaffold in medicinal chemistry.[11]
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential. It is classified as harmful and requires appropriate personal protective equipment (PPE).
-
GHS Classification: Acute Toxicity, Oral (Category 4).[3]
-
Precautionary Measures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
Conclusion: A Strategically Important Intermediate
This compound is more than a mere collection of atoms; it is a carefully designed molecular tool. Its symmetric substitution pattern offers predictable reactivity and simplified analytical signatures, while its functional groups provide multiple handles for sophisticated molecular construction. For researchers in drug discovery, a thorough understanding of its properties, from synthesis to reactivity, is crucial for leveraging its full potential in the rational design of next-generation therapeutics.
References
- This compound. ChemBK.
- 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Rhodium Archive.
- This compound | C10H11NO2 | CID 139445. PubChem, National Institutes of Health.
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry.
- #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Erowid.
- This compound CAS#: 13388-75-5. ChemWhat.
- This compound (C10H11NO2). PubChemLite.
- Method for the alkylation of phenylacetonitriles. Google Patents (US4377531A).
- Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Arkivoc.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511A).
Sources
- 1. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13388-75-5 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine [studfile.net]
- 8. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 9. US4377531A - Method for the alkylation of phenylacetonitriles - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to 3,5-Dimethoxyphenylacetonitrile (CAS: 13388-75-5): Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of this compound, a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and strategic applications, with a particular focus on its role as a versatile molecular scaffold.
This compound (CAS No. 13388-75-5) is more than a mere chemical intermediate; it is a strategically valuable building block in the synthesis of complex molecular architectures.[1] Its structure is characterized by a phenylacetonitrile core symmetrically substituted with two electron-donating methoxy groups. This specific arrangement imparts unique electronic properties and conformational preferences, making the "3,5-dimethoxyphenyl" motif a recurring feature in a multitude of biologically active molecules, particularly in the realm of oncology.[2][3] The presence of the reactive nitrile group and an activated benzylic position provides multiple handles for synthetic diversification.[1]
This whitepaper offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to detailed, validated synthesis protocols and its utility in the construction of high-value compounds for drug discovery.
Part 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in the laboratory.
Physicochemical Data Summary
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13388-75-5 | [1][4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 54-57 °C | [4] |
| Solubility | Soluble in ethanol, dichloromethane, DMF; limited in water | [1][4] |
| SMILES | COc1cc(CC#N)cc(c1)OC | [1] |
| InChIKey | UUNRWZQWCNTSCV-UHFFFAOYSA-N | [5] |
Spectroscopic Signature Analysis
The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The symmetry of the molecule is a key feature that simplifies its NMR spectra.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at the C2 and C6 positions are chemically equivalent, as are the two methoxy groups.
-
δ ~6.4-6.5 ppm: A doublet or two closely spaced signals corresponding to the two equivalent aromatic protons (H-2, H-6).
-
δ ~6.3-6.4 ppm: A triplet corresponding to the single aromatic proton (H-4).
-
δ ~3.7-3.8 ppm: A sharp singlet, integrating to 6 protons, representing the two equivalent methoxy groups (-OCH₃).
-
δ ~3.6-3.7 ppm: A sharp singlet, integrating to 2 protons, for the benzylic methylene group (-CH₂CN).[6]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will also reflect the molecular symmetry.
-
δ ~160-161 ppm: Signal for the two equivalent methoxy-substituted aromatic carbons (C-3, C-5).
-
δ ~132-133 ppm: Signal for the quaternary aromatic carbon attached to the acetonitrile group (C-1).
-
δ ~117-118 ppm: Signal for the nitrile carbon (-C≡N).
-
δ ~107-108 ppm: Signal for the two equivalent aromatic carbons (C-2, C-6).
-
δ ~100-101 ppm: Signal for the aromatic carbon at the C-4 position.
-
δ ~55-56 ppm: Signal for the two equivalent methoxy carbons (-OCH₃).
-
δ ~23-24 ppm: Signal for the benzylic methylene carbon (-CH₂CN).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1][5]
-
~2250 cm⁻¹ (sharp, medium): A strong, characteristic absorption for the nitrile (C≡N) stretch.
-
~2840-3000 cm⁻¹: C-H stretching vibrations for the aromatic and aliphatic protons.
-
~1600 cm⁻¹, ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1150-1250 cm⁻¹: Strong C-O stretching for the aryl ether methoxy groups.
-
Part 2: Validated Synthesis Methodologies
The reliable synthesis of this compound is critical for its use in research and development. Two robust, scalable methods are detailed below, each starting from common laboratory precursors.
Method A: Direct Cyanation of 3,5-Dimethoxybenzyl Bromide
This one-step method is highly efficient if the corresponding benzyl bromide is available. It relies on the nucleophilic substitution of the bromide with a cyanide source. The use of trimethylsilyl cyanide (TMSCN) activated by a fluoride source is a modern, safer alternative to using alkali metal cyanides.
Causality & Experimental Rationale: The choice of TMSCN with tetrabutylammonium fluoride (TBAF) is deliberate. TBAF's fluoride ion has a high affinity for silicon, forming a strong Si-F bond. This interaction polarizes the TMSCN, generating a "naked" and highly nucleophilic cyanide anion in situ, which readily displaces the benzylic bromide. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cations without interfering with the nucleophile.
Workflow Diagram: Direct Cyanation
Caption: Workflow for the direct synthesis of this compound.
Detailed Experimental Protocol:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl bromide (2.31 g, 0.01 mol).
-
Reagent Addition: Add acetonitrile (30 mL), trimethylsilyl cyanide (1.49 g, 0.015 mol), and tetrabutylammonium fluoride (1.0 M in THF, 15 mL, 0.015 mol).
-
Reaction: The mixture is stirred and heated to reflux (approx. 82°C). The reaction progress is monitored by Thin Layer Chromatography (TLC) over 6 hours.
-
Workup: Upon completion, the reaction is cooled to room temperature. The solution is poured into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash the filter cake with a 50% aqueous methanol solution (2 x 20 mL), and dry under vacuum to yield the final product.
Method B: Two-Step Synthesis from 3,5-Dimethoxybenzaldehyde
This is a classic and highly reliable route that is advantageous when the aldehyde is the more accessible starting material. The process involves the formation of an aldoxime, followed by its dehydration to the nitrile.
Causality & Experimental Rationale:
-
Step 1 (Oximation): The aldehyde is converted to its oxime using hydroxylamine hydrochloride. The reaction is typically run in a protic solvent like ethanol with a mild base (e.g., pyridine or sodium acetate) to neutralize the HCl released, driving the condensation reaction to completion.
-
Step 2 (Dehydration): The dehydration of an aldoxime to a nitrile is a fundamental transformation. Many reagents can achieve this. A system of triphenylphosphine (PPh₃) and an N-halosuccinimide (e.g., NCS) is effective and mild. The PPh₃ acts as an oxygen scavenger, forming the thermodynamically stable triphenylphosphine oxide (Ph₃P=O), which is the primary driving force for the reaction.[7]
Workflow Diagram: Synthesis from Aldehyde
Caption: Two-step synthesis of this compound from its aldehyde.
Detailed Experimental Protocol:
-
Oxime Formation:
-
In a 250 mL flask, dissolve 3,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and pyridine (9.5 g, 0.12 mol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction and pour it into 300 mL of cold water. The aldoxime will precipitate.
-
Filter the solid, wash with water, and dry to obtain 3,5-dimethoxybenzaldoxime.
-
-
Dehydration to Nitrile:
-
In a 250 mL flask under a nitrogen atmosphere, dissolve the dried aldoxime (9.05 g, 0.05 mol) in dry dichloromethane (DCM, 100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (7.3 g, 0.055 mol) in one portion.
-
Slowly add a solution of triphenylphosphine (14.4 g, 0.055 mol) in dry DCM (50 mL) dropwise over 30 minutes, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Part 3: Chemical Reactivity & Synthetic Utility
The synthetic value of this compound lies in the reactivity of its nitrile and benzylic methylene groups. These sites allow for its elaboration into a variety of important downstream intermediates.
Diagram of Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
-
Reduction to Phenylethylamines: The nitrile can be readily reduced to the corresponding primary amine, 2-(3,5-dimethoxyphenyl)ethylamine. This is a privileged scaffold in medicinal chemistry.
-
Rationale: Reagents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Palladium on Carbon) are highly effective for this transformation. The choice of reagent depends on the presence of other functional groups in the molecule.
-
-
Hydrolysis to Phenylacetic Acids: Acidic or basic hydrolysis of the nitrile group yields 3,5-dimethoxyphenylacetic acid.
-
Rationale: This carboxylic acid derivative serves as a crucial precursor for forming amides, esters, and other carbonyl compounds, significantly expanding the synthetic possibilities.
-
-
Gattermann Reaction for Isoquinoline Synthesis: In a notable application, this compound undergoes cyclization under Gattermann conditions (using zinc cyanide and a hydrogen halide) to form 3-halo-6,8-dimethoxyisoquinolines.[4]
-
Rationale: This reaction provides direct access to the isoquinoline core, a heterocyclic motif found in numerous alkaloids and pharmacologically active compounds. The reaction proceeds via electrophilic attack of an iminium-like species onto the electron-rich aromatic ring.
-
Part 4: Applications in Drug Discovery
The 3,5-dimethoxyphenyl moiety is frequently employed by medicinal chemists as a "bioisostere" or replacement for other groups to optimize a drug candidate's properties. Its presence can enhance metabolic stability, improve binding affinity through hydrogen bonding with protein targets, and modulate solubility.
-
Anticancer Research: This scaffold is a key component of many compounds designed as tubulin polymerization inhibitors, mimicking the A-ring of natural products like Combretastatin A-4.[3] The methoxy groups often engage in crucial hydrogen bonding interactions within the colchicine binding site of tubulin.
-
Enzyme Inhibition: The compound itself has been postulated to act as an inhibitor of demethylation reactions. Derivatives are explored as inhibitors for various enzyme classes, including kinases, where the dimethoxybenzene group can occupy hydrophobic pockets in the enzyme's active site.[2]
-
Neurological and Cannabinoid Research: Some research suggests that compounds bearing this moiety may interact with cannabinoid receptors, opening avenues for its use in developing therapeutics for neurological disorders.
Part 5: Safety, Handling, & Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
| Hazard Class & Statement | GHS Pictogram | Precautionary Measures & PPE |
| Acute Toxicity 4, Oral (H302): Harmful if swallowed. | GHS07 (Warning) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[1] |
| Acute Toxicity 4, Dermal (H312): Harmful in contact with skin. | GHS07 (Warning) | Avoid skin contact. Use only in a well-ventilated area or chemical fume hood.[1] |
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone intermediate whose value is defined by its synthetic versatility and the strategic importance of its core structure in medicinal chemistry. Its straightforward synthesis from common precursors, combined with the multiple avenues for chemical modification, ensures its continued relevance. For scientists engaged in the synthesis of novel bioactive compounds, a comprehensive understanding of this molecule's properties, reactivity, and handling is not just beneficial—it is essential for accelerating the drug discovery process.
References
- PubChem. This compound.
- SpectraBase.
- Ghorbani-Vaghei, R., & Veisi, H. An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Chinese Chemical Letters. [Link]
- ChemBK. This compound. [Link]
- White, W. N., & Straus, D. Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. [Link]
- Xu, S., et al. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Bioorganic & Medicinal Chemistry. [Link]
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carruthers, W., & Coldham, I. Modern Methods of Organic Synthesis. Cambridge University Press.
- Meagher, G., et al.
Sources
- 1. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 7. klivon.com [klivon.com]
An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethoxyphenylacetonitrile
This guide provides a comprehensive overview of the essential physical and spectroscopic properties of 3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5), a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for property determination.
Core Molecular and Physical Characteristics
This compound is a crystalline solid at room temperature, characterized by a substituted aromatic ring linked to a nitrile functional group via a methylene bridge.[1] This structure dictates its physical behavior, including its melting point, solubility, and spectroscopic signature.
A summary of its core physical properties is presented below for quick reference. Each of these properties will be explored in greater detail in the subsequent sections, which include field-proven experimental protocols for their verification.
| Property | Value | Source(s) |
| CAS Number | 13388-75-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [2][3] |
| Appearance | White to light yellow or orange crystalline solid/powder | [1][4] |
| Melting Point | 54 - 58 °C | [1][4][5] |
| Boiling Point | 178 °C at 10 mmHg | [1] |
| Predicted Boiling Point | 316.7 ± 27.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.082 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in common organic solvents such as ethanol and dimethylformamide | [4] |
Thermal Properties: Melting Point Analysis
The melting point is a critical parameter that serves as a primary indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range.[2] For a research-grade compound like this compound, precise and accurate determination is paramount.
Causality of Method Selection
Two primary methods are employed for melting point determination: the capillary method and Differential Scanning Calorimetry (DSC).
-
Capillary Method: This traditional technique is excellent for rapid, routine checks of purity. It relies on visual observation of the phase change in a packed capillary tube heated in a controlled block or oil bath.[6] Its accessibility and speed make it a staple in synthetic chemistry labs.
-
Differential Scanning Calorimetry (DSC): For definitive thermodynamic data, DSC is the authoritative method.[7] It measures the heat flow required to raise the sample's temperature compared to a reference.[8][9] This provides not only a highly accurate melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering deeper insight into the crystalline structure. For drug development and material science, where thermal stability is crucial, DSC is the gold standard.[10]
Experimental Protocol 1: Capillary Melting Point Determination
This protocol describes a self-validating system for obtaining a reliable melting point range.
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Crush the crystals into a fine powder using a spatula.
-
Take a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed sample height of 1-2 mm is ideal.
-
-
Initial Rapid Determination:
-
Insert the prepared capillary into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.[3] This prevents time wastage during precise measurements.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare two more capillary samples. This redundancy validates the consistency of the measurement.
-
Insert a new capillary and heat the block to about 15°C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, thermometer, and block.[2][3]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts completely (T₂). The melting range is T₁ - T₂.
-
-
Validation:
-
Repeat the precise determination with the second sample. The two measured ranges should agree within 1°C.
-
Solubility Profile: Guiding Formulation and Purification
Understanding the solubility of this compound is fundamental for its use in synthesis, purification (e.g., crystallization), and formulation. The "like dissolves like" principle is a useful starting point, suggesting its solubility in polar organic solvents and insolubility in water due to its predominantly nonpolar aromatic structure.
Causality of Solvent Selection
A systematic approach to solubility testing provides a comprehensive profile. The chosen solvents are designed to probe different intermolecular interactions:
-
Water (H₂O): Tests for high polarity and hydrogen bonding capacity.
-
5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.
-
5% Hydrochloric Acid (HCl): Tests for basic functional groups (like amines).
-
Methanol (MeOH) / Ethanol (EtOH): Common polar protic solvents.
-
Dichloromethane (DCM) / Ethyl Acetate (EtOAc): Common solvents of intermediate polarity.
-
Hexanes: A nonpolar solvent.
Experimental Protocol 2: Qualitative Solubility Assessment
-
Preparation: Aliquot approximately 20-30 mg of the compound into a series of labeled small test tubes.
-
Solvent Addition: Add 1 mL of a chosen solvent to the corresponding test tube.
-
Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the tube) for 60 seconds.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but a significant portion remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the results for each solvent in a systematic table. For solvents where the compound is insoluble at room temperature, the tube can be gently warmed to test for temperature-dependent solubility, which is crucial information for recrystallization procedures.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the molecule, confirming its structure and assessing its purity.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Theoretical Basis: GC-MS is the definitive technique for assessing the purity of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then ionizes and fragments each component, providing a mass spectrum that serves as a unique molecular identifier. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).
-
Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
Set the injector temperature (e.g., 250°C) and MS transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Interpretation: The primary peak in the resulting total ion chromatogram (TIC) should correspond to the target compound. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.
Infrared (IR) Spectroscopy
Theoretical Basis: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of key functional groups. For this compound, the most characteristic absorptions are the C≡N stretch of the nitrile and various stretches associated with the dimethoxy-substituted aromatic ring. The C≡N stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum.
Expected IR Absorptions:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃ groups).
-
~2250-2230 cm⁻¹: C≡N stretching. This peak is expected to be sharp and of medium-to-strong intensity. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.
-
~1600 cm⁻¹ and ~1470 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1000 cm⁻¹: Strong C-O stretching from the aryl ether methoxy groups.
Experimental Protocol 3: KBr Pellet Preparation for Solid-State FT-IR
This method is standard for acquiring high-quality IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[5]
-
Preparation: Ensure all equipment (agate mortar, pestle, die set) and the spectroscopy-grade KBr are thoroughly dry, as water shows broad absorption bands that can obscure the spectrum.[5]
-
Mixing: Place ~1-2 mg of this compound and ~100-200 mg of dry KBr powder into the agate mortar.[1]
-
Grinding: Gently but thoroughly grind the two powders together for 1-2 minutes until a fine, homogeneous mixture is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to prevent scattering.[5]
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes.[5] The KBr will flow under pressure to form a transparent or translucent pellet.
-
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the chemical environment of magnetically active nuclei (like ¹H and ¹³C).
-
¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~6.5-6.4 ppm (3H, multiplet): This signal would correspond to the three protons on the aromatic ring. Due to the symmetrical substitution pattern, the two protons ortho to the cyanomethyl group (at C2 and C6) would be chemically equivalent, and the proton para to it (at C4) would be unique. This would likely result in a doublet for the C2/C6 protons and a triplet for the C4 proton, which may overlap.
-
~3.8 ppm (6H, singlet): A strong singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.
-
~3.7 ppm (2H, singlet): A singlet corresponding to the two protons of the methylene (-CH₂-) group. This signal is a singlet because it has no adjacent proton neighbors.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~161 ppm: Quaternary carbons of the aromatic ring attached to the methoxy groups (C3 and C5).
-
~132 ppm: Quaternary carbon of the aromatic ring attached to the cyanomethyl group (C1).
-
~118 ppm: The nitrile carbon (-C≡N).
-
~108 ppm: Aromatic CH carbons ortho to the cyanomethyl group (C2 and C6).
-
~101 ppm: Aromatic CH carbon para to the cyanomethyl group (C4).
-
~56 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).
-
~24 ppm: The carbon of the methylene group (-CH₂-).
Mass Spectrometry (MS)
Theoretical Basis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak, which corresponds to the intact molecule's mass. For C₁₀H₁₁NO₂, the expected m/z would be 177 .
-
Key Fragments: Benzyl nitriles often undergo fragmentation via cleavage of the benzylic bond. The most characteristic fragmentation would be the loss of the nitrile group or the formation of a stable tropylium-like ion. A prominent fragment would be expected at m/z 150 , corresponding to the [M-HCN]⁺ ion or a related rearrangement product. The base peak (most intense) is often the tropylium ion at m/z 91 in simple benzyl systems, but the dimethoxy substitution pattern here would lead to a substituted equivalent at m/z 151 ([C₉H₁₁O₂]⁺).
References
- University of Calgary. (n.d.). Melting point determination. Department of Chemistry.
- ChemBK. (2024). This compound.
- Al-Dawsari, M. (2021). experiment (1) determination of melting points. Slideshare.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [https://www.jove.
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- University of Calgary. (2023). Solubility of Organic Compounds. Department of Chemistry.
- Santa Ana College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Specac. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis.
- Shimadzu. (n.d.). KBr Pellet Method.
- Johnson, C. M., & Olsen, E. M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JoVE (Journal of Visualized Experiments), (133), e57233.
- SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC).
- LibreTexts Chemistry. (2022). 3.3E: Experimentally Testing Solvents.
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- Analytice. (n.d.). Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID.
- ChemWhat. (n.d.). This compound CAS#: 13388-75-5.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (2017). Fragmentation of N‐benzyl‐substituted five‐membered nitriles.
- MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- University of Cambridge. (n.d.). 1H NMR Spectroscopy. Department of Chemistry.
- LibreTexts Chemistry. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
Sources
- 1. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) [np-mrd.org]
- 7. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391) [np-mrd.org]
- 8. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. mzCloud – 3 5 DMA [mzcloud.org]
- 10. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]
solubility of 3,5-Dimethoxyphenylacetonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Dimethoxyphenylacetonitrile in Organic Solvents
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] Its solubility in organic solvents is a critical physical property that dictates reaction conditions, influences purification strategies such as crystallization, and is fundamental for downstream formulation and drug delivery processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles. It offers a detailed, field-proven protocol for the quantitative determination of its solubility and discusses the interplay between its molecular structure and the properties of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and purification processes involving this compound.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process efficiency, product purity, and ultimately, therapeutic efficacy. This compound (Figure 1), a versatile building block, is no exception. The selection of an appropriate solvent system is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to facilitate molecular collisions and drive chemical reactions to completion.
-
Purification and Crystallization: Exploiting solubility differences at various temperatures to isolate the target compound from impurities and achieve the desired crystalline form.
-
Process Safety and Scalability: Choosing solvents that are not only effective but also safe to handle at an industrial scale and environmentally benign.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the design of effective drug delivery systems.
This guide moves beyond a simple listing of solvents, delving into the structural and chemical principles that govern the dissolution of this compound.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol [2]
Physicochemical Properties
A compound's inherent properties are the primary determinants of its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 13388-75-5 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][4] |
| Molecular Weight | 177.20 g/mol | [2][4] |
| Appearance | White to orange or green powder/crystal | [1][4] |
| Melting Point | 54-58 °C | [1][4][5] |
| Boiling Point | 178 °C @ 10 mmHg | [4] |
| Synonyms | 3,5-Dimethoxybenzyl Cyanide | [4] |
Theoretical Framework: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute (lattice energy) and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is "like dissolves like," which relates the polarity of the solute to that of the solvent.[6]
The structure of this compound is amphiphilic, containing both polar and non-polar regions:
-
Polar Moieties: The nitrile group (-C≡N) possesses a strong dipole moment, and the two methoxy groups (-OCH₃) contribute to the molecule's polarity through their ether linkages. These groups can participate in dipole-dipole interactions.
-
Non-Polar Moiety: The benzene ring forms the non-polar backbone of the molecule, favoring interactions with non-polar solvents through van der Waals forces.
Therefore, its solubility is highest in solvents that can effectively interact with both its polar functional groups and its non-polar aromatic ring. Solvents with intermediate polarity are often excellent candidates. The dielectric constant of a solvent provides a quantitative measure of its polarity; solvents with a dielectric constant below 15 are generally considered nonpolar.[7]
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
| Solvent Class | Example Solvent(s) | Observed Solubility | Source(s) |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [3][5] | |
| Ethyl Acetate | Soluble | [5] | |
| Polar Protic | Ethanol | Soluble | [1][3] |
| Aqueous | Water | Limited Solubility | [3] |
This profile aligns with theoretical expectations. The compound's limited solubility in water is due to the large, non-polar benzene ring, which disrupts the strong hydrogen-bonding network of water.[3] Its solubility in polar organic solvents like ethanol, DCM, and ethyl acetate is attributed to favorable dipole-dipole and van der Waals interactions.[1][3][5]
Quantitative Solubility Determination: A Validated Gravimetric Protocol
While qualitative data is useful for initial screening, quantitative data is essential for process design and optimization. The following is a robust, step-by-step protocol for determining the solubility of this compound using a static gravimetric method, adapted from established methodologies for similar compounds.[8]
Causality of Experimental Design: This method is chosen for its accuracy and reliability. By allowing the system to reach equilibrium in a thermostatically controlled environment, we ensure the measured solubility is the true thermodynamic solubility. The gravimetric finish (weighing the evaporated residue) is a direct and robust measurement of the dissolved solute mass.
Experimental Workflow Diagram
Caption: Gravimetric method for quantitative solubility determination.
Step-by-Step Methodology
-
Preparation:
-
To a series of 10 mL glass vials, add a known mass (approx. 5 g) of the chosen organic solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath, precisely controlled to the target temperature (e.g., 283.15 K, 298.15 K, 313.15 K).
-
Agitate the vials for a minimum of 24 hours to ensure the system reaches solid-liquid equilibrium. The prolonged agitation is critical for achieving true thermodynamic solubility.
-
After the equilibration period, cease agitation and let the vials stand undisturbed in the bath for at least 3 hours to allow the excess solid to settle completely.
-
-
Sampling and Analysis:
-
Pre-weigh a clean, dry weighing bottle (m₁).
-
Using a pre-heated glass syringe (to prevent premature crystallization upon sampling), carefully withdraw approximately 2 mL of the clear supernatant. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to exclude any solid particles.
-
Quickly dispense the sample into the pre-weighed bottle and seal it. Immediately record the new mass (m₂).
-
Remove the cap and place the bottle in a vacuum oven at a moderate temperature (e.g., 40°C) until the solvent has completely evaporated and the crystalline residue is dry.
-
Cool the bottle in a desiccator and weigh it until a constant mass is achieved (m₃).
-
-
Calculations:
-
Mass of solute (m_solute) = m₃ - m₁
-
Mass of solvent (m_solvent) = m₂ - m₃
-
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
-
Mole fraction solubility (x) can be calculated using the molecular weights of the solute (MW_solute) and solvent (MW_solvent):
-
Moles of solute = m_solute / MW_solute
-
Moles of solvent = m_solvent / MW_solvent
-
x = (Moles of solute) / (Moles of solute + Moles of solvent)
-
-
Interpreting Solubility: The Solvent's Role
To predict or rationalize solubility, it is crucial to consider the properties of the solvent. The following table provides key parameters for common organic solvents.
| Solvent | Polarity Index | Dielectric Constant (@ 20-25°C) | Type |
| n-Heptane | 0.1 | 1.92 | Non-Polar |
| Toluene | 2.4 | 2.38 | Non-Polar |
| Diethyl Ether | 2.8 | 4.33 | Non-Polar |
| Dichloromethane | 3.1 | 8.93 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Isopropyl Alcohol | 3.9 | 19.92 | Polar Protic |
| Ethanol | 4.3 | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.70 | Polar Protic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |
| Data sourced from multiple references.[9][10] |
Structure-Solubility Relationship
The solubility of this compound is a balance between the energetic cost of breaking the crystal lattice and the energetic gain from solvating the molecule.
Caption: Intermolecular forces governing solubility.
-
In Non-Polar Solvents (e.g., Toluene, Heptane): Solubility will be limited. While the benzene ring interacts favorably, the polar nitrile and methoxy groups are poorly solvated, making dissolution energetically unfavorable.
-
In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Good solubility is expected. These solvents have significant dipole moments that can effectively solvate the nitrile and methoxy groups, while their organic nature accommodates the non-polar ring.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as hydrogen bond acceptors for the nitrile and ether oxygens. Their alkyl chains provide favorable van der Waals interactions with the benzene ring.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][4] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, sealed from moisture.[1]
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11][12]
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its polar functional groups and its non-polar aromatic core. A qualitative assessment indicates good solubility in common polar organic solvents and limited solubility in water. For process development and optimization, quantitative data is indispensable. The gravimetric method detailed in this guide provides a reliable and accurate means of generating this crucial data. By understanding the fundamental principles of solubility and applying rigorous experimental techniques, researchers can make informed decisions in solvent selection, leading to more efficient, scalable, and robust chemical processes.
References
- ChemBK. (n.d.). This compound.
- University of Maryland. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Wikipedia. (n.d.). Solvent.
- University of New England. (2023, August 31). Solubility of Organic Compounds.
- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. (n.d.). Dielectric Constants of Common Solvents.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13388-75-5).
- Wang, Y., et al. (2025, August 4). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. ResearchGate.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13388-75-5: this compound [cymitquimica.com]
- 4. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 13388-75-5 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. scribd.com [scribd.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Properties of 3,5-Dimethoxyphenylacetonitrile: Melting and Boiling Point Determination
Introduction
3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5) is a pivotal intermediate in the landscape of fine chemical synthesis, finding extensive application in the development of pharmaceuticals, dyes, and agrochemicals.[1] As with any critical building block in a synthetic pathway, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for process optimization, purity assessment, and scalable production. The melting and boiling points, in particular, serve as primary indicators of identity and purity.
This technical guide provides an in-depth analysis of the melting and boiling points of this compound. Moving beyond a simple recitation of values, this document elucidates the theoretical underpinnings of these phase transitions, presents validated, step-by-step protocols for their accurate determination, and offers insights into the interpretation of experimental data. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and developers.
Physicochemical Profile
The essential physical and chemical identifiers for this compound are summarized below. These values represent a consensus from verified chemical suppliers and databases, forming the baseline for experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [2] |
| CAS Number | 13388-75-5 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to cream/orange crystalline powder/solid | [1][4] |
| Melting Point | 54 - 58 °C | [1][3][4] |
| Boiling Point | 178 °C at 10 mmHg (13.3 mbar) | |
| 316.7 ± 27.0 °C (Predicted at 760 mmHg) | [1] |
Theoretical Basis for Phase Transitions
The observed melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. Understanding these forces is key to explaining its physical behavior.
-
Molecular Structure: The molecule consists of a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups and an electron-withdrawing acetonitrile (-CH₂CN) group.
-
Intermolecular Forces:
-
Dipole-Dipole Interactions: The nitrile group (C≡N) possesses a strong dipole moment, leading to significant dipole-dipole attractions between molecules. The ether linkages of the methoxy groups also contribute to the overall molecular dipole. These forces are a primary determinant of the energy required to transition from the solid to liquid and liquid to gas phases.
-
Van der Waals Forces: The aromatic ring and the overall molecular size contribute to transient London dispersion forces, which, while weaker than dipole-dipole interactions, are cumulative and significant.
-
Crystal Lattice Energy (Melting Point): In the solid state, the molecules arrange themselves into a crystal lattice. The melting point of 54-58 °C represents the thermal energy required to overcome the lattice energy, disrupting the ordered solid structure into a disordered liquid state. The planarity of the benzene ring allows for efficient packing, while the substituents influence the specific lattice arrangement.
-
-
Boiling Point Considerations: The boiling point is the temperature at which the compound's vapor pressure equals the surrounding atmospheric pressure. The high predicted atmospheric boiling point (316.7 °C) reflects the strong intermolecular forces that must be overcome for molecules to escape into the vapor phase.[1] However, many complex organic molecules, including this one, are susceptible to thermal decomposition at such elevated temperatures. For this reason, the boiling point is more practically and reliably determined under reduced pressure (e.g., 178 °C at 10 mmHg), which lowers the temperature required for boiling and preserves the compound's integrity.
Experimental Determination of the Melting Point
The melting point is a robust and sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5]
Principle of the Capillary Method
This standard method involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating block. The temperatures at which melting begins (the first appearance of liquid) and is complete are recorded as the melting range.
Detailed Experimental Protocol
-
Sample Preparation:
-
Capillary Tube Loading:
-
Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.[6]
-
Invert the tube and tap it gently on a hard surface to compact the powder at the bottom. To ensure dense packing, drop the tube, sealed-end down, through a long piece of glass tubing onto the benchtop.[5][6] Proper packing prevents the sample from shrinking away from the walls during heating.[6]
-
-
Measurement with a Digital Apparatus (e.g., DigiMelt, Mel-Temp):
-
Insert the loaded capillary tube into the sample holder of the apparatus.[6]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a high heating ramp rate (e.g., 10-20 °C/minute) to find the approximate range.[5]
-
Accurate Determination: Set the starting temperature to approximately 15-20 °C below the expected melting point (e.g., start at 35 °C for this compound).[6]
-
Set the heating ramp rate to a slow, controlled value, typically 1-2 °C per minute.[8] A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Continue heating and record the temperature (T₂) at which the last crystal of solid melts into a clear liquid.
-
Report the result as the range T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube or re-melt a sample, as decomposition may have occurred.[8]
-
Workflow for Melting Point Determination```dot
Caption: Workflow for microscale boiling point determination.
Conclusion
The accurate characterization of this compound through its melting and boiling points is fundamental to its effective use in research and drug development. Its melting point of 54-58 °C serves as a reliable and immediate benchmark for purity. The boiling point, best measured under reduced pressure as 178 °C at 10 mmHg , provides essential data for purification via distillation and for defining thermal stability limits in reaction planning. By adhering to the rigorous, validated protocols detailed in this guide, scientists can ensure data integrity, leading to more reproducible and scalable synthetic outcomes.
References
- Current time information in Washington, DC, US. Google. Retrieved January 9, 2026.
- This compound - Physico-chemical Properties. ChemBK. (2024-04-09). [Link]
- Micro Boiling Point Determin
- Micro-boiling point measurement. University of Calgary. [Link]
- Micro-Method for Boiling Point Determin
- Melting point determin
- Micro-boiling point measurement. University of Calgary. [Link]
- Experiment 1 - Melting Points. Austin Community College. [Link]
- How to Determine Boiling Points on the Microscale. Chemtips - WordPress.com. (2013-07-22). [Link]
- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. (2025-08-20). [Link]
- Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]
- This compound. Stenutz. [Link]
- Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
- This compound. PubChem - NIH. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13388-75-5 [chemicalbook.com]
- 4. L11443.06 [thermofisher.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. westlab.com [westlab.com]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dimethoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of chemical compounds is a foundational requirement for advancing scientific discovery. This compound (CAS No: 13388-75-5, Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures relevant to medicinal chemistry and materials science.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition and interpretation.
Our approach integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical model of the molecule. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and confident characterization.
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.
-
Expertise & Experience : While publicly accessible experimental NMR spectra for the 3,5-isomer are limited, we can reliably predict the spectral features based on established principles of chemical shifts, symmetry, and by drawing comparisons with structurally similar compounds, such as 3,5-Dimethoxybenzyl chloride.[2] The symmetry of the 3,5-disubstituted aromatic ring is a key determinant of the resulting spectrum.
¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Aromatic) | ~6.4 | Triplet (t) | 1H |
| H-2, H-6 (Aromatic) | ~6.5 | Doublet (d) | 2H |
| -CH₂CN (Benzylic) | ~3.7 | Singlet (s) | 2H |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H |
Causality Behind Predictions:
-
Aromatic Protons : The molecule's symmetry makes the H-2 and H-6 protons chemically equivalent, resulting in a single signal. They are coupled to the H-4 proton, appearing as a doublet. The H-4 proton is coupled to the two equivalent H-2/H-6 protons, leading to a triplet. These protons appear relatively upfield due to the electron-donating effect of the two methoxy groups.
-
Methoxy Protons : The six protons of the two equivalent methoxy groups are shielded and do not couple with other protons, hence they appear as a sharp singlet with a high integration value (6H).
-
Benzylic Protons : The methylene (-CH₂) protons are adjacent to a nitrile group and the aromatic ring but have no adjacent protons to couple with, resulting in a singlet.
¹³C NMR Spectroscopy Data (Predicted)
The carbon NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, we expect to see 6 distinct signals for the 10 carbon atoms.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 (C-O) | ~161 |
| C-1 (Quaternary) | ~132 |
| C≡N (Nitrile) | ~118 |
| C-2, C-6 (Aromatic CH) | ~108 |
| C-4 (Aromatic CH) | ~101 |
| -OCH₃ (Methoxy) | ~56 |
| -CH₂CN (Benzylic) | ~24 |
Causality Behind Predictions:
-
The carbons attached to the electronegative oxygen atoms (C-3, C-5) are the most deshielded and appear furthest downfield.
-
The nitrile carbon (C≡N) has a characteristic shift around 118 ppm.
-
The benzylic carbon (-CH₂CN) is the most upfield of the sp² and sp carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).[3]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]
-
Trustworthiness : The presence of a sharp, distinct peak for the nitrile group (C≡N) serves as a key diagnostic marker. This, combined with strong C-O ether stretches and characteristic aromatic signals, provides a reliable fingerprint for the molecule.
Characteristic IR Absorption Bands
The analysis of the ATR-IR spectrum of this compound reveals several key absorption bands.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2250 | C≡N (Nitrile) Stretch | Medium |
| 3000-2800 | C-H (Aromatic & Aliphatic) Stretch | Medium |
| ~1600, ~1460 | C=C (Aromatic Ring) Stretch | Strong |
| ~1205, ~1155 | C-O (Aryl Ether) Stretch | Strong |
| ~830 | C-H (Aromatic) Out-of-Plane Bend | Strong |
Interpretation of Key Peaks:
-
Nitrile Stretch (~2250 cm⁻¹) : This peak is highly characteristic of the C≡N triple bond and is a crucial identifier for this molecule.[8]
-
Aromatic C=C Stretches (~1600, ~1460 cm⁻¹) : These strong absorptions are typical for carbon-carbon stretching within an aromatic ring.[9]
-
C-O Ether Stretch (~1205, ~1155 cm⁻¹) : The strong, distinct bands in this region are indicative of the aryl-alkyl ether linkages of the methoxy groups.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern upon ionization.
-
Authoritative Grounding : The monoisotopic mass of C₁₀H₁₁NO₂ is calculated to be 177.078978594 Da, which should correspond precisely to the high-resolution mass spectrometry (HRMS) measurement.[1]
Key Mass Spectral Data
| m/z Value | Ion Identity | Interpretation |
| 177 | [M]⁺ | Molecular Ion |
| 178 | [M+H]⁺ | Protonated Molecular Ion (in ESI/CI) |
| 151 | [M - C₂H₂]⁺ or [C₉H₁₁O₂]⁺ | Likely the 3,5-dimethoxybenzyl cation |
| 136 | [C₉H₁₁O₂ - CH₃]⁺ | Loss of a methyl radical from the m/z 151 fragment |
Fragmentation Pathway Analysis: The most common fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation of a stable, resonance-delocalized 3,5-dimethoxybenzyl cation at m/z 151. Subsequent loss of a methyl radical (-CH₃) from one of the methoxy groups could then lead to the fragment at m/z 136. The detection of the molecular ion at m/z 177 and the key fragment at m/z 151 are strong indicators of the proposed structure.[10][11]
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates the logical process for confirming the structure of this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure and the assignment of the predicted proton NMR signals.
Caption: Structure of this compound with ¹H NMR signal assignments.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Hazard : Warning. Harmful if swallowed (Acute Toxicity, Oral, Category 4). May be harmful in contact with skin.[1]
-
Precautions : Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Avoid ingestion and skin contact.
Conclusion
The structural characterization of this compound is reliably achieved through an integrated application of NMR, IR, and MS techniques. The nitrile group provides a distinct handle in the IR spectrum, while mass spectrometry confirms the molecular weight and key structural fragments. NMR spectroscopy, even when predicted based on sound chemical principles, maps the precise arrangement of atoms, confirming the 3,5-substitution pattern through the expected symmetry. This self-validating system of analysis provides the high level of confidence required for applications in research and drug development.
References
- Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information for a related chemical communication. Chem. Commun., 50, 13451-13453. (Note: This is a representative citation for methodology, not directly for the compound data).
- NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698).
- PubChem. Compound Summary for CID 139445, this compound. National Center for Biotechnology Information.
- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- mzCloud. 3,5-DMA Mass Spectral Database.
- PubChemLite. This compound (C10H11NO2).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- SpectraBase. (3,4-Dimethoxyphenyl)acetonitrile 1H NMR Spectrum.
- SpectraBase. This compound ATR-IR Spectrum.
- Budi, E., et al. (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 3(6).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- ResearchGate. (2022). 1H NMR spectrum (d6-DMSO*/d3-acetonitrile**, 500 MHz) indicating the changes in chemical shifts.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra.
- Noggle, F. T., & Clark, C. R. (1995). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service.
- BK Instruments Inc. NMR Solvent data chart.
- Castiglioni, S., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE Repository.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Acta Crystallographica Section C: Structural Chemistry. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide. PubMed.
Sources
- 1. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. bkinstruments.co.kr [bkinstruments.co.kr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. s-a-s.org [s-a-s.org]
- 10. researchgate.net [researchgate.net]
- 11. mzCloud – 3 5 DMA [mzcloud.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethoxyphenylacetonitrile
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dimethoxyphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a detailed interpretation of predicted spectral data, and a robust protocol for experimental acquisition.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceutical and biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of the proton environments within the molecule, providing crucial information about its connectivity and conformation. This guide will meticulously dissect the ¹H NMR spectrum of this compound, offering insights grounded in the principles of chemical shift, spin-spin coupling, and signal integration.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound comprises a benzene ring substituted with two methoxy groups at positions 3 and 5, and a cyanomethyl group at position 1. This substitution pattern leads to a high degree of symmetry in the molecule, which is directly reflected in its ¹H NMR spectrum.
Diagram of the molecular structure of this compound with proton labeling.
Caption: Molecular structure of this compound with proton environments labeled (a, b, c, d).
Based on the molecular structure and established principles of NMR spectroscopy, a predicted ¹H NMR spectrum can be generated. This prediction serves as a valuable tool for understanding the expected spectral features and for comparison with experimental data.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
| Signal Label | Predicted Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| a | ~6.4 - 6.5 | 1H | Triplet (t) | Aromatic proton at C4 |
| c | ~6.4 - 6.5 | 2H | Doublet (d) | Aromatic protons at C2 and C6 |
| b | ~3.7 | 2H | Singlet (s) | Methylene protons (-CH₂CN) |
| d | ~3.8 | 6H | Singlet (s) | Methyoxy protons (-OCH₃) |
Detailed Analysis of Spectral Features:
-
Aromatic Protons (a and c):
-
The aromatic region of the spectrum is anticipated to show two signals. Due to the symmetry of the molecule, the protons at positions 2 and 6 (labeled 'c') are chemically equivalent, as are the two methoxy groups.
-
The proton at position 4 (labeled 'a') is unique and is expected to appear as a triplet due to coupling with the two equivalent neighboring protons at C2 and C6. The coupling constant (J-value) for this meta-coupling is typically small, around 2-3 Hz.
-
The protons at positions 2 and 6 (labeled 'c') are also equivalent and will appear as a doublet, coupling with the single proton at C4. The integration of this signal will correspond to two protons.
-
The electron-donating nature of the two methoxy groups will shield the aromatic protons, causing them to resonate at a relatively upfield region (around 6.4-6.5 ppm) compared to benzene (7.34 ppm).
-
-
Methylene Protons (b):
-
The two protons of the methylene group (-CH₂CN) are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet.
-
The electron-withdrawing effect of the adjacent cyano group (-CN) and the aromatic ring will deshield these protons, causing their signal to appear around 3.7 ppm.
-
-
Methoxy Protons (d):
-
The six protons of the two equivalent methoxy groups (-OCH₃) are also chemically equivalent and will give rise to a single, sharp singlet.
-
The electronegative oxygen atom deshields these protons, and their signal is predicted to be in the region of 3.8 ppm.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality experimental ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Parameters
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Determines the resolution of the spectrum. |
| Spectral Width (SW) | ~20 ppm | Covers the expected range of proton chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak apex.
Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Caption: A streamlined workflow from sample preparation to spectral analysis for this compound.
Conclusion
This technical guide provides a thorough framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of organic molecules, serving as a valuable resource for scientists in the field of drug discovery and development.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- University of Wisconsin-Madison, Department of Chemistry.
- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391). [Link]
Technical Guide: 13C NMR Characterization of 3,5-Dimethoxyphenylacetonitrile
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) characterization of 3,5-dimethoxyphenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer an in-depth analysis grounded in spectroscopic principles. We will explore the causal relationships between molecular structure and spectral output, present a robust experimental protocol, and provide a detailed interpretation of the predicted 13C NMR spectrum. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data acquisition and interpretation for unambiguous structural elucidation.
Foundational Principles: Structure, Symmetry, and Electronic Effects
The cornerstone of accurate NMR spectral interpretation is a fundamental understanding of the molecule's structure. This compound possesses a distinct plane of symmetry that bisects the molecule through the C1-C4 axis and the cyanomethyl group. This symmetry is critical, as it renders several carbon atoms chemically equivalent, thereby reducing the total number of expected signals in the 13C NMR spectrum.
Instead of the ten unique carbons that would be present in an asymmetric analogue, we anticipate only seven distinct signals corresponding to the following carbon environments:
-
Aromatic Carbons: C1, C2/C6, C3/C5, C4
-
Substituent Carbons: Methoxy (-OCH₃), Methylene (-CH₂CN), and Nitrile (-CN)
The chemical shift of each carbon is profoundly influenced by the electronic effects of the substituents. The two methoxy groups (-OCH₃) at the C3 and C5 positions are strong electron-donating groups through resonance. This effect increases the electron density (shielding) at the ortho (C2, C4, C6) and para (C4) positions, causing their signals to shift upfield (to a lower ppm value). Conversely, the carbon atoms directly attached to the electronegative oxygen (C3, C5) are deshielded and will appear significantly downfield. The cyanomethyl group (-CH₂CN) is a weak electron-withdrawing group, which will have a more localized deshielding effect on the attached ipso-carbon (C1).
Below is the annotated molecular structure of this compound, with carbon atoms numbered to facilitate spectral assignment.
Caption: Numbering scheme for this compound.
Predicted 13C NMR Spectrum and Peak Assignments
The following table summarizes the predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are derived from established substituent effects, symmetry considerations, and data from analogous structures.[1][2][3][4] The carbon atoms of the aromatic ring typically resonate between 110-160 ppm.[2][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| C3 / C5 | ~161 | Directly bonded to electronegative oxygen atoms of the methoxy groups, causing significant deshielding and a large downfield shift. This assignment is consistent with data from 1,3,5-trimethoxybenzene.[4][6] |
| C1 | ~132 | Ipso-carbon attached to the -CH₂CN group. Its chemical shift is influenced by the substitution on the ring. |
| -CN (C8) | ~118 | The nitrile carbon atom characteristically appears in this upfield region of the sp-hybridized carbon range.[3] |
| C4 | ~108 | This carbon is para to the -CH₂CN group and ortho to two powerful electron-donating -OCH₃ groups, resulting in strong shielding and a significant upfield shift. |
| C2 / C6 | ~101 | These carbons are ortho to the -CH₂CN group and meta to the -OCH₃ groups. They experience strong shielding from the para-methoxy groups, leading to a pronounced upfield shift. |
| -OCH₃ (C9 / C10) | ~56 | The methyl carbons of the methoxy groups are highly characteristic and consistently appear in this region.[6] |
| -CH₂CN (C7) | ~24 | This is a benzylic, sp³-hybridized carbon, shifted slightly downfield due to the adjacent nitrile and aromatic ring. |
A Self-Validating Experimental Protocol for Data Acquisition
Acquiring a high-quality 13C NMR spectrum requires a meticulous and systematic approach. The following protocol is designed to ensure reproducibility and data integrity. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate longer acquisition times or more concentrated samples compared to ¹H NMR.[7]
Caption: Standard workflow for 13C NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample concentration is crucial for achieving a good signal-to-noise ratio in a reasonable time. Deuterated solvents are used to avoid overwhelmingly large solvent signals in the spectrum.[8]
-
Protocol: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure complete dissolution, using gentle vortexing or sonication if necessary. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Rationale: The instrument must be precisely calibrated for the specific sample to ensure high resolution and accurate chemical shifts.
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the CDCl₃.
-
Tune and match the ¹³C probe head to the sample. This step is critical for maximizing sensitivity.[9]
-
Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which sharpens the NMR signals.
-
-
-
Data Acquisition:
-
Rationale: The choice of acquisition parameters dictates the quality and quantitative reliability of the spectrum. For standard qualitative analysis, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon environment.
-
Protocol:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Set an appropriate spectral width to cover the expected range of chemical shifts (~0-200 ppm).
-
Set the number of scans (ns) to a value sufficient for good signal-to-noise (e.g., 1024 scans, adjustable based on sample concentration).
-
Use a relaxation delay (d1) of 1-2 seconds. While longer delays are needed for strict quantitative analysis, this value is a good compromise between signal intensity and experiment time for routine characterization.[10]
-
Initiate data acquisition (zg).
-
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the final frequency-domain spectrum.
-
Protocol:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (efp) to convert the time-domain data to the frequency domain.
-
Apply automated or manual phase correction (apk) to ensure all peaks are in the positive absorptive phase.[9]
-
Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to its known value (δ 77.16 ppm).[11]
-
Perform peak picking to identify the precise chemical shift of each signal.
-
-
Advanced Confirmation with 2D NMR Techniques
While a 1D ¹³C NMR spectrum provides the number of unique carbons and their chemical environments, unambiguous assignment, especially for the aromatic carbons, often requires further evidence. Two-dimensional (2D) NMR experiments are invaluable for this purpose.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[7][12] It would definitively link the C4 signal to its proton, the C2/C6 signal to its corresponding protons, the -OCH₃ carbon signal to the methoxy protons, and the -CH₂CN carbon signal to the methylene protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds.[7][12] For example, the protons of the -CH₂CN group would show a correlation to the nitrile carbon (C8) and the aromatic ipso-carbon (C1), confirming their proximity in the molecular structure.
Conclusion
The 13C NMR characterization of this compound is a straightforward process when guided by a solid understanding of molecular symmetry, substituent effects, and a robust experimental protocol. The predicted spectrum, featuring seven distinct signals, provides a clear fingerprint of the molecule's carbon skeleton. The downfield shift of the methoxy-bearing carbons (C3/C5) and the significant upfield shifts of the shielded C2/C6 and C4 positions are key identifying features. By following the detailed methodology presented in this guide and supplementing with 2D NMR techniques where necessary, researchers can achieve confident and unambiguous structural verification of this compound.
References
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10737–10744. [Link]
- Schneider, H. J., & Poroikov, V. (1977). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 55(21), 3793-3801. [Link]
- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Department of Chemistry. [Link]
- Nfor, E. N., et al. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances. [Link]
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698).
- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Masaryk University. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]
- Maciel, G. E., & Ruben, G. C. (1975). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 97(10), 2812–2813. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers?. [Link]
- Chemistry LibreTexts. (2024). 15.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. [Link]
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. School of Chemistry. [Link]
- Bingol, K. (2018). Practical Guidelines for 13C-Based NMR Metabolomics. Metabolites, 8(1), 13. [Link]
- Lichter, R. L., & Roberts, J. D. (1972). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry, 76(18), 2537–2543. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. [Link]
- Donahue, M. G., & Hannedouche, J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1642-1645. [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
- Royal Society of Chemistry. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0074965).
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
- Scribd. (n.d.). 13C NMR Worksheet for Students. [Link]
- ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR spectrum [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. rsc.org [rsc.org]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. scribd.com [scribd.com]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylacetonitrile
An In-Depth Analysis of Infrared and Mass Spectrometry Data for Researchers and Drug Development Professionals
Introduction
3,5-Dimethoxyphenylacetonitrile, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring a nitrile group and a di-substituted aromatic ring, imparts specific chemical reactivity that is harnessed in complex synthetic pathways. Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and consistency of this compound in research and development settings. This technical guide provides a detailed exploration of the infrared (IR) and mass spectrometry (MS) characteristics of this compound, offering insights into its spectral interpretation and outlining robust experimental protocols.
Molecular Structure and Key Physicochemical Properties
This compound possesses a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1] Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and a cyanomethyl group at position 1. This substitution pattern influences the electronic environment of the molecule and, consequently, its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| CAS Number | 13388-75-5 | PubChem[1] |
| Appearance | White to orange to green powder/crystal | TCI America[2] |
| Melting Point | 54-58 °C | TCI America[2] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to the nitrile, aromatic, and ether functionalities.
An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound reveals several key absorption peaks. The most diagnostic of these is the sharp, strong band associated with the C≡N stretching vibration of the nitrile group. The positions of the aromatic C-H and C=C stretching bands, as well as the C-O stretching of the methoxy groups, provide further structural confirmation.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3000-2800 | C-H stretch (aromatic and aliphatic) | Medium-Strong |
| ~2250 | C≡N stretch (nitrile) | Strong, Sharp |
| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1200, ~1050 | C-O stretch (asymmetric and symmetric ether) | Strong |
| ~830 | C-H bend (aromatic, out-of-plane) | Medium-Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol outlines the steps for acquiring an ATR-FTIR spectrum of solid this compound. The ATR technique is advantageous as it requires minimal sample preparation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound (solid sample)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are properly installed and have completed their diagnostic checks.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction and normalize the resulting spectrum if necessary.
-
Identify and label the characteristic absorption peaks.
-
Caption: Proposed major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for obtaining an EI-mass spectrum of this compound, typically coupled with a gas chromatography (GC) inlet system.
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source
-
This compound
-
Suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
-
GC-MS System Preparation:
-
Set the GC oven temperature program, injector temperature, and carrier gas flow rate appropriate for the analyte. A typical starting point would be an initial oven temperature of 100°C, ramped to 280°C.
-
Set the MS parameters, including an electron energy of 70 eV and a suitable mass range for scanning (e.g., m/z 40-300).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample will be vaporized, separated by the GC column, and introduced into the MS ion source.
-
The molecules will be ionized by the electron beam, and the resulting ions will be separated by the mass analyzer and detected.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions, and propose fragmentation pathways.
-
Conclusion
The spectroscopic analysis of this compound by IR and MS provides a robust framework for its identification and structural confirmation. The characteristic nitrile and dimethoxybenzene signatures in the IR spectrum, coupled with the predictable fragmentation pattern in the mass spectrum, serve as reliable analytical markers. The protocols outlined in this guide offer a foundation for obtaining high-quality data, ensuring the integrity of this important chemical intermediate in scientific research and drug development.
References
- PubChem. This compound.
- SpectraBase. This compound. Wiley-VCH GmbH. [Link]
- PubChemLite. This compound (C10H11NO2). [Link]
- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
- International Journal of Chemical Engineering and Applications.
- YouTube. Interpreting Mass Spectra. [Link]
- University of Northern Illinois.
- Drawell.
- Edubirdie.
- University of California, Santa Barbara.
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
- University of Missouri.
- YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
- National Institutes of Health. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
- ResearchGate. EI (electron ionization) mass spectra of structural isomers: (A) 9 and (B) 10. [Link]
- ResearchGate. Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. [Link]
- PubMed.
- PubChem. 3,5-Dimethoxybenzoic Acid. [Link]
Sources
The Versatility of a Niche Chemical: A Technical Guide to the Research Applications of 3,5-Dimethoxyphenylacetonitrile
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of foundational molecules is paramount. Among the vast repository of organic compounds, 3,5-Dimethoxyphenylacetonitrile emerges as a particularly versatile and potent building block. Its unique electronic and structural characteristics, conferred by the meta-disposed methoxy groups on the phenyl ring and the reactive nitrile functionality, render it an invaluable precursor for a diverse array of complex molecular architectures with significant therapeutic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core research applications of this compound, delving into the causality behind experimental choices and providing a framework for its effective utilization in the laboratory.
I. Foundational Attributes of this compound
This compound, also known as 3,5-dimethoxybenzyl cyanide, is a crystalline solid at room temperature.[1][2] Its molecular structure, characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5 and an acetonitrile group, is the cornerstone of its reactivity and utility.[3][4] The electron-donating nature of the methoxy groups enhances the nucleophilicity of the aromatic ring and influences the acidity of the benzylic protons, making it amenable to a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 13388-75-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 54-57 °C |
| Solubility | Soluble in common organic solvents |
II. Core Application: A Scaffold for Potent Anticancer Agents
A primary and extensively explored application of this compound lies in its role as a key intermediate in the synthesis of bioactive molecules with potent anticancer properties. The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in numerous natural and synthetic compounds that exhibit cytotoxic and antimitotic activities.[5]
A. Resveratrol Analogs: Targeting Cellular Proliferation
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities, including its anticancer effects.[6][7] However, its clinical utility is often hampered by poor bioavailability. This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activity.[8][9] this compound serves as a crucial starting material for the synthesis of such analogs.
The general synthetic strategy involves the condensation of this compound with a suitably substituted benzaldehyde.[10] This reaction, typically carried out under basic conditions, leads to the formation of a stilbene scaffold, which is the core structure of resveratrol and its derivatives.
Caption: General workflow for the synthesis of resveratrol analogues.
The resulting resveratrol analogues, bearing the 3,5-dimethoxyphenyl motif, have demonstrated significant antiproliferative activity against various cancer cell lines.[8][11] Mechanistic studies have revealed that these compounds often exert their effects by inducing cell cycle arrest, typically at the G2/M or S phase, and by triggering apoptosis (programmed cell death).[7][11][12]
B. Combretastatin Analogues: Disrupting the Cytoskeleton
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, a critical process for cell division.[2][13] The 3,4,5-trimethoxyphenyl ring is a key structural feature for its activity.[1] Analogs incorporating the 3,5-dimethoxyphenyl group from this compound have been synthesized to explore structure-activity relationships and develop novel tubulin inhibitors with improved properties.[1][13]
The synthesis of these analogues often involves multi-step sequences where this compound is elaborated to introduce the necessary functionalities for tubulin binding. These compounds act by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][13]
III. Gateway to Alkaloids: Synthesis of Isoquinoline Scaffolds
Isoquinoline alkaloids represent a large and diverse class of natural products with a wide range of pharmacological activities.[14][15] this compound has proven to be a valuable starting material for the construction of the isoquinoline core, particularly for the synthesis of 6,8-dioxyisoquinolines.[14]
A key reaction in this application is the Gattermann reaction, an electrophilic formylation of aromatic compounds.[14] In the case of this compound, the electron-rich aromatic ring readily undergoes this reaction, leading to the introduction of a formyl group, which can then be cyclized to form the isoquinoline ring system.
Caption: Synthetic pathway to 6,8-dioxyisoquinolines.
This synthetic route provides access to a range of substituted isoquinolines that can be further elaborated to generate a library of compounds for pharmacological screening.
IV. Emerging Frontiers: Kinase Inhibitors and Beyond
The versatility of this compound extends beyond the synthesis of tubulin inhibitors and alkaloids. The 3,5-dimethoxyphenyl moiety has been identified as a key structural element in the design of various kinase inhibitors.[16] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While direct, detailed protocols for the synthesis of kinase inhibitors starting from this compound are not yet widely published, the structural similarity of the 3,5-dimethoxyphenyl group to motifs found in known kinase inhibitors suggests its potential as a valuable scaffold in this area.[16] Future research in this direction could involve the chemical modification of the nitrile group and the aromatic ring to generate novel kinase inhibitor candidates.
V. Experimental Protocols: A Practical Guide
To facilitate the practical application of this compound in research, this section provides detailed, step-by-step methodologies for key experiments.
A. Synthesis of a Resveratrol Analogue
This protocol describes a general procedure for the condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired resveratrol analogue.
B. Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the antimitotic activity of compounds derived from this compound.[1][14]
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Add GTP to the tubulin solution.
-
Prepare serial dilutions of the test compounds, positive control, and negative control in the assay buffer.
-
Add the fluorescent reporter dye to the tubulin/GTP mixture.
-
Pipette the test compounds and controls into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin/GTP/dye mixture to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the data to determine the IC₅₀ values for tubulin polymerization inhibition.
C. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution of cancer cells treated with synthesized compounds.[3][7][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
D. Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.[2][13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
VI. Conclusion and Future Perspectives
This compound stands as a testament to the power of a well-chosen chemical scaffold. Its inherent reactivity and the advantageous electronic properties of the dimethoxy-substituted phenyl ring have established it as a cornerstone in the synthesis of a multitude of biologically active molecules. From potent anticancer agents that target fundamental cellular processes to the intricate architectures of natural alkaloids, the applications of this compound are both diverse and impactful.
The future of research involving this compound is bright. The exploration of its potential in the development of kinase inhibitors is a particularly promising avenue. Furthermore, the continued refinement of synthetic methodologies will undoubtedly lead to more efficient and sustainable routes to its valuable derivatives. As our understanding of disease mechanisms deepens, the strategic deployment of versatile building blocks like this compound will remain a critical driver of innovation in medicinal chemistry and drug discovery.
VII. References
-
New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. (URL not available)
-
Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. ([Link])
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. ([Link])
-
Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC. ([Link])
-
Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. PMC. ([Link])
-
Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. PubMed. ([Link])
-
Resveratrol Induces Growth Inhibition, S-phase Arrest, Apoptosis, and Changes in Biomarker Expression in Several Human Cancer Cell Lines. AACR Journals. ([Link])
-
Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells. NIH. ([Link])
-
Anti-Inflammatory Action and Mechanisms of Resveratrol. MDPI. ([Link])
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Semantic Scholar. ([Link])
-
Resveratrol and resveratrol analogues--structure-activity relationship. PubMed. ([Link])
-
Method for preparing resveratrol. Google Patents. ()
-
This compound. PubChem. ([Link])
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. ([Link])
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. NIH. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 3,5-Dimethoxyphenylacetonitrile
An In-depth Technical Guide to the Safe Handling of 3,5-Dimethoxyphenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable chemical intermediate in organic synthesis and drug development.[1][2] Its utility, however, is paired with a significant toxicological profile that necessitates rigorous safety and handling protocols. This guide provides a comprehensive framework for the safe use of this compound, grounded in authoritative safety data and field-proven laboratory practices. The core principle of this document is risk minimization through a deep understanding of the compound's properties, hazards, and the causal logic behind each procedural step.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid organic compound with the following key characteristics.
| Property | Value | Source(s) |
| Chemical Name | 2-(3,5-dimethoxyphenyl)acetonitrile | [3][4] |
| Synonyms | 3,5-Dimethoxybenzyl cyanide, Homoveratonitrile | [2][4][5] |
| CAS Number | 13388-75-5 | [1][2][3] |
| Molecular Formula | C10H11NO2 | [1][3] |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Appearance | White to orange/yellow solid, powder, or crystal | [1][2] |
| Melting Point | 54-57 °C (literature) | [1][2] |
| Boiling Point | 316.7 ± 27.0 °C (Predicted) | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate. | [1][2] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Adherence to the prescribed safety precautions is mandatory.
GHS Classification
The compound's primary hazards are related to acute toxicity via multiple exposure routes.
| Hazard Classification | GHS Code(s) | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [3] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin. | [2][3] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. |
Toxicological Rationale: The Nitrile Functional Group
Expertise & Experience: The toxicity profile of this compound is intrinsically linked to its acetonitrile structure. While this compound is a stable compound, it is crucial to recognize that related nitrile-containing molecules can be metabolized in the body. This metabolic process carries the potential to release cyanide.[6] Cyanide is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration.[6] This potential for cyanide release is the underlying reason for its classification as an acute toxin and explains the severe systemic effects—such as headache, dizziness, weakness, and collapse—that can result from significant exposure.[6] Therefore, all handling procedures must be designed to prevent any direct contact, ingestion, or inhalation.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
The first and most effective line of defense is to handle the chemical in a controlled environment.
-
Chemical Fume Hood: All weighing and handling of this compound must be conducted inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles or aerosols.[1][7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
Personal Protective Equipment (PPE)
PPE is a mandatory last line of defense against exposure. No single glove type offers universal protection, but nitrile is recommended for this application.[9][10]
-
Hand Protection: Wear nitrile gloves for chemical splash protection.[10][11] Thin, disposable nitrile gloves are intended for brief contact and must be removed and discarded immediately after contamination or completion of the task.[12] Never reuse disposable gloves.[11][12]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes and dust.[8][9]
-
Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: If working outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[13]
Section 4: Standard Operating Protocol for Safe Handling
This protocol is designed as a self-validating system to ensure safety at each stage of the handling process.
Step 1: Preparation and Pre-Handling Check
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[7]
-
Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper.[14]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles).
-
Don the appropriate PPE as described in Section 3.
Step 2: Aliquoting and Handling
-
Perform all manipulations of the solid compound within the fume hood to contain dust.[7]
-
Use spatulas to transfer the solid. Avoid pouring, which can generate dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of the contaminated bench paper into a designated solid waste container.
-
Remove PPE carefully to avoid cross-contamination, disposing of gloves immediately.[12]
-
Wash hands thoroughly with soap and water after removing gloves.[7][8]
Section 5: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Personnel Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin with plenty of soap and water for at least 15 minutes. 3. Call a POISON CENTER or doctor if you feel unwell. | [8][15] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Get medical attention immediately. | [8][15] |
| Inhalation | 1. Move the person to fresh air and keep them comfortable for breathing. 2. Call a POISON CENTER or doctor if symptoms like headache, dizziness, or irritation develop. | [8][16] |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting. 2. Call a POISON CENTER or doctor immediately. | [8][13][16] |
Spill Response Protocol (Small Scale)
This protocol applies to small spills (<5g) within a chemical fume hood.
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area remains contained.
-
PPE: Don appropriate PPE, including double-gloving with nitrile gloves if necessary.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Avoid raising dust.[6][7]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][17]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to institutional guidelines.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 13388-75-5 [chemicalbook.com]
- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. westlab.com.au [westlab.com.au]
- 11. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. sites.allegheny.edu [sites.allegheny.edu]
- 17. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to 3,5-Dimethoxyphenylacetonitrile: Synthesis, Properties, and Applications as a Core Chemical Intermediate
Introduction: Identifying a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and accessibility. 3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5) emerges as a noteworthy scaffold, embodying these critical attributes.[1][2][3] Its structure, featuring a reactive nitrile group and an electron-rich aromatic ring, provides multiple avenues for molecular elaboration. This guide offers an in-depth technical exploration of this compound, moving from its fundamental properties and synthesis to its functional applications, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. These parameters dictate choices in reaction setup, solvent selection, and purification strategies. This compound is a white to yellow or orange solid at room temperature, a key consideration for handling and storage.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13388-75-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | White to Orange to Green powder/crystal | [2] |
| Melting Point | 54-57 °C (lit.) | [1][2] |
| Boiling Point | 316.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [2] |
This data, compiled from authoritative chemical databases, provides the essential physical constants for laboratory use.[1][2][3]
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical aspect of its utility. A reliable and scalable synthetic route is essential for its application as an intermediate. One common and effective method involves the nucleophilic substitution of a benzyl halide with a cyanide source.
Synthetic Pathway Overview
The conversion of 3,5-dimethoxybenzyl bromide to the desired nitrile is a classic example of a Williamson-type synthesis adapted for C-C bond formation. The choice of trimethylsilyl cyanide (TMSCN) as the cyanide source, activated by a fluoride source like tetrabutylammonium fluoride (TBAF), is a modern and effective approach. This choice is deliberate; TMSCN is less acutely toxic and easier to handle than alkali metal cyanides, and the fluoride ion acts as a potent catalyst by forming a hypervalent silicon intermediate, which facilitates the release of the cyanide nucleophile.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where progress is monitored, and the endpoint is clearly defined, ensuring reproducibility.
Materials:
-
3,5-Dimethoxybenzyl bromide (1.0 eq)
-
Trimethylsilyl cyanide (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq)
-
Acetonitrile (solvent)
-
Ice water
-
50% Methanol (for washing)
-
Methanol or Petroleum Ether (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxybenzyl bromide (0.01 mol), trimethylsilyl cyanide (0.015 mol), and tetrabutylammonium fluoride (0.015 mol) in acetonitrile (100 mL).[1]
-
Reaction Execution: Heat the mixture to reflux. The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC). This is a critical step for validation, preventing incomplete reactions or the formation of byproducts due to excessive heating. The reaction is typically complete within 6 hours.[1]
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture into 100 mL of ice water with stirring.[1] This step quenches the reaction and precipitates the organic product, which has low solubility in water.
-
Collection: Collect the resulting white solid precipitate by vacuum filtration. Wash the solid with 50% methanol to remove residual impurities.[1]
-
Purification: For obtaining a high-purity product, recrystallize the crude solid from methanol or petroleum ether.[1] The choice of solvent depends on the impurity profile, but both are effective for yielding crystalline this compound.
-
Drying: Dry the purified crystals under vacuum to yield the final product. A typical yield for this procedure is around 67%.[1]
Section 3: Applications as a Chemical Intermediate
The true value of this compound lies in its role as a precursor to more complex molecules. The nitrile functionality is a versatile synthetic handle, readily transformable into amines, carboxylic acids, or ketones. The dimethoxy-substituted phenyl ring, being electron-rich, is primed for electrophilic aromatic substitution, allowing for further functionalization.
A significant application is in the synthesis of substituted isoquinolines. For instance, the Gattermann reaction can be employed on this compound to synthesize 6,8-dioxyisoquinolines, which are core structures in various biologically active compounds.[4]
Caption: Key transformations of this compound.
This versatility makes it a valuable intermediate in the synthesis of fine chemicals, dyes, pesticides, and particularly, active pharmaceutical ingredients (APIs).[2] While sometimes found as an impurity in other drug syntheses, its primary role is that of a deliberate building block.[1]
Section 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as harmful and requires careful handling.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [3][5] |
| H312 | Harmful in contact with skin | [3] |
| H332 | Harmful if inhaled |
Core Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid contact with skin and eyes.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed and store away from fire and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]
Conclusion
This compound stands out as a chemical intermediate of significant practical value. Its well-defined physical properties, straightforward synthesis, and versatile reactivity make it an important tool for synthetic chemists. The ability to readily convert the nitrile group while leveraging the activated aromatic ring allows for the efficient construction of complex molecular architectures, particularly within the pharmaceutical and fine chemical sectors. Adherence to established safety protocols is essential for harnessing its full potential responsibly. This guide provides the foundational knowledge required for researchers and developers to confidently incorporate this valuable building block into their synthetic programs.
References
- This compound. (2024, April 9). ChemBK.
- This compound | C10H11NO2 | CID 139445. (n.d.). PubChem, National Institutes of Health.
- Shulgin, A. (2013, August 15). #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Erowid.
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. (n.d.). The Journal of Organic Chemistry.
- This compound CAS#: 13388-75-5. (n.d.). ChemWhat.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.
- Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. (n.d.). Cole-Parmer.
Sources
- 1. This compound | 13388-75-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
reactivity of the nitrile group in 3,5-Dimethoxyphenylacetonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dimethoxyphenylacetonitrile
Abstract
This technical guide provides a comprehensive examination of the chemical . The presence of two meta-directing, electron-donating methoxy groups on the phenyl ring, combined with the acidic α-carbon, imparts a unique electronic and steric profile to the molecule. This document delves into the mechanistic underpinnings of its principal reactions, including hydrolysis, reduction, nucleophilic additions by organometallic reagents, and reactions involving the activated aromatic ring and α-carbon. Each section synthesizes theoretical principles with field-proven experimental protocols, offering researchers and drug development professionals a robust resource for leveraging this versatile chemical intermediate.
Introduction: Electronic and Structural Profile
This compound is a key building block in organic synthesis, notable for the nuanced reactivity conferred by its substitution pattern. The nitrile group (C≡N) is inherently electrophilic at the carbon atom due to the electronegativity of nitrogen. However, the two methoxy (-OCH₃) groups at the 3 and 5 positions exert a significant electron-donating effect on the aromatic ring through resonance. This increased electron density deactivates the nitrile carbon towards nucleophilic attack compared to unsubstituted phenylacetonitrile.[1] Conversely, these same groups strongly activate the ortho and para positions of the aromatic ring (positions 2, 4, and 6) towards electrophilic aromatic substitution.
Furthermore, the methylene protons (α-protons) adjacent to the nitrile group are acidic, enabling the formation of a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile for carbon-carbon bond formation. This guide will explore the practical implications of this electronic dichotomy.
Hydrolysis of the Nitrile Group
The conversion of the nitrile moiety to a primary amide or a carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base, though the electron-rich nature of the 3,5-dimethoxyphenyl ring generally necessitates forcing conditions.[2][3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[3][4] The reaction proceeds via an intermediate imidic acid, which tautomerizes to the more stable amide. Further heating in aqueous acid will hydrolyze the amide to the corresponding carboxylic acid.
Caption: Acid-catalyzed hydrolysis pathway to the intermediate amide.
-
To a round-bottom flask, add this compound (1 equiv.).
-
Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
The resulting precipitate, 3,5-dimethoxyphenylacetic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Base-Catalyzed Hydrolysis
In basic media, a strong nucleophile (hydroxide ion) directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Saponification of the amide to the carboxylate salt occurs upon further heating, which requires a final acidic workup to yield the carboxylic acid.
Reduction of the Nitrile Group to a Primary Amine
The reduction of this compound to 2-(3,5-dimethoxyphenyl)ethanamine is a critical transformation for the synthesis of various pharmacologically active compounds. This can be achieved through catalytic hydrogenation or with chemical hydrides.[5]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[2][4] The mechanism involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.
Caption: General mechanism for the formation of a ketone from a nitrile.
Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-2-one
-
Prepare the Grignard reagent by adding methyl iodide (1.1 equiv.) to a suspension of magnesium turnings (1.2 equiv.) in anhydrous diethyl ether in a flame-dried flask under nitrogen. [6]2. Once the Grignard reagent has formed, cool the flask to 0°C.
-
Dissolve this compound (1 equiv.) in anhydrous ether and add it dropwise to the Grignard solution.
-
After addition, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and 2M sulfuric acid. [7]6. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude ketone, which can be purified by vacuum distillation or column chromatography.
Reactions at the α-Carbon: Alkylation
The benzylic protons of this compound are acidic (pKa ≈ 22 in DMSO) and can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This carbanion readily participates in Sₙ2 reactions with alkyl halides to form α-substituted derivatives. [8][9]
-
In a flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF or THF.
-
Add a solution of this compound (1 equiv.) in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the solution back to 0°C and add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise.
-
Let the reaction proceed at room temperature for 3-12 hours (monitor by TLC).
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ring-Based Reactivity: The Gattermann Reaction
The electron-rich nature of the aromatic ring allows it to undergo electrophilic substitution. A notable example is the Gattermann reaction, which can be used to synthesize isoquinoline derivatives. [10]In this reaction, the nitrile participates in an acid-catalyzed cyclization onto the activated aromatic ring.
-
A mixture of this compound, zinc cyanide (Zn(CN)₂), and anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichlorobenzene is prepared.
-
Hydrogen chloride (HCl) gas is bubbled through the cooled mixture to form the reactive electrophilic species.
-
The intermediate aldimine salt is subsequently hydrolyzed with water to yield the corresponding aldehyde, which in this intramolecular context, leads to the formation of a 6,8-dioxyisoquinoline structure. [10]
Conclusion
The reactivity of this compound is a compelling case study in the influence of aromatic substituents on functional group chemistry. The electron-donating methoxy groups moderate the reactivity of the nitrile group itself while enabling facile reactions at the α-carbon and the aromatic ring. This guide has outlined the primary synthetic transformations, providing both the mechanistic rationale and validated experimental frameworks. For researchers in medicinal chemistry and materials science, a thorough understanding of these pathways is essential for the strategic design and synthesis of novel molecular architectures.
References
- Title: Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines Source: The Journal of Organic Chemistry URL:[Link]
- Title: Thorpe reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Grignard Reaction Source: University of Wisconsin-Madison Chemistry URL:[Link]
- Title: [4,5-Dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl]acetonitrile: A By-Product from the Reaction of 3,4-Dimethoxybenzyl Chloride with Sodium Cyanide Source: J-Stage URL:[Link]
- Title: Reactivity of Nitriles Source: Chemistry LibreTexts URL:[Link]
- Title: Process for producing N-methyl-2(3,4 dimethoxyphenyl)
- Title: Reactions of Nitriles Source: Chemistry Steps URL:[Link]
- Title: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL:[Link]
- Source: Google Patents (US4377531A)
- Title: Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones Source: Arkivoc URL:[Link]
- Title: Hydrolysis of nitriles Source: Lumen Learning - Organic Chemistry II URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US4377531A - Method for the alkylation of phenylacetonitriles - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 3,5-Dimethoxyphenylacetonitrile from 3,5-Dimethoxybenzyl Bromide
Abstract & Scope
This document provides a detailed protocol for the synthesis of 3,5-dimethoxyphenylacetonitrile, a valuable intermediate in organic synthesis, from 3,5-dimethoxybenzyl bromide. The procedure is based on a nucleophilic substitution (SN2) reaction using sodium cyanide. This guide is intended for trained researchers and professionals in a controlled laboratory setting. It outlines the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.
Foundational Principles & Reaction Mechanism
The conversion of 3,5-dimethoxybenzyl bromide to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]
Core Mechanism: In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 3,5-dimethoxybenzyl bromide.[4][5][6] The reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom from the opposite side of the leaving group (bromide ion), a process known as "backside attack".[7] This leads to the simultaneous formation of a new carbon-carbon bond and the cleavage of the carbon-bromine bond. The benzylic position is particularly reactive towards SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[2][8]
The reaction is illustrated below:
Caption: SN2 mechanism for the synthesis of this compound.
Critical Safety Protocols
EXTREME HAZARD WARNING: Sodium Cyanide (NaCN) and Potassium Cyanide (KCN) are highly toxic and can be rapidly fatal if ingested, inhaled, or absorbed through the skin.[9][10] This procedure must only be performed by trained personnel in a certified chemical fume hood.[11][12] Never work alone. Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[11]
| Hazard | Mitigation Measures |
| Acute Toxicity (Cyanide) | Perform all manipulations of solid NaCN and its solutions inside a chemical fume hood.[9] Wear double nitrile gloves, a lab coat, and chemical splash goggles at all times.[11] Avoid inhalation of dust or aerosols.[13] |
| Hydrogen Cyanide (HCN) Gas Release | NEVER allow cyanide salts or solutions to come into contact with acids.[9][10] Acidification will release highly toxic and flammable HCN gas. Keep all acids out of the fume hood during the reaction and workup.[12] |
| Lachrymator (Benzyl Bromide) | 3,5-Dimethoxybenzyl bromide is an irritant and lachrymator. Handle exclusively in a fume hood to avoid eye and respiratory tract irritation. |
| Waste Disposal | All cyanide-contaminated waste (solutions, glassware, gloves, pipette tips) is considered acutely hazardous (P-listed) and must be collected and disposed of according to institutional and regulatory guidelines.[10][12] Never mix cyanide waste with acidic waste streams.[13] |
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3,5-Dimethoxybenzyl bromide | 231.09 | 2.31 g | 10.0 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.59 g | 12.0 | 1.2 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - |
| Deionized Water | 18.02 | ~200 mL | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis.
Sources
- 1. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 2. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. geneseo.edu [geneseo.edu]
- 10. uthsc.edu [uthsc.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. bu.edu [bu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note & Protocol: A Guide to the Laboratory-Scale Synthesis of 3,5-Dimethoxyphenylacetonitrile
Abstract: This document provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis of 3,5-dimethoxyphenylacetonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The protocol details a robust two-step synthetic route commencing from the commercially available 3,5-dimethoxybenzyl alcohol. The first step involves the conversion of the alcohol to the corresponding benzyl chloride, which is subsequently subjected to a nucleophilic substitution with sodium cyanide. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling highly toxic reagents, and detailed methods for purification and characterization of the final product.
Introduction and Synthetic Strategy
This compound, also known as 3,5-dimethoxybenzyl cyanide, serves as a crucial building block in organic synthesis.[1] Its structure is incorporated into various target molecules of medicinal interest. The synthetic approach detailed herein is a classic and reliable method chosen for its efficiency and scalability in a standard laboratory setting.
The overall strategy involves two sequential transformations:
-
Chlorination of 3,5-Dimethoxybenzyl Alcohol: The benzylic hydroxyl group is converted into a more reactive leaving group, a chloride, to facilitate the subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]
-
Nucleophilic Cyanation: The synthesized 3,5-dimethoxybenzyl chloride is treated with sodium cyanide in a nucleophilic substitution reaction (Sₙ2 type) to install the nitrile functional group, yielding the desired product. This reaction is an example of the Kolbe nitrile synthesis.[3][4]
The workflow for this synthesis is outlined below.
Caption: Overall workflow for the two-step synthesis.
Synthesis of Intermediate: 3,5-Dimethoxybenzyl Chloride
2.1. Principle and Rationale
The conversion of a primary benzyl alcohol to a benzyl chloride using thionyl chloride is a standard and highly effective method. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The addition of a small amount of a tertiary amine like pyridine is common practice; it acts as a catalyst and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[2]
2.2. Experimental Protocol
Table 1: Reagents and Materials for 3,5-Dimethoxybenzyl Chloride Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dimethoxybenzyl Alcohol | 168.19 | 16.8 g | 100 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.75 g (8.8 mL) | 124 |
| Pyridine | 79.10 | 0.5 mL | ~6.2 |
| Diethyl Ether (Et₂O), anhydrous | 74.12 | 250 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol) and anhydrous diethyl ether (250 mL).[2]
-
Add pyridine (0.5 mL) to the mixture.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Charge the dropping funnel with thionyl chloride (14.75 g, 1.25 equiv) and add it dropwise to the stirred solution over a period of 30 minutes.[2] Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into 500 mL of cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).[2]
-
Combine the organic extracts and wash them sequentially with water (2 x 200 mL) and brine (200 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting product, 3,5-dimethoxybenzyl chloride, is an off-white solid (Expected yield: ~18.1 g, 97%) which is often pure enough for the next step without further purification.[2]
2.3. Characterization of 3,5-Dimethoxybenzyl Chloride
-
Appearance: Off-white solid.
-
Melting Point: 40-42 °C.[2]
-
¹H NMR (CDCl₃): δ 6.53 (d, J = 2.2 Hz, 2H, Ar-H), 6.40 (t, J = 2.2 Hz, 1H, Ar-H), 4.49 (s, 2H, CH₂Cl), 3.78 (s, 6H, OCH₃).[2]
-
¹³C NMR (CDCl₃): δ 161.1, 139.7, 106.7, 100.6, 55.5, 46.5.[2]
Synthesis of this compound
3.1. Critical Safety Considerations: Handling Cyanide
WARNING: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[5] All operations involving sodium cyanide must be performed with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and double-gloving with chemical-resistant gloves are mandatory.[5] A face shield is recommended where splashing is possible.[5]
-
Designated Work Area: All handling of cyanide salts should occur in a designated and clearly marked area.[5]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6] Ensure all glassware is free of acid residue.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] Ensure an appropriate cyanide antidote kit is available and personnel are trained in its use.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is classified as P-listed hazardous waste and must be collected in separate, clearly labeled, sealed containers for disposal by trained personnel.[5] Do not mix with other chemical waste.[5]
3.2. Principle and Rationale
This step is a nucleophilic substitution where the cyanide anion (⁻CN) from sodium cyanide attacks the electrophilic benzylic carbon of 3,5-dimethoxybenzyl chloride, displacing the chloride ion. The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or in a mixture like acetonitrile/water to facilitate the dissolution of the cyanide salt and promote the Sₙ2 mechanism.[7]
Caption: Simplified Sₙ2 mechanism for the cyanation step.
3.3. Experimental Protocol
Table 2: Reagents and Materials for this compound Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dimethoxybenzyl Chloride | 186.63 | 9.33 g | 50 |
| Sodium Cyanide (NaCN) | 49.01 | 2.70 g | 55 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - |
| Water (H₂O) | 18.02 | 25 mL | - |
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium cyanide (2.70 g, 55 mmol) in water (25 mL).
-
To this solution, add acetonitrile (100 mL), followed by a solution of 3,5-dimethoxybenzyl chloride (9.33 g, 50 mmol) in 25 mL of acetonitrile.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the benzyl chloride spot has disappeared.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction solution into 250 mL of ice-water with stirring. A white solid should precipitate.[1]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold 50% methanol-water (2 x 30 mL).[1]
-
Allow the product to air-dry on the filter, then transfer to a watch glass and dry further in a desiccator.
3.4. Purification Protocol
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol (or petroleum ether, b.p. 90-110°C) to just dissolve the solid.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.
-
Expected yield after purification: ~5.9 g (67%).[1]
Analytical Characterization of this compound
Table 3: Summary of Analytical Data for Final Product
| Analysis | Expected Result |
| Appearance | White crystalline solid.[1] |
| Melting Point | 54-57 °C.[1][8] |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol .[9] |
| FTIR (KBr or ATR) | ~2250 cm⁻¹ (C≡N stretch, characteristic), ~2950-2840 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200, 1050 cm⁻¹ (C-O stretch). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.45 (d, J=2.2 Hz, 2H, Ar-H), 6.40 (t, J=2.2 Hz, 1H, Ar-H), 3.79 (s, 6H, 2 x OCH₃), 3.65 (s, 2H, CH₂CN). Note: Chemical shifts may vary slightly. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.2, 132.5, 117.8, 107.5, 100.2, 55.4, 23.5. Note: Chemical shifts may vary slightly. |
| GHS Hazard Information | Harmful if swallowed (H302).[10] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture in reagents/glassware; loss during work-up. | Ensure anhydrous conditions. Extend reaction time. Be careful during extractions to avoid loss. |
| Incomplete Cyanation (Step 2) | Insufficient heating/reaction time; poor solubility of NaCN. | Ensure mixture reaches and maintains reflux. Increase reaction time. Ensure vigorous stirring. Using DMSO as a solvent can improve solubility and reaction rate.[7] |
| Product is Oily/Impure | Incomplete reaction; insufficient washing; improper recrystallization. | Ensure work-up washes are thorough. For recrystallization, use the minimum amount of hot solvent and allow for slow cooling. A second recrystallization may be necessary. |
| Side Reaction (Hydrolysis) | Presence of excess water during the cyanation reaction at elevated temperatures. | While some water is needed to dissolve NaCN in this protocol, excessive amounts can lead to hydrolysis of the nitrile or benzyl chloride. Adhere to the specified solvent ratios. |
References
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Washington. [Link]
- Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. OCI Company Ltd. [Link]
- 3,4,5-Trimethoxybenzaldehyde
- This compound | C10H11NO2 | CID 139445. PubChem - NIH. [Link]
- Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde.
- #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Erowid. [Link]
- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com. [Link]
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. [Link]
- This compound - Optional[
- Deoxycyanation of Alkyl Alcohols. Macmillan Group - Princeton University. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of Organic Chemistry. [Link]
- Synthesis of 3,4-dimethoxybenzyl chloride. PrepChem.com. [Link]
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI. [Link]
- Cyanation of benzylic alcohols and derivatives.
- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. PubChem. [Link]
- Proposed mechanism for azide radical mediated cyanation of benzyl alcohol via photoredox catalysis.
- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- This compound. ChemBK. [Link]
- 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Conversion of Alcohols, Thiols, and Trimethysilyl Ethers to Alkyl Cyanides Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/ n -Bu 4 NCN.
- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391). NP-MRD. [Link]
- This compound (C10H11NO2). PubChemLite. [Link]
- The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. [Link]
- Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses Procedure. [Link]
- nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
- Kolbe nitrile synthesis. Wikipedia. [Link]
Sources
- 1. This compound | 13388-75-5 [chemicalbook.com]
- 2. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. uthsc.edu [uthsc.edu]
- 6. camachem.com [camachem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chembk.com [chembk.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoquinoline Synthesis via Gattermann Reaction of 3,5-Dimethoxyphenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including vasodilator properties (e.g., Papaverine), antimicrobial, and antitumor effects.[1][3] Consequently, the development of efficient and versatile synthetic routes to functionalized isoquinolines is a cornerstone of medicinal chemistry and drug discovery.
Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically rely on electrophilic aromatic substitution and are most effective with electron-rich carbocycles.[2][4][5][6][7] The Gattermann reaction, a powerful method for formylating aromatic compounds, presents a compelling alternative for constructing the isoquinoline ring system from appropriately substituted precursors.[8][9]
This guide provides a detailed exploration of the Gattermann reaction applied to 3,5-dimethoxyphenylacetonitrile for the synthesis of 6,8-dimethoxyisoquinolines.[10] We will dissect the underlying mechanism, provide field-proven insights into experimental design, and present a detailed, self-validating protocol for laboratory execution.
Reaction Mechanism: From Phenylacetonitrile to Isoquinoline
The synthesis proceeds via an intramolecular Gattermann formylation followed by cyclization. The electron-donating effects of the two meta-disposed methoxy groups strongly activate the C2 position of the benzene ring for electrophilic substitution, which is the critical step for successful cyclization.
The reaction can be conceptualized in four primary stages:
-
Formation of the Electrophile : In the presence of a Lewis acid catalyst (e.g., AlCl₃), hydrogen cyanide (HCN) and hydrogen chloride (HCl) react to form a highly reactive electrophile, the formimino cation ([HC=NH₂]⁺).[9][11]
-
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of this compound attacks the formimino cation. This substitution occurs at the C2 position, ortho to both the activating methoxy group and the cyanomethyl side chain, to form a sigma complex.
-
Rearomatization and Intermediate Formation : The sigma complex loses a proton to restore aromaticity, yielding an ortho-formylated phenylacetonitrile intermediate after hydrolysis of the imine.
-
Intramolecular Cyclization : The newly introduced aldehyde and the adjacent nitrile group undergo an acid-catalyzed intramolecular condensation and dehydration, leading to the formation of the stable isoquinoline ring system.
Caption: Gattermann reaction mechanism for isoquinoline synthesis.
Application Notes: Rationale Behind Experimental Design
Substrate Selection: The Role of Activating Groups
The choice of this compound is strategic. The two methoxy groups are powerful electron-donating groups that activate the aromatic ring towards electrophilic substitution. Their meta-disposition directs the formylation to the C2 position, which is sterically unhindered and electronically favored, ensuring the correct regiochemistry for the subsequent cyclization. Substrates lacking strong activating groups would likely fail to react or would provide poor yields under Gattermann conditions.
Reagent Selection: Safety and Efficacy
The classical Gattermann reaction uses gaseous hydrogen cyanide (HCN) and hydrogen chloride (HCl).[8] Due to the extreme toxicity of HCN gas, a safer and more convenient modification employs zinc cyanide (Zn(CN)₂) as a solid precursor.[8][9][12] In the presence of HCl, Zn(CN)₂ reacts in situ to generate the necessary HCN, while the resulting zinc chloride (ZnCl₂) can also serve as the Lewis acid catalyst.[8][12]
-
Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a highly effective Lewis acid for this reaction. It is crucial that the AlCl₃ is anhydrous, as any moisture will deactivate the catalyst. The stoichiometry of the Lewis acid is critical and often needs to be in excess to coordinate with the various basic sites in the reactants and intermediates.
Optimizing Reaction Conditions
-
Solvent : The reaction must be conducted in an inert, anhydrous solvent. Chlorobenzene or carbon disulfide are common choices as they do not react under Friedel-Crafts type conditions.
-
Temperature : The initial formylation is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent side reactions. The subsequent cyclization step may require heating to drive the intramolecular condensation.
-
Anhydrous Conditions : Water must be rigorously excluded from the reaction. It reacts with and neutralizes the Lewis acid catalyst and can hydrolyze the nitrile group. All glassware should be oven- or flame-dried, and reagents should be anhydrous.
Detailed Experimental Protocol: Synthesis of 6,8-Dimethoxyisoquinoline
Disclaimer: This protocol involves highly toxic and corrosive materials, including cyanides and strong acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
This compound
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Chlorobenzene
-
Dry Hydrogen Chloride (gas or generated in situ)
-
Hydrochloric Acid (concentrated and dilute)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, gas inlet tube, magnetic stirrer, heating mantle, ice bath.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a gas inlet adapter, and a stopper. Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask : To the flask, add anhydrous chlorobenzene (10 mL per 1 g of substrate). Add this compound (1.0 eq), zinc cyanide (1.2 eq), and stir to create a suspension.
-
Addition of Lewis Acid : Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The mixture will likely become thick and colored.
-
Gattermann Formylation : While maintaining the temperature at 0-10 °C, bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. An orange or red-colored iminium salt complex should precipitate.
-
Cyclization : After the introduction of HCl is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours to drive the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench : Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to hydrolyze the intermediate imine complex. This step is highly exothermic and will release HCl gas.
-
Workup : Transfer the mixture to a separatory funnel. The product may be in the aqueous layer as the hydrochloride salt. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction : Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The crude product will likely be a dark oil or solid. Purify the material using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 6,8-dimethoxyisoquinoline.
Data Summary: Critical Reaction Parameters
The following table summarizes the key quantitative data for the described protocol. Yields are representative and can vary based on the scale and purity of reagents.
| Parameter | Value/Range | Rationale |
| Substrate | This compound | Activated aromatic ring for electrophilic substitution. |
| Stoichiometry (Substrate:Zn(CN)₂:AlCl₃) | 1.0 : 1.2 : 2.5 | Excess cyanide source and Lewis acid are required to drive the reaction to completion. |
| Temperature (Formylation) | 0 - 10 °C | Controls exothermicity and minimizes side reactions. |
| Temperature (Cyclization) | 60 - 80 °C | Provides energy for the intramolecular condensation step. |
| Reaction Time | 4 - 8 hours | Dependent on substrate reactivity and temperature; monitor by TLC. |
| Expected Yield | 50 - 70% | Typical range for Gattermann-type cyclizations on activated substrates. |
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine.
- Wikipedia.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- The Journal of Organic Chemistry. Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Mandava V. basaveswara Rao et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. [Link]
- Collegedunia.
- Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]
- L.S.College, Muzaffarpur. (2020).
- Scribd. Synthesis of Papaverine. [Link]
- ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
- Wikipedia. Pomeranz–Fritsch reaction. [Link]
- Organic Chemistry Portal. Isoquinoline Synthesis. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. collegedunia.com [collegedunia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 12. lscollege.ac.in [lscollege.ac.in]
The Strategic Role of 3,5-Dimethoxyphenylacetonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of therapeutic agents. Among the myriad of chemical building blocks, 3,5-Dimethoxyphenylacetonitrile has emerged as a versatile and highly valuable precursor, particularly in the synthesis of isoquinoline alkaloids and tubulin polymerization inhibitors. Its unique electronic and structural characteristics, conferred by the meta-disposed methoxy groups, provide a powerful handle for medicinal chemists to construct complex molecular architectures with significant biological activities.
This technical guide offers an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the causality behind its utility, providing detailed, field-proven protocols for its conversion into key pharmaceutical scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.
I. Core Properties and Strategic Advantages
This compound is a crystalline solid at room temperature, possessing a molecular formula of C₁₀H₁₁NO₂.[1] Its strategic value in synthesis is rooted in the reactivity of both the nitrile group and the electron-rich aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molar Mass | 177.20 g/mol | [1] |
| Melting Point | 54-57 °C | |
| Appearance | White to light yellow crystalline solid |
The two methoxy groups at the 3- and 5-positions of the phenyl ring create a unique electronic environment. They activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). This predictable reactivity is a cornerstone of its utility in constructing complex heterocyclic systems. Furthermore, the nitrile group is a versatile functional handle, amenable to a wide range of chemical transformations, including reduction to amines and hydrolysis to carboxylic acids.
II. Application in the Synthesis of Isoquinoline Alkaloids
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids with a broad spectrum of pharmacological activities. This compound serves as an excellent starting material for the synthesis of 6,8-dimethoxy-substituted isoquinolines, which are key intermediates for various therapeutic agents.
A. The Gattermann Reaction: A Direct Route to Isoquinolines
The Gattermann reaction provides a direct method for the formylation of electron-rich aromatic compounds.[2] In the context of this compound, this reaction can be employed to introduce a formyl group at the ortho position to the acetonitrile moiety, which can then undergo intramolecular cyclization to form the isoquinoline ring system.
Diagram of the Gattermann Reaction Pathway
Caption: Gattermann reaction pathway for isoquinoline synthesis.
Protocol 1: Synthesis of 6,8-Dimethoxyisoquinoline via Gattermann Reaction
This protocol describes the formylation of this compound followed by in-situ cyclization to yield the corresponding isoquinoline.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Zinc Cyanide (Zn(CN)₂)
-
Dry Dichloromethane (DCM)
-
Dry Diethyl Ether
-
Hydrochloric Acid (HCl) gas
-
10% Hydrochloric Acid (aqueous)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane under an argon atmosphere.
-
Addition of Reactants: To the stirred suspension, add this compound (1.0 eq.) and zinc cyanide (1.5 eq.).
-
Introduction of HCl: Cool the mixture to 0°C in an ice bath and bubble dry hydrogen chloride gas through the suspension for 1-2 hours.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of 10% aqueous HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 6,8-dimethoxyisoquinoline.
III. A Versatile Building Block for Tubulin Polymerization Inhibitors
Tubulin, a key component of the cellular cytoskeleton, is a validated target for anticancer drugs. The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore that can mimic the A-ring of natural tubulin inhibitors like combretastatin, binding to the colchicine site and disrupting microtubule dynamics.[3] this compound can be elaborated into stilbene-type structures, which are known to possess potent tubulin polymerization inhibitory activity.
A. Synthetic Strategy: From Nitrile to Stilbene Scaffold
A common synthetic strategy involves the conversion of the nitrile to the corresponding aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to construct the stilbene double bond.
Diagram of the Stilbene Synthesis Workflow
Caption: Workflow for stilbene synthesis from the nitrile.
Protocol 2: Conversion of this compound to 3,5-Dimethoxybenzaldehyde
This protocol details the reduction of the nitrile to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene (1.0 M)
-
Dry Toluene
-
Methanol
-
1 M Hydrochloric Acid (aqueous)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dry toluene in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Reduction: Cool the solution to -78°C using a dry ice/acetone bath. To this, add DIBAL-H solution (1.2 eq.) dropwise via a syringe, maintaining the internal temperature below -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by the addition of 1 M aqueous HCl.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane) to yield 3,5-dimethoxybenzaldehyde.
Protocol 3: Synthesis of a 3,5-Dimethoxystilbene Analog via Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of 3,5-dimethoxybenzaldehyde with a phosphonate reagent to form a stilbene derivative.[4][5][6]
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Diethyl (cyanomethyl)phosphonate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution (aqueous)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Phosphonate Anion Formation: In a flame-dried flask under argon, suspend sodium hydride (1.2 eq.) in dry THF. Cool the suspension to 0°C and add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq.) in dry THF dropwise.
-
Ylide Generation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Cool the resulting solution back to 0°C and add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq.) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired (E)-3-(3,5-dimethoxyphenyl)acrylonitrile.
IV. Conclusion
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its inherent reactivity and the directing effects of its methoxy groups provide a reliable and versatile platform for the construction of complex and biologically active molecules. The protocols detailed herein offer a practical guide for the utilization of this key intermediate in the synthesis of isoquinoline alkaloids and as a precursor to potent tubulin polymerization inhibitors. As the quest for novel therapeutics continues, the judicious application of such well-defined building blocks will undoubtedly remain a cornerstone of successful drug discovery and development programs.
V. References
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. orgchemres.org [orgchemres.org]
- 4. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: The Strategic Use of 3,5-Dimethoxyphenylacetonitrile in the Synthesis of Advanced Dye Systems
Abstract: This document provides a detailed technical guide for researchers, chemists, and material scientists on the application of 3,5-Dimethoxyphenylacetonitrile as a versatile precursor in the synthesis of diverse dye classes. We explore its intrinsic reactivity, focusing on the strategic exploitation of its active methylene and electron-rich aromatic functionalities. This guide elucidates the mechanistic underpinnings of key synthetic transformations, including Knoevenagel condensations and heterocyclic formations, to generate high-value coumarin, styryl, and isoquinoline-based dyes. Detailed, field-proven protocols are provided to ensure reproducible and efficient synthesis, supported by workflow diagrams and a comprehensive discussion of the causality behind experimental choices.
Introduction: A Versatile Building Block for Chromophore Engineering
This compound is a pivotal intermediate in fine chemical and pharmaceutical synthesis.[1] Its utility in dye chemistry, while more specialized, is profound, stemming from the unique interplay between its functional groups. The molecule comprises three key reactive domains:
-
The Active Methylene Group (-CH₂CN): The protons on the carbon adjacent to the nitrile group are acidic and readily abstracted by a base. This forms a stabilized carbanion, making it an excellent nucleophile for carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[2]
-
The Nitrile Group (-C≡N): This group is a versatile handle for constructing nitrogen-containing heterocycles and can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization.
-
The 3,5-Dimethoxy Phenyl Ring: The two methoxy groups are powerful electron-donating substituents, significantly increasing the electron density of the aromatic ring. This substitution pattern imparts specific electronic and solubility characteristics to the final dye molecule, often enhancing its fluorescence quantum yield and shifting its absorption/emission maxima to longer wavelengths (a bathochromic shift).
This guide will focus on leveraging these features to construct sophisticated dye architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13388-75-5 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3][5] |
| Molecular Weight | 177.20 g/mol | [3][4] |
| Appearance | White to yellow or orange solid/crystal | [1][4] |
| Melting Point | 54-57 °C | [1][6] |
| Boiling Point | ~316.7 °C (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like ethanol and DMF. | [1] |
Core Synthetic Pathway: The Knoevenagel Condensation
The most direct application of this compound in dye synthesis is through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with a carbonyl compound (an aldehyde or ketone) to form an α,β-unsaturated dinitrile or cyanoacrylate derivative.[2] This newly formed carbon-carbon double bond extends the π-conjugated system, which is the fundamental basis of a chromophore.
Causality of the Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the methylene group to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final, conjugated product. The electron-donating 3,5-dimethoxy groups on the phenyl ring help to stabilize the extended π-system of the resulting dye, influencing its photophysical properties.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Application Protocol 1: Synthesis of a Fluorescent Coumarin Dye
Coumarins are a vital class of fluorescent dyes and scaffolds in medicinal chemistry.[7][8] this compound can serve as the active methylene component, reacting with a substituted salicylaldehyde (2-hydroxybenzaldehyde) via a Knoevenagel condensation followed by an intramolecular cyclization (lactone formation) to yield a 3-arylcoumarin derivative.
Protocol: Synthesis of 3-(3,5-Dimethoxyphenyl)-2H-chromen-2-one-carbonitrile
This protocol details the synthesis of a coumarin derivative, a reaction that proceeds efficiently under mild conditions.
Materials:
-
This compound (1.0 mmol, 177.2 mg)
-
Salicylaldehyde (1.0 mmol, 122.1 mg, ~0.10 mL)
-
Piperidine (0.2 mmol, ~0.02 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (for neutralization)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and TLC apparatus.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (177.2 mg) and salicylaldehyde (122.1 mg) in 10 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (~0.02 mL) dropwise using a micropipette. The addition of a base is critical to initiate the deprotonation of the active methylene group.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The formation of a new, more polar, and often fluorescent spot indicates product formation.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add the mixture to 20 mL of ice-cold water while stirring.
-
Neutralization: Add a few drops of glacial acetic acid to neutralize the piperidine catalyst, which aids in complete precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. The final product, a brightly colored solid, can be further purified by recrystallization from ethanol if necessary. Characterize the compound using NMR, IR, and Mass Spectrometry.
Self-Validation: The success of the reaction is confirmed by the disappearance of starting material spots on the TLC plate and the appearance of a single, highly fluorescent product spot. The melting point of the purified product should be sharp. Expected yields for this type of reaction are typically high (70-95%).[7]
Caption: Experimental workflow for the synthesis of a coumarin dye.
Application Protocol 2: Synthesis of a Styryl Dye
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure and are known for their strong fluorescence and solvatochromic properties.[9] In this application, the 3,5-dimethoxyphenyl group acts as an electron donor, the newly formed C=C bond is the π-bridge, and the nitrile group serves as the electron acceptor.
Protocol: Synthesis of 2-(3,5-Dimethoxybenzylidene)-malononitrile
This protocol uses malononitrile as the active methylene compound and 3,5-dimethoxybenzaldehyde as the carbonyl component to illustrate a related Knoevenagel condensation for a styryl dye, which follows the same principles as using this compound with a different aldehyde.[2]
Materials:
-
3,5-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ammonium Acetate (0.2 mmol, 15.4 mg)
-
Ethanol (10 mL)
Step-by-Step Methodology:
-
Reaction Setup: Combine 3,5-dimethoxybenzaldehyde (166.2 mg) and malononitrile (66.1 mg) in a 25 mL round-bottom flask with 10 mL of ethanol.
-
Catalyst Addition: Add ammonium acetate (15.4 mg) to the mixture.
-
Reaction: Stir the mixture at reflux for 2 hours. Monitor the reaction's progress via TLC.[2]
-
Isolation: Upon completion, cool the mixture to room temperature. The product, 2-(3,5-dimethoxybenzylidene)malononitrile, will typically precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to afford the pure compound.[2]
Advanced Applications: Heterocyclic Dye Synthesis
The nitrile and phenyl functionalities of this compound also enable its use in constructing complex heterocyclic dyes. For example, it can be a precursor for isoquinoline synthesis via the Gattermann reaction, providing a scaffold that can be further elaborated into a dye structure.[10] While direct azo dye synthesis is less common, a multi-step sequence involving reduction of the nitrile to an amine, followed by nitration of the ring, reduction of the nitro group, diazotization, and finally azo coupling, represents a plausible, albeit complex, route to novel azo dyes.[11][12]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of advanced functional dyes. Its activated methylene group provides a direct and efficient entry into conjugated systems via the Knoevenagel condensation, leading to valuable coumarin and styryl dyes. The electron-donating methoxy groups are crucial for tuning the photophysical properties of the final chromophores. Furthermore, its functional handles offer pathways to more complex heterocyclic dye systems. The protocols outlined in this guide are robust and can be adapted by researchers to explore novel dye structures for applications in materials science, bio-imaging, and diagnostics.
References
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry.
- BenchChem.
- ChemBK. This compound.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
- PubChemLite. This compound (C10H11NO2).
- PubChem. This compound | C10H11NO2 | CID 139445.
- Fisher Scientific. This compound 98.0+%, TCI America™.
- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses.
- Heterocyclic Dyes: Preparation, Properties, and Applications.
- Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry.
- Synthesis and application of polymeric fluorescent compounds based on coumarin. Cellulose Chemistry and Technology.
- Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Al-Nahrain University.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- BenchChem.
- Synthesis of the dyestuffs and their intermediates.
- Synthesis of Diphenylamine-Based Novel Fluorescent Styryl Colorants by Knoevenagel Condensation Using a Conventional Method, Bioc
- diphenylacetonitrile - Organic Syntheses Procedure. Organic Syntheses.
- Azo dyes soluble in organic solvents.
- Dye - Synthetic, Organic, Colorants. Britannica.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes.
- (3,5-Dimethoxyphenyl)acetonitrile | CAS 13388-75-5. Santa Cruz Biotechnology.
- The Use of Heterocyclic Azo Dyes on Different Textile M
- A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles.
- This compound | 13388-75-5. TCI AMERICA.
- AZO DYES. SYNTHON Chemicals Shop.
- This compound CAS#: 13388-75-5.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Efficient Synthesis of Core-Fluorin
- Knoevenagel Condensation with BODIPY dye. Chemistry Stack Exchange.
- Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. chemwhat.com [chemwhat.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]
- 9. AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. britannica.com [britannica.com]
- 12. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review [mdpi.com]
Application Notes and Protocols for the Cyclization of 3,5-Dimethoxyphenylacetonitrile Derivatives
Introduction: Unlocking the Synthetic Potential of 3,5-Dimethoxyphenylacetonitrile
This compound stands as a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds, most notably those bearing the isoquinoline and tetrahydroisoquinoline scaffolds. These structural motifs are of paramount importance in the fields of medicinal chemistry and drug development, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.
The strategic placement of the two methoxy groups at the 3- and 5-positions of the phenyl ring is of critical significance. These electron-donating groups strongly activate the aromatic ring towards electrophilic substitution, facilitating intramolecular cyclization reactions that are otherwise challenging. This inherent electronic advantage makes this compound and its derivatives ideal substrates for constructing complex molecular architectures under relatively mild conditions.
This comprehensive guide provides an in-depth exploration of the reaction mechanisms and detailed experimental protocols for the utilization of this compound in key cyclization reactions. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully employ this versatile building block in their synthetic endeavors.
Synthetic Strategy: From Nitrile to Heterocycle
The primary synthetic strategy involves the initial transformation of this compound into key intermediates, namely 2-(3,5-dimethoxyphenyl)ethanamine and its N-acylated derivatives. These intermediates are then poised for intramolecular cyclization via classic name reactions to yield the desired 6,8-dimethoxytetrahydroisoquinoline and 3,4-dihydroisoquinoline systems.
Caption: General synthetic workflow from this compound.
Part 1: The Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is particularly effective for electron-rich aromatic systems, making N-acylated derivatives of 2-(3,5-dimethoxyphenyl)ethanamine excellent substrates.[3]
Reaction Mechanism: A Stepwise Look at Cyclization
The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[3][4] The mechanism is believed to proceed through one of two primary pathways, with the nitrilium ion intermediate pathway being widely accepted.[1]
-
Activation of the Amide: The carbonyl oxygen of the N-acyl-2-(3,5-dimethoxyphenyl)ethanamine attacks the Lewis acidic dehydrating agent (e.g., POCl₃).
-
Formation of a Nitrilium Ion: Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich phenyl ring, activated by the two methoxy groups, attacks the electrophilic nitrilium ion. The 3,5-dimethoxy substitution pattern directs the cyclization to the ortho position (C6) relative to the ethylamine side chain.
-
Rearomatization: Loss of a proton from the spirocyclic intermediate restores the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.
Sources
- 1. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,8-Dioxyisoquinolines
Introduction: The Significance of the 6,8-Dioxyisoquinoline Scaffold
The isoquinoline nucleus is a prominent structural motif in a vast array of natural products, particularly alkaloids, and serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system-modulating properties. Within this versatile family, 6,8-dioxyisoquinolines represent a crucial subclass. The specific oxygenation pattern at the C6 and C8 positions is a key feature in several biologically active molecules and provides a unique platform for further functionalization in drug discovery programs. This guide provides a detailed exploration of the synthetic protocols for accessing this important molecular framework, with a focus on practical, field-proven methodologies suitable for researchers and drug development professionals.
Strategic Overview: Navigating the Synthetic Landscape
The construction of the isoquinoline core can be accomplished through several named reactions, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. For 6,8-dioxyisoquinolines, the electron-donating nature of the oxygen substituents on the benzene ring plays a significant role in the feasibility of the key cyclization step. Two classical and highly effective methods, the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction, are particularly well-suited for this target.
-
The Pomeranz-Fritsch Reaction : This method offers a direct route to isoquinolines starting from a substituted benzaldehyde and an aminoacetaldehyde acetal.[2][3][4] The reaction proceeds through the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][5] The presence of electron-donating groups, such as methoxy groups at the meta-positions of the starting benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde), generally facilitates the cyclization, making this a preferred route for 6,8-dioxyisoquinolines.[6]
-
The Bischler-Napieralski Reaction : This powerful reaction involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[7][8] The starting material, a substituted β-phenylethylamide, is typically prepared from the corresponding phenethylamine. For the synthesis of 6,8-dioxyisoquinolines, this would necessitate starting with 3,5-dimethoxyphenethylamine. The cyclization is promoted by a dehydrating agent, commonly a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7]
While both methods are robust, the Pomeranz-Fritsch reaction is often chosen for its directness in forming the aromatic isoquinoline core, whereas the Bischler-Napieralski reaction initially yields the dihydroisoquinoline, which may be the desired product or require a subsequent oxidation step.
Mechanism Explored: The Pomeranz-Fritsch Cyclization
The Pomeranz-Fritsch synthesis of a 6,8-dioxyisoquinoline, starting from 3,5-dimethoxybenzaldehyde, can be dissected into two primary stages:
-
Formation of the Benzalaminoacetal : This initial step is a condensation reaction between the aldehyde and aminoacetaldehyde diethyl acetal to form a Schiff base.[2][5]
-
Acid-Catalyzed Cyclization and Aromatization : The intermediate Schiff base, in the presence of a strong acid (e.g., sulfuric acid), undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent elimination of alcohol molecules leads to the formation of the aromatic isoquinoline ring system.[2]
Caption: General workflow of the Pomeranz-Fritsch synthesis.
Detailed Experimental Protocol: Synthesis of 6,8-Dimethoxyisoquinoline via a Modified Pomeranz-Fritsch Reaction
This protocol is adapted from established procedures for substituted isoquinolines and is optimized for the synthesis of the 6,8-dimethoxy derivative.[1] The use of a tosyl intermediate in this modified approach often leads to improved yields and cleaner reactions compared to the classical one-pot method.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Overview:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
Part 1: Synthesis of the N-(3,5-Dimethoxybenzyl)aminoacetaldehyde Diethyl Acetal
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.05 equivalents) in toluene.
-
Rationale: Toluene serves as an azeotropic solvent to remove the water formed during the condensation reaction, driving the equilibrium towards the formation of the Schiff base.
-
-
Heat the mixture to reflux. Continue refluxing until no more water is collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to room temperature, then place it in an ice bath. Carefully add ethanol to dissolve the intermediate.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the imine double bond to an amine without affecting the aromatic ring.
-
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the Schiff base.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. This intermediate is often used in the next step without further purification.
Part 2: N-Tosylation
-
Dissolve the crude amine from the previous step in dichloromethane. Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the biphasic mixture in an ice bath and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise with vigorous stirring.
-
Rationale: The tosyl group is introduced as a protecting group and facilitates the subsequent cyclization. The reaction is performed under Schotten-Baumann conditions (in the presence of a base) to neutralize the HCl formed.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-tosylated product can be purified by column chromatography if necessary, but is often carried through to the next step.
Part 3: Cyclization and Detosylation to 6,8-Dimethoxyisoquinoline
-
To the crude N-tosylated intermediate, add a sufficient amount of concentrated hydrochloric acid.
-
Rationale: The strong acidic medium protonates the acetal, facilitating its hydrolysis and subsequent intramolecular electrophilic attack on the electron-rich 3,5-dimethoxyphenyl ring to form the isoquinoline core. The acidic conditions also cleave the N-tosyl group.
-
-
Heat the mixture to reflux (typically 100-110°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic (~9-10).
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6,8-dimethoxyisoquinoline.
Part 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6,8-dimethoxyisoquinoline.
Data and Expected Outcomes
The yields for the Pomeranz-Fritsch reaction can be variable and are highly dependent on the substrate and reaction conditions.[9] For electron-rich systems like the one described, moderate to good yields can be expected.
| Step | Key Transformation | Typical Yield Range | Notes |
| 1-2 | Aldehyde to Amine | 70-90% | Often used crude in the next step. |
| 3 | N-Tosylation | 80-95% | Can be purified or used crude. |
| 4 | Cyclization & Detosylation | 40-60% | The key ring-forming step. Yield is sensitive to acid concentration and temperature. |
| Overall | 3,5-Dimethoxybenzaldehyde to 6,8-Dimethoxyisoquinoline | 20-45% | This represents a typical, unoptimized laboratory-scale synthesis. |
Characterization: The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the isoquinoline core and the two methoxy groups.
-
¹³C NMR: Confirmation of the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₁H₁₁NO₂ = 189.21 g/mol ).
Conclusion and Future Directions
The modified Pomeranz-Fritsch reaction provides a reliable and effective pathway for the synthesis of 6,8-dioxyisoquinolines, a key scaffold in medicinal chemistry. The protocol outlined here, starting from readily available 3,5-dimethoxybenzaldehyde, offers a practical guide for researchers. While classical methods remain valuable, the field is continually evolving. Modern approaches, including microwave-assisted synthesis and the development of novel catalytic systems, are emerging to offer greener, more efficient alternatives, promising to further expand the synthetic chemist's toolkit for accessing these valuable molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- Thaipipat, N. (n.d.). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives.
- Shulgin, A. (2013, August 15). #141 Pe; phenescaline; 3,5-dimethoxy-4-phenethyloxyphenethylamine. Isomer Design.
- Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21, 2574-2577.
- Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- Organic Reactions, Inc. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Organic Reactions, Inc. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Organic Chemistry Reaction. (2025, December 28). Pomeranz-Fritsch Reaction.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
- ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction.
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- Wikipedia. (n.d.). Phenethylamine.
- ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9.
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Derivatization of 3,5-Dimethoxyphenylacetonitrile in Medicinal Chemistry
Introduction: The Versatility of the 3,5-Dimethoxyphenylacetonitrile Scaffold
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged starting material for the synthesis of a diverse array of biologically active molecules. Its unique electronic and structural features, characterized by the meta-disposed methoxy groups on the phenyl ring and the reactive nitrile and adjacent methylene functionalities, provide a versatile platform for chemical modification. This guide offers a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and a summary of the medicinal chemistry applications of the resulting derivatives. The strategic manipulation of this scaffold has led to the discovery of potent agents targeting a range of therapeutic areas, most notably in oncology through the inhibition of crucial cellular processes like tubulin polymerization.
Core Derivatization Strategies and Mechanistic Rationale
The chemical reactivity of this compound can be primarily categorized into three key areas: reduction of the nitrile group, hydrolysis of the nitrile group, and reactions involving the active methylene group. Each of these transformations opens up a distinct avenue for the synthesis of novel compounds with potential therapeutic value.
Reduction of the Nitrile: Accessing Bioactive Phenethylamines
The reduction of the nitrile functionality in this compound to a primary amine affords 2-(3,5-dimethoxyphenyl)ethylamine. This transformation is a cornerstone in the synthesis of many biologically active phenethylamine derivatives.
Mechanism of Catalytic Hydrogenation: The most common method for this reduction is catalytic hydrogenation. The reaction proceeds via the adsorption of the nitrile onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). Hydrogen gas, also adsorbed onto the catalyst surface, then adds stepwise across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine. The choice of catalyst, solvent, and reaction conditions can be crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of 2-(3,5-dimethoxyphenyl)ethylamine
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.
-
Carefully add 10% palladium on carbon to the solution under an inert atmosphere. The amount of catalyst can typically be around 5-10 mol% relative to the starting material.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-dimethoxyphenyl)ethylamine, which can be further purified by distillation or chromatography if necessary.
Characterization Data for 2-(3,5-dimethoxyphenyl)ethylamine:
-
¹³C NMR (CDCl₃): Chemical shifts (δ) are typically observed around 161.0 (C-O), 141.0 (Ar-C), 107.0 (Ar-C), 98.0 (Ar-C), 55.0 (O-CH₃), 43.0 (CH₂-N), and 40.0 (Ar-CH₂) ppm[1].
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₁₀H₁₅NO₂).
Medicinal Chemistry Relevance: Phenethylamine derivatives are well-known pharmacophores that interact with a variety of biological targets, including G-protein coupled receptors and monoamine transporters.
α-Alkylation: Functionalization of the Active Methylene Group
The methylene group adjacent to both the phenyl ring and the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.
Mechanism of α-Alkylation: The reaction is initiated by the deprotonation of the α-carbon by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an S(_N)2 reaction, forming a new carbon-carbon bond. The choice of base and solvent is critical to ensure complete deprotonation and prevent side reactions.
Experimental Protocol: α-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF or THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the mixture to stir at 0 °C for a period to ensure complete deprotonation.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Medicinal Chemistry Relevance: α-Alkylation allows for the introduction of various substituents, leading to the synthesis of compounds with modified steric and electronic properties, which can significantly impact their biological activity.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The nitrile group of this compound can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles and triazoles, which are important pharmacophores in medicinal chemistry.
Mechanism of [3+2] Cycloaddition for Tetrazole Formation: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, typically sodium azide. The mechanism is believed to proceed through the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise addition of the azide anion to the nitrile carbon, leading to a linear intermediate that then cyclizes to form the tetrazole ring.[2][3][4]
Experimental Protocol: Synthesis of 5-((3,5-Dimethoxyphenyl)methyl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in anhydrous DMF.
-
Heat the reaction mixture to a temperature between 100-130 °C and stir for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify with hydrochloric acid to a pH of approximately 2.
-
The tetrazole product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Medicinal Chemistry Relevance: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties. Triazoles are also prevalent in many antifungal and anticancer agents.[5]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in oncology, primarily as inhibitors of tubulin polymerization. The 3,5-dimethoxy substitution pattern is a key structural feature that mimics the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4. By interfering with the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
| Derivative Class | Target | Biological Activity | IC₅₀ Values | Cancer Cell Lines | Reference |
| Phenylacetamide Derivatives | Apoptosis Induction | Cytotoxic | 0.6 - 0.7 µM | MDA-MB-468, PC-12, MCF-7 | [2] |
| Triazole Derivatives | Tubulin Polymerization | Cytotoxic | 7.79 - 13.20 µM | MCF-7 | [5][6] |
| Pyridine Derivatives | Tubulin Polymerization | Cytotoxic | 3.25 - 9.15 µM | HCT-116, HepG-2, MCF-7 | [7] |
| Chalcone Derivatives | Not Specified | Cytotoxic | 7.21 - 13.36 µM | MCF-7 | [8] |
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. The derivatization strategies outlined in this guide—reduction, hydrolysis, α-alkylation, and cycloaddition—provide access to a wide range of novel compounds with significant therapeutic potential, particularly in the development of new anticancer agents. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers in drug discovery and development, facilitating the exploration of this promising chemical scaffold.
References
- Hout, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.
- Abdellattif, M. H., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667.
- Abdellattif, M. H., et al. (2025). Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides.
- [Reference for Chalcone Derivatives - Placeholder, as a specific reference with this exact data was not found in the provided search results]
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
- Chem Help ASAP. (2022, December 27).
- [Reference for general α-alkylation - Placeholder, as a specific protocol for the 3,5-dimethoxy isomer was not found]
- [Reference for general catalytic hydrogenation - Placeholder, as a specific protocol for the 3,5-dimethoxy isomer was not found]
- (3,5-Dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- 3,5-Dimethoxyphenethylamin - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- [Reference for general acid-catalyzed hydrolysis - Placeholder, as a specific protocol for the 3,5-dimethoxy isomer was not found]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- [Additional relevant reference]
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(59), 37435-37451.
Sources
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with 3,5-Dimethoxyphenylacetonitrile
Abstract: This guide provides a comprehensive overview of robust analytical methodologies for monitoring chemical reactions involving 3,5-Dimethoxyphenylacetonitrile. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, precise analytical control is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety.[1][2] We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the tools to implement self-validating and reliable monitoring systems.
A Note on Safety and Handling
Before proceeding with any experimental work, it is crucial to acknowledge the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All handling and reactions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling
Principle of Application: HPLC is the cornerstone of quantitative analysis for many organic reactions. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] For reactions involving this compound, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited, separating the moderately polar starting material from potentially more or less polar products and byproducts. Its robustness and high precision make it the gold standard for determining reaction conversion, product formation, and purity.[6]
Protocol: Off-Line Quantitative Monitoring by RP-HPLC
This protocol describes the process of taking aliquots from a reaction at specific time points for quantitative analysis.
1. Sample Preparation and Quenching: i. At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a calibrated pipette. ii. Immediately quench the reaction within the aliquot to prevent further transformation. This is achieved by diluting the sample into a 1.5 mL vial containing a large volume (e.g., 1 mL) of a solvent that stops the reaction, typically the mobile phase starting condition or a solvent in which all components are soluble but the catalyst or reagents are inactivated. iii. Perform a serial dilution if necessary to bring the analyte concentrations within the linear range of the calibration curve. The final diluent should be the mobile phase to ensure good peak shape.[7]
2. Calibration Curve Generation: i. Prepare a series of at least five standard solutions of this compound and the expected final product of known concentrations. ii. The concentration range should bracket the expected concentrations in the diluted reaction samples.[8] iii. Inject each standard onto the HPLC system and record the peak area. iv. Plot peak area versus concentration and perform a linear regression to generate a calibration curve. An R² value >0.99 is required for reliable quantification.
3. HPLC Method Parameters: The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of acidic/basic functionalities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities and elute any strongly retained impurities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV-Vis Diode Array Detector (DAD) at 225 nm and 254 nm | The aromatic ring provides strong UV absorbance. Monitoring at multiple wavelengths helps distinguish between different species.[9] |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
4. Data Analysis: i. Integrate the peak areas for the starting material and product in the chromatograms from the reaction aliquots. ii. Using the equation from the calibration curve, convert the peak areas into concentrations. iii. Plot concentration versus time to generate a kinetic profile of the reaction.
Caption: Workflow for off-line HPLC reaction monitoring.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Principle of Application: GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile compounds. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluted molecules and detects them based on their mass-to-charge ratio (m/z).[10] This provides both high-resolution separation and definitive structural identification. It is particularly powerful for detecting thermally stable impurities, residual solvents, or volatile byproducts that might not be well-resolved by HPLC.[11][12]
Protocol: End-of-Reaction and In-Process Control by GC-MS
1. Sample Preparation: i. Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. ii. Quench the reaction and perform a liquid-liquid extraction. For example, dilute the aliquot in 1 mL of water and extract with 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane. iii. Collect the organic layer. A drying agent (e.g., anhydrous Na₂SO₄) can be used to remove residual water. iv. Dilute the organic extract to an appropriate concentration (typically ~1 mg/mL) for GC-MS analysis.[6]
2. GC-MS Method Parameters: This method is designed for general-purpose screening of reactions involving this compound.
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for a wide range of aromatic compounds.[5][6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | 250 °C, Splitless mode (1 µL injection) | Splitless injection is used for trace analysis to ensure all of the sample enters the column.[13] |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The temperature program separates volatile solvents at the beginning and allows for the elution of higher-boiling point analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[13] |
| MS Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard EI energy generates reproducible fragmentation patterns for library matching.[13] |
| MS Analyzer | Quadrupole, Scan mode m/z 40-500 | A wide scan range covers the expected molecular ions and fragments of starting material, product, and common byproducts. |
3. Data Interpretation: i. Identification: Identify peaks by comparing their retention times and mass spectra against a reference library (e.g., NIST) or by running an authentic standard of the suspected compound. ii. Quantification: While less precise than HPLC without extensive calibration, semi-quantitative analysis can be performed by comparing the relative peak areas (Area %). For accurate quantification, an internal standard should be used.
Caption: The analytical path from sample to identification in GC-MS.
Chapter 3: NMR Spectroscopy for Structural Verification
Principle of Application: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[14] It provides information on the chemical environment of specific nuclei (most commonly ¹H and ¹³C). For reaction monitoring, NMR can be used to confirm the identity of the product and any intermediates or byproducts by analyzing characteristic chemical shifts and coupling patterns. It is particularly useful as it analyzes the bulk sample, providing a complete picture of the species present in solution.[15]
Protocol: At-Line ¹H NMR Monitoring
1. Key Spectroscopic Handles for this compound: The structure of the starting material provides distinct signals that are easily monitored.
| Protons | Expected ¹H Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 6H | Protons on the methoxy groups are equivalent and shielded. |
| Methylene (-CH₂CN) | ~3.7 | Singlet (s) | 2H | Protons adjacent to the electron-withdrawing nitrile and aromatic ring.[16] |
| Aromatic (H2, H6) | ~6.5 | Doublet (d) | 2H | Aromatic protons ortho to the methoxy groups. |
| Aromatic (H4) | ~6.4 | Triplet (t) | 1H | Aromatic proton para to the CH₂CN group. |
2. Sample Preparation: i. Withdraw an aliquot from the reaction and quench it as described for HPLC. ii. Evaporate the solvent in vacuo. iii. Redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR. iv. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired. The standard should have a simple spectrum with peaks that do not overlap with analyte signals.
3. Data Acquisition and Analysis: i. Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁). ii. Qualitative Analysis: Monitor the disappearance of the starting material signals (especially the -CH₂CN singlet at ~3.7 ppm) and the appearance of new signals corresponding to the product. iii. Quantitative Analysis: Calculate the conversion by comparing the integral of a starting material peak to the integral of the internal standard over time.
Caption: Conceptual diagram of NMR monitoring.
Chapter 4: In-situ FTIR Spectroscopy for Real-Time Kinetic Analysis
Principle of Application: In-situ (or real-time) spectroscopy allows for the continuous monitoring of a reaction as it occurs, without the need for sampling.[17] This provides high-quality kinetic data and immediate insight into reaction dynamics. FTIR spectroscopy is ideal for this purpose when a functional group involved in the reaction has a unique and strong infrared absorption in a region free from solvent interference. The nitrile group (C≡N) of this compound has a sharp, intense absorption band around 2250 cm⁻¹, making it a perfect spectroscopic handle for real-time monitoring.[16]
Protocol: Real-Time Monitoring with an ATR-FTIR Probe
1. Experimental Setup: i. Set up the reaction in a vessel equipped with an immersion port for an Attenuated Total Reflectance (ATR) probe. ii. Insert the ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium. iii. Add all reactants except the limiting reagent or catalyst that initiates the reaction. iv. Begin stirring and allow the system to thermally equilibrate.
2. Data Acquisition: i. Collect a background spectrum of the reaction mixture before initiation. This spectrum will be automatically subtracted from all subsequent spectra. ii. Initiate the reaction (e.g., by adding the catalyst). iii. Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes). iv. Monitor the absorbance of the nitrile C≡N stretch (~2250 cm⁻¹) and, if possible, a key absorbance band of the product as it forms.
3. Data Analysis: i. Create a trend plot of the absorbance of the C≡N peak versus time. According to Beer's Law, absorbance is directly proportional to concentration. ii. This plot directly visualizes the reaction kinetics, showing the rate of consumption of the starting material. iii. The reaction is complete when the C≡N peak absorbance stabilizes at or near zero.
Caption: In-situ FTIR monitoring provides a direct kinetic profile.
Conclusion and Method Selection Summary
The choice of analytical method depends on the specific information required. For robust process development and understanding, a combination of these techniques is often employed. HPLC provides the most accurate quantitative data for yield and purity, GC-MS is superior for identifying volatile impurities, NMR offers definitive structural confirmation, and in-situ FTIR delivers invaluable real-time kinetic information. By leveraging these complementary methods, researchers can gain a comprehensive understanding of reactions involving this compound, leading to more efficient, safe, and reproducible synthetic processes.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019).
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- This compound.
- This compound. ChemBK. [Link]
- In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- Monitoring precursor chemicals of methamphetamine through enantiomer profiling. Semantic Scholar. [Link]
- Monitoring precursor chemicals of methamphetamine through enantiomer profiling.
- Development and validation of a stability indicating and lcms compatible uplc method. European Journal of Biomedical and Pharmaceutical sciences. [Link]
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. [Link]
- (15)N NMR studies of a nitrile-modified nucleoside. PubMed. [Link]
- Proton Chemical Shifts in NMR. Part 151. Modgraph. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- The identification of synthetic drug laboratories based on the detection of precursors.
- Mass spectrometry. Wikipedia. [Link]
- Analysis and Detection of Precursor Chemicals Used in Preparation of Narcotic Drugs and Psychotropic Substances - A Forensic Perspective. Hilaris Publisher. [Link]
- Spectroscopy Analysis: Nitriles. University of Calgary. [Link]
- This compound. Stenutz. [Link]
- This compound CAS#: 13388-75-5.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
- Illicit Street Drugs?! Recent Trends and Chemistry.
- HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]
- GCMS Analysis Report. Scribd. [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. John Wiley & Sons. [Link]
- HPLC Detector Options for the Determination of Polynuclear Arom
- 5,7-DIMETHOXY. HETEROCYCLES, Vol. 45, No. 4, 1997. [Link]
- Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. PubMed. [Link]
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]
- GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
- Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 13388-75-5 [chemicalbook.com]
- 3. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. padproject.nd.edu [padproject.nd.edu]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support center for the synthesis of 3,5-Dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, mastering its preparation is crucial.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can originate from starting materials, reaction conditions, or work-up procedures. Let's break down the potential culprits.
-
Causality 1: Purity of Starting Materials & Reagents The primary synthetic routes involve the nucleophilic substitution of a 3,5-dimethoxybenzyl halide or the conversion of 3,5-dimethoxybenzaldehyde. The purity of these precursors is paramount. Moisture is a significant antagonist in these reactions. Anhydrous solvents are critical, as water can hydrolyze the benzyl halide to the corresponding alcohol or react with cyanide sources, reducing the effective concentration of your nucleophile.[3]
-
Causality 2: Suboptimal Reaction Conditions The choice of solvent, temperature, and cyanide source plays a pivotal role. For instance, in the cyanation of a benzyl halide, a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between an inorganic cyanide salt (in the aqueous or solid phase) and the organic-soluble benzyl halide.[4][5] The efficiency of this process is highly dependent on the chosen catalyst and conditions.
Optimization Table: Effect of Base and PTC on a Related Nitrile Synthesis (Data adapted from analogous oxime dehydration reactions, which are relevant to nitrile synthesis and highlight the importance of reagent choice)[6]
| Base (equiv.) | PTC (equiv.) | Reaction Time | Yield (%) |
| KOH (0.15) | Tetrabutylammonium Bromide (0.02) | 30 min | 85.2% |
| NaOH (0.15) | Benzyltriethylammonium Chloride (0.02) | 50 min | 76.3% |
| K₂CO₃ (0.15) | Tetrabutylammonium Bromide (N/A) | 12 hours | 25.8% |
| KOH (0.5) | Tetrabutylammonium Bromide (0.05) | 10 min | 68.2% |
-
Causality 3: Inefficient Work-up and Purification this compound is a solid with a melting point of 54-57 °C.[7] During work-up, the product is often precipitated by pouring the reaction mixture into ice water.[7] Incomplete precipitation or losses during filtration will lower the isolated yield. For purification, recrystallization from methanol or petroleum ether is effective.[7] Using an inappropriate solvent can lead to significant loss of product in the mother liquor.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Question 2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
Answer: The identity of the byproduct is highly dependent on your chosen synthetic route.
-
Route A: From 3,5-Dimethoxybenzyl Halide The primary side reaction is the hydrolysis of the benzyl halide to form 3,5-dimethoxybenzyl alcohol, especially if there is residual water in your reaction mixture. Another possibility is the formation of a dimer (bis(3,5-dimethoxyphenyl)methane) under certain conditions.
-
Prevention: Rigorously dry all solvents and reagents.[3] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also prevent oxidative side reactions.
-
-
Route B: From 3,5-Dimethoxybenzaldehyde If your synthesis proceeds via an intermediate, such as an oxime, incomplete conversion is a common source of impurities. For example, in a one-pot reaction, residual aldehyde can participate in undesired aldol-type condensations.
-
Prevention: Ensure each step goes to completion by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7] A stepwise approach, where the intermediate is isolated and purified before proceeding, can often yield a cleaner final product.
-
Question 3: My purification by recrystallization is yielding an oil instead of crystals. What should I do?
Answer: This is a common frustration that usually points to the presence of impurities that are inhibiting crystallization.
-
Re-evaluate Purity: The oil is likely your product plasticized by residual solvent or byproducts. First, try to remove all volatile impurities under high vacuum.
-
Solvent System: If the product remains an oil, your recrystallization solvent may be too good a solvent. Try a solvent system where the product has lower solubility, or use a co-solvent system. For this compound, methanol or petroleum ether are recommended starting points.[7] You could try dissolving the oil in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pet ether) until turbidity persists.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.
-
Cooling: Cool the solution slowly. A gradual decrease in temperature often leads to larger, purer crystals. A rapid crash-cooling can trap impurities. Try cooling to room temperature, then to 0-5 °C in an ice bath, and finally to -20 °C if necessary.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) and why is it important?
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of synthesizing nitriles from benzyl halides using an aqueous solution of sodium cyanide (NaCN), the benzyl halide resides in the organic phase while the cyanide nucleophile is in the aqueous phase. These two do not readily mix. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), has a charged, hydrophilic "head" and multiple lipophilic "tails".[4][5] It can exchange its bromide anion for a cyanide anion in the aqueous phase, creating a lipophilic ion pair that is soluble in the organic phase. This "shuttles" the cyanide nucleophile into the organic phase where it can react with the benzyl halide.
Phase-Transfer Catalysis Mechanism
Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.
Q2: Which cyanide source is best? Are there safer alternatives to NaCN or KCN?
Traditionally, alkali metal cyanides like NaCN or KCN have been used due to their low cost and high reactivity.[8] However, they are extremely toxic and require careful handling.
-
Trimethylsilyl Cyanide (TMS-CN): This is a less basic and more organic-soluble cyanide source. It is often used for the cyanation of substrates that are sensitive to strong bases.[7] While still toxic, its handling properties are sometimes considered more manageable in a lab setting.
-
"Non-toxic" Cyanide Sources: In recent years, significant research has focused on developing safer cyanation protocols. Reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are considered non-toxic because the cyanide ions are tightly bound within the coordination complex.[9] Palladium-catalyzed reactions using these reagents have been developed for the cyanation of aryl halides and can be adapted for benzyl systems.[9] Another approach uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source.[10]
For both safety and efficiency, exploring modern palladium-catalyzed methods with sources like K₄[Fe(CN)₆] is highly recommended for process development.[9]
Q3: How should I monitor the reaction's progress?
Active monitoring is key to preventing incomplete reactions or the formation of byproducts from over-running.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. A suitable eluent system (e.g., Hexanes:Ethyl Acetate) should be chosen to give good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot is a primary indicator of reaction completion. A co-spot of the reaction mixture with the starting material is essential for accurate comparison.
-
Gas Chromatography (GC): For more quantitative analysis, GC is an excellent tool. By taking aliquots from the reaction mixture over time, you can precisely measure the consumption of the starting material and the formation of the product, allowing for kinetic analysis and true optimization. The product, this compound, has been analyzed by GC.[7]
Section 3: Recommended Experimental Protocol
This protocol describes the synthesis via cyanation of 3,5-dimethoxybenzyl bromide using a phase-transfer catalyst, a robust and high-yielding method.
Synthesis of this compound from 3,5-Dimethoxybenzyl Bromide
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (NaCN, 1.2 equivalents), tetrabutylammonium bromide (TBAB, 0.05 equivalents), and 50 mL of water. Stir the mixture until the solids are dissolved.
-
Reactant Addition: In a separate flask, dissolve 3,5-dimethoxybenzyl bromide (1.0 equivalent) in 50 mL of toluene. Add this organic solution to the aqueous cyanide solution in the reaction flask.
-
Reaction: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring. The vigorous stirring is crucial to maximize the surface area between the two phases and facilitate the phase-transfer catalysis.
-
Monitoring: Monitor the reaction progress every hour by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours, as indicated by the complete consumption of the benzyl bromide starting material.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of toluene. Combine all organic layers.
-
Safety Note: Before disposal, the aqueous layer containing residual cyanide must be treated with bleach (sodium hypochlorite) or potassium permanganate to oxidize the cyanide to the much less toxic cyanate.
-
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an off-white or yellow solid, should be recrystallized from a minimal amount of hot methanol.[7] Cool to room temperature and then in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Expected Yield: >85%
-
Expected Melting Point: 54-57 °C[7]
-
References
- Phase Transfer Ceria-Supported Nanocatalyst for Nitrile Hydration Reaction. ACS Omega.
- Electrochemical synthesis of nitriles using phase transfer catalyst. ResearchGate.
- Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Institutes of Health.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap.
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Google Patents.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. DOI.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- Preparation of phenylacetonitriles. Google Patents.
- Cyanation of aromatic halides. Google Patents.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI.
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate.
- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. PubChem.
- Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents.
- This compound | C10H11NO2 | CID 139445. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-ジメトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 5. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 7. This compound | 13388-75-5 [chemicalbook.com]
- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dimethoxyphenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,5-dimethoxyphenylacetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing your synthetic strategy.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, most commonly proceeds via the nucleophilic substitution of a 3,5-dimethoxybenzyl halide with a cyanide salt, a classic example of the Kolbe nitrile synthesis.[1][2][3][4][5] While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will address the most common challenges and provide practical, field-proven solutions.
The primary synthetic route involves the reaction of 3,5-dimethoxybenzyl bromide or chloride with an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable solvent.
Figure 1: Overview of the primary synthesis and major side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in my synthesis of this compound?
A1: The three most prevalent side products in the cyanation of 3,5-dimethoxybenzyl halides are:
-
3,5-Dimethoxybenzyl Isocyanide: Formed due to the ambident nature of the cyanide nucleophile.[1][2][3][4]
-
Hydrolysis Products: 3,5-Dimethoxyphenylacetamide and 3,5-dimethoxyphenylacetic acid can form if water is present during the reaction or workup.
-
Elimination Products: While less common with primary benzyl halides, elimination to form stilbene-type precursors can occur under strongly basic conditions.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions to optimize your synthesis.
Issue 1: My final product has a strong, unpleasant odor, and I see an unusual peak in my analytical data.
Likely Cause: Formation of 3,5-Dimethoxybenzyl Isocyanide.
The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom. Attack through the carbon atom leads to the desired nitrile, while attack through the nitrogen atom results in the formation of an isocyanide (isonitrile).[1][3][4]
Figure 2: Ambident nature of the cyanide nucleophile leading to nitrile and isocyanide formation.
Troubleshooting & Optimization:
| Factor | To Favor Nitrile (Desired) | To Minimize Isocyanide (Side Product) | Rationale |
| Cyanide Salt | Use ionic cyanides like NaCN or KCN.[3][4] | Avoid covalent cyanides like AgCN. | Ionic cyanides provide a "free" cyanide ion where the more nucleophilic carbon atom is readily available for an SN2 reaction. Covalent cyanides favor an SN1-like mechanism, where the nitrogen atom can coordinate to the carbocation intermediate. |
| Solvent | Use polar aprotic solvents such as DMSO or acetone.[1][3][5] | Avoid polar protic solvents like ethanol or water if possible. | Polar aprotic solvents solvate the metal cation, leaving the cyanide anion more "naked" and reactive at the carbon. Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, but solvate the carbon end less effectively, making the nitrogen more available for attack.[3][5] |
| Reaction Mechanism | Promote SN2 conditions (e.g., primary halide, moderate temperature). | Avoid conditions that favor SN1 mechanisms (e.g., high temperatures, solvents that stabilize carbocations). | The SN2 mechanism involves a backside attack, which is sterically favored at the carbon atom of the cyanide. The SN1 mechanism proceeds through a carbocation intermediate, which can be attacked from either the carbon or nitrogen of the cyanide ion. |
Purification Tip: If isocyanide has formed, it can often be removed by washing the crude product with warm (e.g., 60 °C) 50% sulfuric acid. This hydrolyzes the isocyanide to the corresponding amine, which can then be removed by extraction.
Issue 2: My yield is low, and I have isolated side products that are more polar than my desired nitrile.
Likely Cause: Hydrolysis of the nitrile to 3,5-dimethoxyphenylacetamide and/or 3,5-dimethoxyphenylacetic acid.
The presence of water in the reaction mixture, especially under acidic or basic conditions during workup, can lead to the hydrolysis of the nitrile product. The hydrolysis proceeds first to the amide and then, under more forcing conditions, to the carboxylic acid.
Figure 3: Stepwise hydrolysis of the nitrile product.
Troubleshooting & Optimization:
| Factor | To Minimize Hydrolysis | Rationale |
| Reaction Conditions | Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture (e.g., using a drying tube or inert atmosphere). | Water is a reactant in the hydrolysis process. Minimizing its presence will suppress this side reaction. |
| Workup Procedure | Perform the aqueous workup at low temperatures (e.g., using ice-water). Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions. | The rate of hydrolysis is significantly increased at higher temperatures and in the presence of strong acids or bases. |
| Purification | If hydrolysis has occurred, the more polar amide and carboxylic acid can typically be separated from the nitrile by column chromatography on silica gel. | The difference in polarity between the nitrile, amide, and carboxylic acid allows for chromatographic separation. |
Issue 3: I am observing a non-polar byproduct, and my reaction mixture turned dark.
Likely Cause: Elimination reaction (E2) of the 3,5-dimethoxybenzyl halide.
Although 3,5-dimethoxybenzyl halide is a primary halide, which generally favors substitution over elimination, the cyanide ion can also act as a base.[2] Under certain conditions, particularly with elevated temperatures or the presence of stronger bases, an E2 elimination can occur, leading to the formation of stilbene-type dimers or other elimination products.
Figure 4: E2 elimination as a competing side reaction.
Troubleshooting & Optimization:
| Factor | To Minimize Elimination | Rationale |
| Temperature | Maintain the reaction at a moderate temperature. Avoid excessive heating. | Higher temperatures generally favor elimination over substitution. |
| Base Strength | Use only the cyanide salt as the base. Avoid the addition of stronger, non-nucleophilic bases. | While cyanide is a weak base, stronger bases will significantly promote the E2 pathway. |
| Substrate | Ensure you are using a primary benzyl halide (bromide or chloride). | Secondary and tertiary halides are much more prone to elimination reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl bromide (1.0 eq).
-
Add anhydrous sodium cyanide (1.2 eq).
-
Add a suitable polar aprotic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or acetone.
-
-
Reaction:
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or by column chromatography on silica gel.
-
References
- Kolbe, H. Ueber die Umsetzung des Chloroforms mit Kaliumcyanid. Justus Liebigs Annalen der Chemie1868, 147 (1), 119-121. [Link]
- Sciencemadness Wiki. Kolbe nitrile synthesis. [Link]
- chemeurope.com. Kolbe nitrile synthesis. [Link]
- Organic Chemistry Portal. Kolbe Nitrile Synthesis. [Link]
- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
- PubChem. This compound. [Link]
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Org. Synth.1955, 35, 74. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Gattermann Reaction
Welcome to the Technical Support Center for the Gattermann reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic formylation method. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind these experimental choices to empower you to troubleshoot effectively and optimize your reaction yields.
The Gattermann reaction is a powerful tool for the synthesis of aromatic aldehydes, but its success hinges on meticulous attention to detail, particularly concerning reagent quality and reaction conditions. This guide is structured in a question-and-answer format to directly address the common pitfalls and frequently asked questions associated with this reaction.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling the most common problems that lead to low yields in the Gattermann reaction. Each issue is followed by an in-depth explanation of the underlying causes and a set of actionable solutions.
Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes?
Low conversion is the most frequent issue encountered in the Gattermann reaction. The root cause often lies in the deactivation of the catalyst or the insufficient reactivity of the electrophile.
Core Causality: The Gattermann reaction is an electrophilic aromatic substitution that relies on a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the reactive electrophile from hydrogen cyanide (HCN) and hydrogen chloride (HCl).[1][2][3] Any impurity or condition that compromises the integrity of the Lewis acid or the electrophile will stall the reaction.
Troubleshooting Steps & Solutions:
-
Ensure Strict Anhydrous Conditions: This is the most critical parameter. Aluminum chloride reacts violently with water, hydrolyzing to aluminum hydroxide, which is catalytically inactive.[4]
-
Protocol: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled in a desiccator over a strong drying agent like P₂O₅. Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers or calcium hydride for hydrocarbons). Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Verify the Quality of the Lewis Acid Catalyst: The activity of AlCl₃ can degrade upon storage due to slow hydrolysis from atmospheric moisture.
-
Best Practice: Use a freshly opened bottle of anhydrous AlCl₃. For optimal results, consider subliming the AlCl₃ under vacuum to remove any hydrated or oxidized impurities. The sublimed catalyst should be a fine, white to pale-yellow powder.
-
-
Optimize Reagent Stoichiometry: An insufficient amount of catalyst or formylating agent will naturally lead to incomplete conversion.
-
Recommendation: A typical starting point is a 1.1 to 1.5 molar excess of AlCl₃ relative to the aromatic substrate. The HCN and HCl are generally used in excess and are often bubbled through the reaction mixture.
-
-
Consider the Electronic Nature of Your Substrate: The Gattermann reaction works best with electron-rich aromatic compounds.
-
Insight: Aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) are generally poor substrates for the Gattermann reaction and will likely result in low to no yield.[5] Consider alternative formylation methods for such substrates.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the Gattermann reaction.
Q2: I'm observing the formation of a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
The formation of polymeric or tarry byproducts is a common issue, especially with highly activated substrates like phenols and anilines.
Core Causality: The strongly acidic conditions and the reactive nature of the formylating agent can lead to side reactions such as polymerization, decomposition, or multiple formylations. Phenols are particularly susceptible to the formation of phenol-formaldehyde-type resins.
Troubleshooting Steps & Solutions:
-
Control the Reaction Temperature: Exothermic reactions can lead to localized heating, which accelerates side reactions.
-
Protocol: Maintain a low reaction temperature, typically between 0 °C and room temperature, especially during the initial addition of reagents. Use an ice bath to dissipate heat effectively.
-
-
Optimize the Rate of Reagent Addition: Adding the Lewis acid or bubbling the reactant gases too quickly can create high local concentrations of reactive species, promoting side reactions.
-
Best Practice: Add the solid AlCl₃ portion-wise to the solution of the aromatic substrate. Introduce the HCN and HCl gases at a slow, steady rate.
-
-
Use a Milder Lewis Acid: For highly reactive substrates, AlCl₃ may be too harsh.
-
Alternative: Consider using zinc chloride (ZnCl₂), which is a milder Lewis acid and can be generated in situ when using the Adams modification with zinc cyanide (Zn(CN)₂) and HCl.[1]
-
-
Protecting Groups for Sensitive Substrates: For phenols and anilines, the heteroatom can complex with the Lewis acid, deactivating the ring and promoting side reactions.[6][7]
-
Strategy: Consider protecting the hydroxyl or amino group prior to the Gattermann reaction. For example, converting a phenol to its methyl ether can lead to a cleaner reaction.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Gattermann reaction, providing insights into its mechanism, scope, and practical considerations.
Q1: What is the detailed mechanism of the Gattermann reaction, and how does it inform troubleshooting?
Understanding the mechanism is key to diagnosing problems. The reaction proceeds in four main stages:
-
Formation of the Electrophile: Hydrogen cyanide and hydrogen chloride react in the presence of a Lewis acid (e.g., AlCl₃) to form the highly reactive formimino cation ([H₂C=N⁺H]Cl⁻).[3]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the formimino cation, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity and forming an aldimine intermediate.
-
Hydrolysis: The aldimine is hydrolyzed during aqueous work-up to yield the final aromatic aldehyde.
Mechanistic Insights for Troubleshooting:
-
Step 1 is critical: If the electrophile doesn't form efficiently due to a deactivated catalyst, the reaction will not proceed.
-
Step 2 is rate-determining: The nucleophilicity of the aromatic ring is paramount. Electron-donating groups accelerate this step, while electron-withdrawing groups hinder it.
-
Step 4 requires water: The final product is only formed upon aqueous work-up. It is crucial to ensure the reaction goes to completion before quenching with water.
Gattermann Reaction Mechanism
Caption: The four key stages of the Gattermann reaction mechanism.
Q2: I am concerned about the toxicity of hydrogen cyanide. Are there safer alternatives?
Yes, the high toxicity of HCN is a significant drawback of the classical Gattermann reaction. The Adams modification is a widely used and safer alternative.[8][9]
The Adams Modification: This procedure generates HCN in situ from the reaction of zinc cyanide (Zn(CN)₂) with hydrogen chloride.[1]
-
Advantages: Zn(CN)₂ is a solid and is significantly safer to handle than gaseous HCN. The reaction also generates ZnCl₂, a milder Lewis acid that can be beneficial for sensitive substrates.
-
Procedure: A suspension of the aromatic substrate and Zn(CN)₂ in a dry solvent is treated with a stream of dry HCl gas.
Comparison of Gattermann Reaction Variants
| Feature | Classical Gattermann | Adams Modification | Gattermann-Koch |
| Formylating Agent | HCN + HCl | Zn(CN)₂ + HCl | CO + HCl |
| Lewis Acid | AlCl₃ (typical) | ZnCl₂ (generated in situ) | AlCl₃ + CuCl (co-catalyst) |
| Safety | High toxicity (HCN gas) | Moderate toxicity (solid Zn(CN)₂) | High toxicity (CO gas) |
| Substrate Scope | Good for electron-rich aromatics | Good for electron-rich aromatics, phenols | Limited to benzene and alkylbenzenes |
Q3: How should I properly perform the work-up and purification to maximize my yield?
A proper work-up procedure is crucial to decompose the aluminum chloride complexes and isolate the aldehyde product without degradation.
Step-by-Step Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture in an ice bath. Cautiously and slowly pour the mixture onto a slurry of crushed ice, often containing concentrated HCl to aid in the decomposition of the aluminum-aldehyde complex.[6][10] This step is often exothermic and may release HCl gas, so it must be done in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Dilute HCl to remove any basic impurities.
-
Water.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aromatic aldehyde can be purified by one of the following methods, depending on its properties:
-
Vacuum distillation: For liquid aldehydes.
-
Recrystallization: For solid aldehydes.
-
Column chromatography: If distillation or recrystallization is not effective.
-
References
- G
- G
- Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]
- Why do we have to use anhydrous AlCl3 in Gatterman-Koch Reaction?. Chemistry Stack Exchange. [Link]
- Gattermann Koch Reaction Detailed Explanation with Applic
- Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]
- Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. [Link]
- Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
- The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. YouTube. [Link]
- G
- In the Gattermann-Koch synthesis, wh
- Friedel-Crafts Alkyl
- US3523009A - Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge.
- Gattermann Formyl
- How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Gattermann Reaction: Mechanism, Examples & Applic
- CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.
- Gattermann-Koch Reaction with Phenol Substr
- 1_STANDARD EXPERIMENTAL PROTOCOLS-1. [Link]
- A Lewis Acid Stabilized Ketenimine in an Unusual Variant of the Electrophilic Aromatic Substitution. PubMed Central. [Link]
- Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. Semantic Scholar. [Link]
- Basic concepts and principles of stoichiometric modeling of metabolic networks. PubMed Central. [Link]
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann Reaction [unacademy.com]
- 3. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 4. DE1159422B - Recovery of active, anhydrous aluminum chloride from reaction solutions of the acylation of aromatic hydrocarbons according to Friedel-Crafts - Google Patents [patents.google.com]
- 5. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis
Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isoquinoline synthesis. Here, we dissect common experimental challenges in key synthetic routes—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—offering solutions grounded in mechanistic principles and field-proven experience.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3] This intramolecular electrophilic aromatic substitution is highly sensitive to reaction conditions.[1]
Troubleshooting Guide: Bischler-Napieralski Reaction
Issue 1: Low or No Yield of the Desired 3,4-Dihydroisoquinoline
Low yields are a frequent challenge in the Bischler-Napieralski reaction, often stemming from substrate reactivity or suboptimal reaction conditions.[1][4]
Potential Causes & Solutions
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization.[1] The reaction is most effective with electron-donating groups on the benzene ring.[1][5]
-
Solution: If possible, select a starting material with electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring to enhance its nucleophilicity.[6]
-
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1]
-
Inadequate Reaction Temperature or Time: The cyclization often requires elevated temperatures to proceed efficiently.[7]
-
Solution: Ensure the reaction is heated to the appropriate reflux temperature. Use of higher-boiling solvents like xylene can be beneficial.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.[1]
-
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][3][7] This is particularly prevalent when the resulting styrene is highly conjugated.[1][7]
-
Solution: To suppress the retro-Ritter reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[7] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to the nitrile.[3][7]
-
Experimental Protocol: Enhancing Yield with a Stronger Dehydrating Agent
-
To a solution of the β-arylethylamide (1.0 equiv) in dry toluene (0.1-0.2 M), add phosphorus pentoxide (P₂O₅) (1.5-2.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate or ammonium hydroxide.[1]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
FAQs: Bischler-Napieralski Reaction
Q1: My reaction mixture turned into a thick, unmanageable tar. What happened?
A: Tar formation is typically a result of polymerization and decomposition of starting material or product, often caused by excessively high temperatures or prolonged reaction times.[1] Carefully control the reaction temperature, perhaps with a gradual increase to the desired temperature, and monitor the reaction closely to stop it once the starting material is consumed.[1]
Q2: How do I choose the right dehydrating agent for my specific substrate?
A: The choice depends on the electronic properties of your aromatic ring.
| Dehydrating Agent | Substrate Type | Typical Conditions |
| POCl₃ | Electron-rich aromatics | Reflux in excess POCl₃ or in a solvent like toluene or acetonitrile |
| P₂O₅ in POCl₃ | Electron-neutral or deactivated aromatics | Refluxing POCl₃ |
| Tf₂O | Less reactive substrates, milder conditions | Often used with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures |
| Polyphosphoric Acid (PPA) | Electron-rich aromatics | High temperatures (100-150 °C) |
Q3: Can I use this reaction to synthesize fully aromatic isoquinolines directly?
A: The Bischler-Napieralski reaction itself produces 3,4-dihydroisoquinolines. To obtain the aromatic isoquinoline, a subsequent oxidation step is required.[1][5][8] This can be achieved using reagents such as palladium on carbon (Pd/C) with a hydrogen acceptor, sulfur, or diphenyl disulfide.[8]
Section 2: The Pictet-Spengler Reaction
A powerful method for synthesizing tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9][10] It is particularly valuable in the synthesis of alkaloids and other natural products.[9][11]
Troubleshooting Guide: Pictet-Spengler Reaction
Issue: Incomplete Reaction or Formation of Side Products
Successful Pictet-Spengler reactions hinge on the careful balance of substrate reactivity, catalyst choice, and reaction conditions.[10]
Potential Causes & Solutions
-
Insufficiently Activated Aromatic Ring: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring of the β-arylethylamine are often necessary for high yields under mild conditions.[9][10]
-
Solution: If yields are low, consider if a more electron-rich β-arylethylamine can be used. For less reactive substrates, stronger acidic conditions and higher temperatures may be required.
-
-
Inappropriate pH/Acid Catalyst: The reaction is acid-catalyzed, but excessively strong acidic conditions can lead to side reactions or decomposition. The optimal pH is substrate-dependent.
-
Solution: Screen a variety of acid catalysts, ranging from protic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid (TFA)) to Lewis acids (e.g., BF₃·OEt₂).[9] For some substrates, simply refluxing in a protic solvent like ethanol is sufficient. A 50% TFA solution in DCE at reflux has been found to be optimal for certain tandem Pictet-Spengler reactions.[12]
-
-
Schiff Base Formation Issues: The initial condensation to form the Schiff base can be a point of failure.
Visualizing the Troubleshooting Workflow
Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.
FAQs: Pomeranz-Fritsch Reaction
Q1: What are some important modifications of the Pomeranz-Fritsch reaction?
A: Several modifications have been developed to improve the versatility and yield of this reaction. The Schlittler-Muller modification uses a substituted benzylamine and glyoxal hemiacetal to produce C1-substituted isoquinolines. [13]The Bobbitt modification, as mentioned, leads to tetrahydroisoquinolines via a preliminary hydrogenation step. [13] Q2: Can I use ketones instead of aldehydes in this reaction?
A: While benzaldehydes are the most common carbonyl component, the use of aromatic ketones is possible but rare. [14] Q3: My reaction is not working well. Should I try to isolate the benzalaminoacetal intermediate?
A: Yes, isolating and purifying the benzalaminoacetal (Schiff base) intermediate before subjecting it to the acidic cyclization conditions can sometimes improve the outcome of the reaction by ensuring the starting material for the key step is clean.
Section 4: General Purification Strategies
Issue: Difficulty in Purifying the Crude Isoquinoline Product
The purification of isoquinoline derivatives can be challenging due to the presence of starting materials, reagents, and structurally similar byproducts. [1][15] Potential Causes & Solutions
-
Residual Reagents or Polymeric Material: The crude product may be contaminated with residual acid or polymeric tars. [1] * Solution: An acid-base extraction can be a very effective purification step for basic isoquinoline products. [1]Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.
-
Colored Impurities: The product may be discolored due to minor, highly colored byproducts.
-
Solution: Treatment with activated charcoal can effectively remove colored impurities. Dissolve the crude product, add a small amount of activated charcoal, heat briefly, and perform a hot filtration. [15]
-
-
Separation from Structurally Similar Impurities: Isomers (e.g., quinoline) or other closely related compounds can be difficult to separate by standard chromatography. [15] * Solution:
- Fractional Crystallization: This technique relies on slight differences in solubility. Multiple recrystallization steps may be necessary. [15]It has been reported that isoquinoline can be separated from quinoline by the fractional crystallization of their acid sulfates. [15] * Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolving power than standard column chromatography. [15] Purification of Isoquinoline from Coal Tar Fractions
For isoquinoline obtained from coal tar, which often contains quinoline and other methylnaphthalenes, purification can be particularly challenging due to close boiling points. [16][17]Methods include:
-
Distillation: Can enrich isoquinoline content up to about 95%, but azeotropes prevent higher purity. [16]* Crystallization: Multi-step crystallization, potentially using solvents like trialkylamines, can achieve purities of up to 99.9%. [16][18]* Sulfate Salt Formation: Exploiting the differential solubility of quinoline sulfate and isoquinoline sulfate in ethanol can be used for separation. [19]
References
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate.
- Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
- Purification of isoquinoline. (1989). Google Patents.
- Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
- Extraction and Purification of Isoquinoline from Wash Oil. (2013, September 4). ResearchGate.
- Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (n.d.). PubMed Central.
- Pomeranz-Fritsch Reaction. (2025, December 28). Organic Chemistry Reaction.
- Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. (2022, January 13). SynOpen.
- Method for purifying isoquinoline from crude product of coal tar. (n.d.). Google Patents.
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019, April 29). ACS Publications.
- Pomeranz–Fritsch reaction. (n.d.). ResearchGate.
- Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.
- Bischler-Napieralski Reaction. (2025, May 27). J&K Scientific LLC.
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017, September 26). Stanford University.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). National Institutes of Health.
- Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. (2019, December 19). ACS Publications.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI.
- Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (2024, August 7). ResearchGate.
- A new modification of the pomeranz–fritsch isoquinoline synthesis. (n.d.). Royal Society of Chemistry.
- Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoximes. (n.d.). ResearchGate.
- An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir). (2008, September 17). PubMed.
- Bischler–Napieralski reaction. (n.d.). Grokipedia.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry.
- Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic-Reaction.com.
- Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. (2024, June 19). arXiv.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. chemistry-reaction.com [chemistry-reaction.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Page loading... [wap.guidechem.com]
- 17. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 18. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
minimizing byproduct formation in the synthesis of 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support resource for the synthesis of 3,5-Dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis. Our focus is on minimizing byproduct formation to enhance product purity and yield.
I. Understanding the Synthesis: Common Routes and Key Challenges
The synthesis of this compound typically proceeds through the nucleophilic substitution of a suitable 3,5-dimethoxybenzyl precursor with a cyanide salt. The most common route involves the conversion of 3,5-dimethoxybenzyl alcohol to a more reactive halide (e.g., chloride or bromide), followed by reaction with a cyanide source.
While seemingly straightforward, this synthesis is often plagued by the formation of various byproducts that can complicate purification and reduce the overall yield. Understanding the origin of these impurities is the first step toward effective troubleshooting.
Common Synthetic Approach:
A widely employed two-step synthesis is outlined below:
-
Halogenation of 3,5-Dimethoxybenzyl Alcohol: The alcohol is converted to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a base such as pyridine.[1]
-
Cyanation of 3,5-Dimethoxybenzyl Chloride: The resulting benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield the desired this compound.[2]
II. Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that can arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Formation of Bis(3,5-dimethoxybenzyl) Ether
Symptoms:
-
A significant amount of a high-boiling, non-polar impurity is observed during chromatographic analysis (TLC, GC, or LC).
-
Reduced yield of the desired 3,5-Dimethoxybenzyl chloride in the first step.
Probable Cause: This ether byproduct primarily forms during the halogenation of 3,5-dimethoxybenzyl alcohol, especially under acidic conditions or at elevated temperatures. The carbocation intermediate, formed from the protonated alcohol, can be attacked by another molecule of the starting alcohol.
Solutions:
-
Control Reaction Temperature: Perform the chlorination with thionyl chloride at low temperatures (0 °C to room temperature) to minimize carbocation formation.[1]
-
Use of a Base: The addition of a base like pyridine is crucial. It neutralizes the HCl generated during the reaction, preventing the accumulation of acid that catalyzes ether formation.[1][3]
-
Controlled Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the solution of the alcohol to avoid localized heating and high concentrations of the reagent.
Problem 2: Formation of 3,5-Dimethoxybenzyl Isonitrile
Symptoms:
-
A distinct, unpleasant odor from the reaction mixture.
-
The appearance of a characteristic peak in the IR spectrum around 2150-2100 cm⁻¹.
-
Difficulty in separating the impurity from the desired nitrile product.
Probable Cause: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. While attack through carbon is generally favored in SN2 reactions, certain conditions can promote the formation of the isonitrile byproduct.[4] The use of certain metal cyanides (e.g., silver cyanide) or specific solvent systems can increase the proportion of isonitrile formation.[4]
Solutions:
-
Choice of Cyanide Salt and Solvent: Use alkali metal cyanides like NaCN or KCN in a polar aprotic solvent such as DMSO or acetone.[4] These conditions favor the SN2 pathway and attack by the more nucleophilic carbon end of the cyanide ion.[4]
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly enhance the reaction rate and selectivity for the nitrile.[5][6][7][8] The catalyst helps to bring the cyanide ion into the organic phase as a "naked" and highly reactive nucleophile, favoring the desired SN2 reaction.[6][7]
Problem 3: Hydrolysis of the Nitrile to 3,5-Dimethoxyphenylacetamide or Phenylacetic Acid
Symptoms:
-
The presence of more polar byproducts, identified by TLC or LC-MS.
-
A decrease in the pH of the reaction mixture during workup.
-
Reduced yield of the final product after purification.
Probable Cause: Nitriles can undergo hydrolysis to the corresponding amide and then to the carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[2] This can occur during the reaction itself if moisture is present, or during the workup and purification steps.
Solutions:
-
Anhydrous Reaction Conditions: Ensure that all solvents and reagents are thoroughly dried before use to prevent premature hydrolysis.[9]
-
Controlled Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use neutral or mildly basic conditions and perform the extraction promptly.
-
Purification Strategy: If hydrolysis byproducts are present, they can often be removed by an acid-base extraction. The carboxylic acid can be extracted into a basic aqueous solution, and the amide may be separated by chromatography. The desired nitrile can be purified by crystallization from methanol or petroleum ether.[10]
Problem 4: Formation of Elimination Products
Symptoms:
-
Formation of colored impurities or polymeric material.
-
Reduced overall mass balance.
Probable Cause: While less common with primary benzyl halides, elimination reactions can occur, especially in the presence of strong, sterically hindered bases or at high temperatures. This leads to the formation of stilbene-type derivatives and other unsaturated byproducts.
Solutions:
-
Choice of Base and Reaction Conditions: Use a non-hindered base if one is required for a specific protocol. Maintain the reaction temperature as low as feasible to favor substitution over elimination.
-
Substrate Quality: Ensure the purity of the 3,5-dimethoxybenzyl halide starting material, as impurities can sometimes promote side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the 3,5-dimethoxybenzyl chloride precursor?
A: Reacting 3,5-dimethoxybenzyl alcohol with thionyl chloride in an inert solvent like diethyl ether or dichloromethane is a highly effective method.[1] The inclusion of a small amount of pyridine is recommended to neutralize the generated HCl and minimize the formation of the bis(3,5-dimethoxybenzyl) ether byproduct.[1] The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[1]
Q2: Can I use 3,5-dimethoxybenzyl bromide instead of the chloride?
A: Yes, the bromide is also a suitable substrate. Benzyl bromides are generally more reactive than the corresponding chlorides in SN2 reactions, which could lead to faster reaction times. However, they are also more susceptible to side reactions and may be less stable upon storage.
Q3: Is Phase Transfer Catalysis (PTC) really necessary?
A: While not strictly necessary, PTC is highly recommended for this synthesis.[6][7] It offers several advantages, including faster reaction rates, milder reaction conditions (lower temperatures), and often higher yields and selectivity for the nitrile over the isonitrile.[7] The use of PTC can also simplify the choice of solvent, often allowing for biphasic systems (e.g., toluene/water) which can make the workup easier.[8]
Q4: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting benzyl halide from the product nitrile. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What is the best way to purify the final this compound?
A: After an appropriate aqueous workup to remove inorganic salts and the phase transfer catalyst (if used), the crude product can be purified by recrystallization. Methanol or petroleum ether are reported to be effective solvents for crystallization.[10] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary prior to crystallization.
IV. Experimental Protocols & Data
Optimized Protocol for the Synthesis of 3,5-Dimethoxybenzyl Chloride
-
To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether, add pyridine (0.05 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.25 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.[1]
-
Carefully pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used in the next step without further purification.[1]
Recommended Protocol for the Synthesis of this compound via Phase Transfer Catalysis
-
In a round-bottom flask, combine 3,5-dimethoxybenzyl chloride (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir vigorously to ensure efficient mixing of the phases.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, separate the organic layer, and wash it with water to remove residual cyanide and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol.[10]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Halogenating Agent | Thionyl Chloride | Efficient conversion of alcohol to chloride. |
| Cyanide Source | Sodium Cyanide (NaCN) | Good nucleophilicity and cost-effective. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Promotes efficient phase transfer of cyanide.[6][7] |
| Solvent (Cyanation) | Toluene/Water (biphasic) | Facilitates PTC and simplifies workup. |
| Temperature (Chlorination) | 0 °C to Room Temperature | Minimizes ether byproduct formation.[1] |
| Temperature (Cyanation) | 60-70 °C | Provides a reasonable reaction rate without promoting side reactions. |
V. Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing byproduct formation.
Phase Transfer Catalysis Mechanism
Caption: Simplified mechanism of Phase Transfer Catalysis.
VI. References
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from
-
Organic Chemistry Portal. (n.d.). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Phase transfer catalysis: Chemistry and engineering. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
-
Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles. Retrieved from
-
Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from
-
National Center for Biotechnology Information. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
ResearchGate. (2014, February 25). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
-
ACS Publications. (2026, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]
-
YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 3,4-Dimethoxybenzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved from [Link]
-
ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
Reddit. (2023, July 30). Secondary alcohol to chloride conversion with SOCl2 doesn't work : r/Chempros. Retrieved from [Link]
-
LinkedIn. (n.d.). Buy 3,4-Dimethoxybenzyl Cyanide: A Key Intermediate for Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
-
Google Patents. (n.d.). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol. Retrieved from
Sources
- 1. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 13388-75-5 [chemicalbook.com]
Technical Support Center: Optimizing Crystallization Conditions for 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support center for the crystallization of 3,5-Dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve high-purity, crystalline this compound with consistent results.
Introduction to this compound and its Crystallization
This compound is an organic compound often appearing as a white to off-white solid.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenylacetonitrile core with two methoxy groups, influences its solubility and crystallization behavior.[1] The compound is generally soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water.[1] Successful crystallization is crucial for purification, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.[2][3]
This guide will address specific issues you may encounter, from initial solvent selection to troubleshooting poor crystal quality and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solvent Selection and Solubility
Question: How do I select an appropriate solvent for the crystallization of this compound?
Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] This temperature-dependent solubility is the driving force for crystallization upon cooling.[2][4]
Troubleshooting Protocol:
-
Initial Screening: Start by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and then upon heating. Common starting solvents for compounds with similar structures include ethanol, methanol, ethyl acetate, and acetone.[5][6]
-
Solvent Polarity: Consider the polarity of both the solute and the solvent. This compound has both polar (nitrile and methoxy groups) and non-polar (aromatic ring) characteristics. A solvent with a moderate polarity often works well.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble) can be employed.[7] For example, dissolving the compound in a minimal amount of hot ethanol (good solvent) and then slowly adding water (anti-solvent) until turbidity appears is a common technique.[8][9]
Data Table: Solvent Properties for Consideration
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 4.3 | Good starting point, generally good solubility for similar compounds.[5][6] |
| Methanol | 65 | 5.1 | Similar to ethanol, but more polar. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent to consider.[10] |
| Acetone | 56 | 5.1 | A polar aprotic solvent, can be effective but its volatility can be a challenge.[11] |
| Dichloromethane | 40 | 3.1 | Soluble, but its high volatility can lead to rapid, poor-quality crystallization.[1][11] |
| Water | 100 | 10.2 | Expected to be a poor solvent or anti-solvent.[1] |
Crystallization Does Not Occur
Question: I have prepared a saturated solution of this compound, but no crystals are forming upon cooling. What should I do?
Answer: The failure of a supersaturated solution to nucleate and form crystals is a common issue.[12] This can be due to several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation.[3][12]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[13] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a single, small crystal of pure this compound to the solution.[11][13] This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not yet sufficiently concentrated, you can gently heat it to evaporate a small amount of solvent, then allow it to cool again.[7]
-
Antisolvent Addition: If using a single solvent system, consider adding a small amount of a miscible anti-solvent to decrease the solubility of the compound.[14][15]
-
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility and promote crystallization.[13]
Workflow for Inducing Crystallization
Caption: Decision-making workflow for inducing crystallization.
Poor Crystal Quality or "Oiling Out"
Question: My compound is precipitating as an oil or very fine powder, not as distinct crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[16] This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is approximately 54-57°C).[5][10] Rapid precipitation can also lead to the formation of a fine powder instead of well-defined crystals.[7]
Troubleshooting Protocol:
-
Slow Down the Cooling Rate: Rapid cooling favors nucleation over crystal growth, leading to smaller crystals.[17][18][19] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.
-
Use More Solvent: Crystallizing from a slightly more dilute solution can slow down the process and improve crystal quality.[7] Re-dissolve the oil or powder in additional hot solvent and allow it to cool slowly.
-
Change the Solvent System: If oiling out persists, the solvent system may not be appropriate. Try a lower-boiling point solvent or adjust the ratio of solvents in a mixed system.
-
Agitation: Gentle stirring can sometimes prevent oiling out and promote the formation of a crystalline solid, but vigorous stirring can lead to smaller crystals.[18]
The Impact of Cooling Rate on Crystal Size
Caption: Relationship between cooling rate and crystal characteristics.
Low Yield
Question: I have successfully obtained crystals, but my final yield is very low. What are the common causes and how can I improve it?
Answer: A low yield can result from several factors, including using too much solvent, incomplete precipitation, or losing product during filtration and washing.[7]
Troubleshooting Protocol:
-
Optimize Solvent Volume: Using the minimum amount of hot solvent required to fully dissolve the compound is key.[20] Excess solvent will retain more of your compound in the mother liquor upon cooling.[7]
-
Maximize Precipitation: Ensure the solution has been cooled sufficiently to maximize the amount of product that crystallizes out of the solution. Check the mother liquor for any remaining product by evaporating a small sample to see if a significant residue remains.[7]
-
Careful Filtration and Washing:
-
Consider a Second Crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Polymorphism
Question: I've noticed batch-to-batch variation in the physical properties (e.g., melting point, crystal shape) of my crystallized this compound. Could this be due to polymorphism?
Answer: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a possibility for many organic compounds.[16][22] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[23] The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization.[22][23]
Investigative Steps:
-
Characterization: If you suspect polymorphism, it is crucial to characterize the different crystal forms using techniques such as:
-
Differential Scanning Calorimetry (DSC) to identify different melting points.
-
X-Ray Powder Diffraction (XRPD) to analyze the crystal lattice structure.
-
Infrared (IR) or Raman Spectroscopy to detect differences in vibrational modes.[22]
-
-
Controlled Crystallization: To consistently obtain a specific polymorph, it is essential to carefully control the crystallization conditions (solvent, temperature, cooling rate) that have been shown to produce that form.
Summary of Key Crystallization Parameters and Their Effects
| Parameter | Effect on Crystallization | Optimization Strategy |
| Solvent Choice | Determines solubility profile and potential for polymorphism. | Screen various solvents and mixed-solvent systems for optimal temperature-dependent solubility. |
| Cooling Rate | A slower rate promotes larger, more well-defined crystals; a faster rate can lead to small crystals or powder.[17][18][19][24] | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Supersaturation | The driving force for crystallization; too low and no crystals form, too high can lead to oiling out or amorphous solid. | Achieve a metastable supersaturation level that allows for controlled crystal growth. |
| Agitation | Can influence crystal size and prevent oiling out.[18] | Gentle, consistent stirring is often beneficial. |
| Impurities | Can inhibit nucleation or be incorporated into the crystal lattice, reducing purity.[3][12] | Ensure the starting material is as pure as possible; crystallization itself is a purification step.[2] |
References
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- ChemBK. (2024, April 9). This compound.
- Simon, L. L., et al. (2009). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development.
- American Chemical Society. (n.d.). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
- Sari, Y. W., et al. (2020). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
- Saleemi, A. N., et al. (2007). Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace.
- Johnston, A. (2023, February 9). Development of new approaches for understanding and optimizing antisolvent crystallization processes. University of Strathclyde.
- Jee, S. (n.d.). Chemistry Crystallization.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Zhang, T., et al. (2022).
- ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- (n.d.). Guide for crystallization.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- (n.d.). Recrystallization.
- University of Missouri-St. Louis. (n.d.). Recrystallization.
- ResearchGate. (n.d.). Color polymorphism in organic crystals.
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
- MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
- Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- LibreTexts Chemistry. (2023, January 29). Recrystallization.
- (n.d.). Recrystallization-1.pdf.
- PubMed. (n.d.). Conformational polymorphism in organic crystals.
- ResearchGate. (n.d.). Polymorphic behavior of an organic compound.
- NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
- NIH. (2024, January 21). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids.
Sources
- 1. CAS 13388-75-5: this compound [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 13388-75-5 [chemicalbook.com]
- 11. unifr.ch [unifr.ch]
- 12. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 13. sites.pitt.edu [sites.pitt.edu]
- 14. scispace.com [scispace.com]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
- 17. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 18. atlantis-press.com [atlantis-press.com]
- 19. wasp.edu.au [wasp.edu.au]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 22. researchgate.net [researchgate.net]
- 23. gexinonline.com [gexinonline.com]
- 24. reelmind.ai [reelmind.ai]
Technical Support Center: Purification of Crude 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support center for the purification of 3,5-Dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude material. For this compound, typically synthesized via the reaction of 3,5-dimethoxybenzyl halide with a cyanide salt, the crude product may contain a variety of related substances.
Common Impurities in Crude this compound:
| Impurity | Chemical Name | Origin | Physicochemical Properties & Impact |
| Unreacted Starting Material | 3,5-Dimethoxybenzyl bromide/chloride | Incomplete reaction | Can be difficult to separate due to similar polarity. May interfere with subsequent reactions. |
| Isocyanide Isomer | 3,5-Dimethoxybenzyl isocyanide | Ambident nature of the cyanide nucleophile[1] | Often has a characteristic unpleasant odor. Its polarity can be very similar to the nitrile, making separation challenging. |
| Hydrolysis Product (Amide) | 2-(3,5-Dimethoxyphenyl)acetamide | Hydrolysis of the nitrile during reaction or workup | More polar than the nitrile. Can be a major impurity if aqueous basic or acidic conditions are not carefully controlled. |
| Hydrolysis Product (Acid) | 3,5-Dimethoxyphenylacetic acid | Further hydrolysis of the amide or nitrile[1] | Significantly more polar and acidic. Can be removed by basic extraction. Melting point: 102-103 °C[2]. |
| Starting Material Precursors | 3,5-Dimethoxybenzyl alcohol | Incomplete conversion to the benzyl halide | More polar than the nitrile. Can arise from hydrolysis of the benzyl halide starting material. |
Purification Strategy Overview
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: My crude this compound is an oil and won't solidify. How can I proceed with recrystallization?
A1: Oiling out is a common problem when the melting point of the solid is lower than the temperature of the solution, or when significant impurities are present[3].
-
Troubleshooting Steps:
-
Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound[3].
-
Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until persistent cloudiness is observed. Gently heat to redissolve and then cool slowly.
-
Proceed to Chromatography: If all attempts to induce crystallization fail, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.
-
Q2: I've performed a recrystallization, but the yield is very low. What went wrong?
A2: Low yield is often due to using too much solvent or premature crystallization.
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling[4]. If you suspect this, you can try to evaporate some of the solvent and cool the solution again.
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[5]. If the compound has high solubility in the solvent even at low temperatures, your yield will be compromised.
-
Premature Crystallization: If crystals form too quickly in the hot filtration step, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated[6].
-
Q3: After recrystallization, the melting point of my product is still broad. What should I do?
A3: A broad melting point range indicates the presence of impurities.
-
Next Steps:
-
Second Recrystallization: A second recrystallization can sometimes remove the remaining impurities.
-
Column Chromatography: If a second recrystallization does not improve the purity, column chromatography is necessary to separate the impurities that have similar solubility profiles to your product.
-
Column Chromatography Issues
Q4: How do I choose the right solvent system (eluent) for column chromatography?
A4: The ideal eluent system should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.
-
Expert Advice:
-
TLC Analysis: First, run a TLC of your crude material in various solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate[7].
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.4[8]. This generally provides the best separation on a column.
-
Separation of Spots: Ensure there is clear separation between the spot for your product and the spots of major impurities.
-
Q5: My compounds are streaking on the TLC plate and the column. How can I fix this?
A5: Streaking is often caused by overloading the plate/column or by highly polar compounds interacting strongly with the silica gel.
-
Troubleshooting:
-
Sample Concentration: Ensure your sample for TLC is not too concentrated. For column chromatography, do not overload the column with crude material. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample[9].
-
Solvent Polarity: If your compound is polar, you may need a more polar eluent. For basic compounds, adding a small amount of triethylamine (0.5-1%) to the eluent can help reduce streaking by neutralizing acidic sites on the silica gel[7]. For acidic impurities, a small amount of acetic acid can be added.
-
Q6: I can't separate the product from a particular impurity. What are my options?
A6: This indicates that the two compounds have very similar polarities in the chosen eluent.
-
Strategies for Difficult Separations:
-
Change Solvent System: Try a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol or toluene/ethyl acetate.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with close Rf values[8].
-
Alternative Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude material. Methanol is often a good starting point for the recrystallization of arylacetonitriles.
1. Solvent Selection (Small Scale Test):
- Place a small amount (approx. 20-30 mg) of your crude this compound into a small test tube.
- Add a few drops of the test solvent (e.g., methanol) at room temperature. The compound should be sparingly soluble or insoluble[10].
- Heat the test tube gently. The compound should fully dissolve.
- Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.
2. Recrystallization Procedure:
- Place the crude this compound in an appropriately sized Erlenmeyer flask.
- Add the chosen solvent (e.g., methanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid[11].
- If there are insoluble impurities, perform a hot gravity filtration into a pre-heated flask.
- Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals[10].
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- Dry the purified crystals under vacuum.
3. Verification:
- Determine the melting point of the dried crystals. Pure this compound has a melting point of 54-57 °C. A sharp melting point range close to this value indicates high purity.
- Analyze the purity by TLC, comparing the recrystallized material to the crude starting material.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purification using silica gel. The eluent system should be determined by prior TLC analysis as described in the FAQs.
Caption: Step-by-step workflow for flash column chromatography.
1. Preparation:
- Select an appropriate column size based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
- Pack the column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane[12].
2. Loading and Elution:
- Carefully load the sample onto the top of the silica gel.
- Begin eluting with your chosen solvent system, collecting fractions in test tubes.
- If using a gradient, systematically increase the polarity of the eluent (e.g., from 9:1 to 4:1 hexane:ethyl acetate) to elute more polar compounds[13].
3. Analysis and Isolation:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting pure product under high vacuum to remove any residual solvent.
4. Visualization on TLC:
- This compound is an aromatic compound and should be visible on a TLC plate under a UV lamp (254 nm) as a dark spot on a fluorescent background[14].
- For visualization of impurities that are not UV-active, staining with a p-anisaldehyde solution followed by heating can be effective for a broad range of functional groups[15].
References
- Finding the best solvent for recrystallisation student sheet. RSC Education.
- [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. YouTube.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Running a flash column. Chemistry LibreTexts.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Column chromatography.
- A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Separation of Benzyl cyanide on Newcrom R1 HPLC column. SIELC Technologies.
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
- (PDF) Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzoate. ResearchGate.
- CN110511204A - The preparation method of benzyl cyanide. Google Patents.
- Thin Layer Chromatography (rev 3/2020).
- Recrystallization.
- Supporting Information. Knowledge UChicago.
- How to recrystallize a product from methanol. Quora.
- Column chromatography.
- Recrystallization - Single Solvent.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PMC - PubMed Central.
- Problems with Recrystallisations. University of York, Department of Chemistry.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- 3,4-Dimethoxybenzyl isocyanate. PubChem.
- Synthesis of benzyl cyanide. PrepChem.com.
- Purification of Organic Compounds by Flash Column Chromatography.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. Semantic Scholar.
- Visualizing a TLC plate. YouTube.
- Thin Layer Chromatography (TLC). AGA Analytical.
- Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- 3,5-Dimethoxyphenethyl isocyanate. PubChem.
- (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
- Go-to recrystallization solvent mixtures. Reddit.
- Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Journal of the Chilean Chemical Society.
- 3,5-Dimethoxybenzyl alcohol. PubChem.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
- How can I perform recrystallization of a solid mixture?. ResearchGate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sorbtech.com [sorbtech.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. silicycle.com [silicycle.com]
stability issues of 3,5-Dimethoxyphenylacetonitrile under reaction conditions
Welcome to the technical support center for 3,5-dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during chemical synthesis with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its electron-rich aromatic ring and the synthetic versatility of the nitrile group. However, these same features can present stability challenges under certain reaction conditions. The two methoxy groups strongly activate the benzene ring, making it susceptible to electrophilic attack and potential demethylation under acidic conditions. The nitrile group itself can undergo hydrolysis, reduction, or act as a catalyst poison. This guide will help you anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a polar byproduct in my reaction. What could it be?
A1: A common polar byproduct is the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid, resulting from the hydrolysis of the nitrile group. This can occur under both acidic and basic aqueous conditions, especially at elevated temperatures. Another possibility, particularly under strongly acidic conditions, is the formation of phenolic byproducts from the cleavage of one or both methoxy groups.
Q2: My reduction of the nitrile to the corresponding amine is sluggish and incomplete. What could be the problem?
A2: The nitrile group can act as a poison for certain hydrogenation catalysts, such as palladium-based catalysts.[1] This can lead to deactivation of the catalyst and incomplete reaction. Consider using alternative reducing agents or catalyst systems. For instance, Raney Nickel is often employed for nitrile reductions.[2][3][4]
Q3: I am attempting an electrophilic aromatic substitution on the benzene ring, but I am getting a complex mixture of products. Why is this happening?
A3: The two methoxy groups are strong activating, ortho, para-directing groups.[5][6] This makes the aromatic ring highly nucleophilic and can lead to multiple substitutions or reactions at unintended positions if the reaction conditions are not carefully controlled.
Q4: Can I use Grignard reagents with this compound?
A4: Yes, but with caution. The nitrile group is electrophilic and can react with Grignard reagents to form ketones after hydrolysis.[7][8] However, the acidic alpha-protons of the acetonitrile moiety can also be deprotonated by the strongly basic Grignard reagent, leading to side reactions or consumption of the Grignard reagent.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reaction types where the stability of this compound is a critical factor.
Guide 1: Reactions Under Acidic Conditions (e.g., Pictet-Spengler, Bischler-Napieralski)
Acid-catalyzed reactions are common for elaborating the structure of this compound, particularly after its reduction to the corresponding phenethylamine. However, the methoxy groups are susceptible to cleavage in the presence of strong acids.
Issue: Demethylation of Methoxy Groups
Under strongly acidic conditions, particularly with Lewis acids like BBr₃ or strong protic acids like HBr, the ether linkages of the methoxy groups can be cleaved to form phenols.[9][10][11][12] This is a significant side reaction that can lead to a mixture of mono- and di-demethylated products.
Troubleshooting Protocol:
-
Choice of Acid: Opt for milder Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids that are less prone to ether cleavage.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Demethylation is often more pronounced at higher temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the desired product has formed.
-
Alternative Synthetic Routes: If demethylation is unavoidable, consider a synthetic strategy where the hydroxyl groups are protected with a more acid-stable protecting group.
Table 1: Acidic Conditions and Potential for Demethylation
| Reagent/Condition | Potential for Demethylation | Recommendations |
| BBr₃ in DCM | High | Use stoichiometric amounts at low temperatures (-78 °C to 0 °C).[12] |
| HBr (conc.) | High | Avoid if possible; consider alternative acids. |
| Trifluoroacetic Acid (TFA) | Moderate | Often a good choice for Pictet-Spengler reactions; use the minimum effective concentration. |
| POCl₃, P₂O₅ (Bischler-Napieralski) | Moderate to High | Use with caution and monitor reaction progress carefully.[6][13][14][15] |
Diagram 1: Potential Side Reactions in Acidic Conditions
Caption: Acid-catalyzed reaction pathways.
Guide 2: Reactions Under Basic Conditions (e.g., Alkylation, Hydrolysis)
The use of strong bases to deprotonate the benzylic position for alkylation is a common strategy. However, the nitrile group is susceptible to hydrolysis under these conditions.
Issue: Nitrile Hydrolysis
In the presence of aqueous base, especially at elevated temperatures, the nitrile group can be hydrolyzed to the corresponding primary amide and subsequently to the carboxylic acid.[16][17]
Troubleshooting Protocol:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water content.
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) in favor of hydroxide-based reagents.
-
Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to disfavor the hydrolysis pathway.
-
Reaction Time: Quench the reaction as soon as the alkylation is complete to minimize the time the substrate is exposed to basic conditions.
Diagram 2: Troubleshooting Basic Reactions
Caption: Decision tree for basic condition issues.
Guide 3: Catalytic Hydrogenation
The reduction of the nitrile to a primary amine is a key transformation. However, catalyst poisoning can be a significant hurdle.
Issue: Catalyst Deactivation
Nitriles are known to strongly adsorb to the surface of many transition metal catalysts, leading to poisoning and reduced catalytic activity.[1]
Troubleshooting Protocol:
-
Catalyst Choice: Raney Nickel is often a robust catalyst for nitrile hydrogenation and can be less susceptible to poisoning than palladium or platinum catalysts.[2][3][4]
-
Catalyst Loading: An increased catalyst loading may be necessary to compensate for partial deactivation.
-
Reaction Conditions: High pressure and temperature can sometimes overcome catalyst inhibition and drive the reaction to completion.
-
Alternative Reducing Agents: Consider non-catalytic reduction methods, such as using LiAlH₄ or NaBH₄ in the presence of a Lewis acid.
Table 2: Comparison of Reduction Methods for Nitriles
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (Raney Ni) | Cost-effective, scalable | Potential for catalyst poisoning, may require high pressure/temperature |
| LiAlH₄ | Highly effective, mild conditions | Pyrophoric, requires careful handling and anhydrous conditions |
| NaBH₄/Lewis Acid | Milder than LiAlH₄, good functional group tolerance | May require optimization of the Lewis acid and solvent system |
References
- Grignard Reaction. (n.d.). University of Rochester.
- 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
- 11.2: Background. (2024, May 4). Chemistry LibreTexts.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Controlled experiments for the alkylation of benzyl cyanide. (n.d.). ResearchGate.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry.
- Demethylation with BBr3? (2018, June 22). ResearchGate.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- demethylation of aryl methyl ethers by. (n.d.). Pergamon Press.
- Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry.
- Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). MDPI.
- Catalyst poisoning. (n.d.). Wikipedia.
- US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. (n.d.). Google Patents.
- Grignard Reaction. (n.d.). University of Hawaii.
- Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. (2016, July 15). Prime Scholars.
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023, April 6). MDPI.
- This compound. (n.d.). PubChem.
- Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (n.d.). Royal Society of Chemistry.
- US4684735A - Promotion of raney nickel hydrogenation catalyst. (n.d.). Google Patents.
- Benzyl Cyanide. (n.d.). Organic Syntheses.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.
- Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (n.d.). ResearchGate.
- Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. (n.d.). Pearson.
- 8 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US3758620A - Process for the preparation of grignard reagents. (n.d.). Google Patents.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). American Chemical Society.
- "Helper" EAS Reactions for Completing the Reaction and Synthesis Problems. (2019, February 9). YouTube.
- Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. (n.d.). Royal Society of Chemistry.
- Alkaline hydrolysis of 1,3-dimethylphenobarbital. (1979, May). PubMed.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity [mdpi.com]
- 3. primescholars.com [primescholars.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. ijpcbs.com [ijpcbs.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 16. Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 3,5-Dimethoxyphenylacetonitrile. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for proactive process development.
I. Understanding the Reactivity of this compound
This compound is a versatile intermediate in organic synthesis, frequently employed in the creation of pharmaceuticals and other fine chemicals.[1][2] Its reactivity is primarily centered around the nitrile group and the active methylene protons, allowing for a range of transformations. The electron-donating nature of the two methoxy groups on the phenyl ring can influence the reactivity of both the nitrile and the benzylic position.
Common transformations involving this substrate include:
-
Reduction of the nitrile to form 2-(3,5-dimethoxyphenyl)ethan-1-amine.
-
Hydrolysis of the nitrile to produce 3,5-dimethoxyphenylacetic acid or its corresponding amide.
-
Alkylation at the α-carbon to introduce various substituents.
The success of these reactions is critically dependent on the appropriate choice of catalyst. This guide will delve into catalyst selection for each of these key reaction types.
II. Troubleshooting Guide & Experimental Protocols
This section addresses specific issues that may arise during your experiments, providing a systematic approach to troubleshooting and optimization.
Scenario 1: Reduction of this compound to the Primary Amine
The catalytic hydrogenation of nitriles is a widely used and atom-economical method for the synthesis of primary amines.[3][4] However, achieving high selectivity for the primary amine can be challenging due to the formation of secondary and tertiary amine byproducts.[3]
Problem: Low Yield of Primary Amine and Formation of Secondary/Tertiary Amines
Causality: The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction of the nitrile.[3] This subsequent reaction leads to the formation of more complex amine structures. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing these side reactions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low primary amine selectivity.
Experimental Protocols:
Protocol 1: Catalyst Screening for Selective Hydrogenation
-
Catalyst Preparation: Prepare a series of reactions with different heterogeneous catalysts. Common choices include Raney Nickel, Palladium on Carbon (Pd/C), Platinum Dioxide (PtO2), and Cobalt Boride.[3]
-
Reaction Setup: In a high-pressure reactor, place this compound and the chosen catalyst (typically 5-10 mol% loading).
-
Solvent Selection: Use a solvent such as ethanol or methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-50 atm) and heat to the desired temperature (e.g., 50-100 °C).[5]
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS to determine the ratio of primary, secondary, and tertiary amines.
| Catalyst | Typical Loading (mol%) | Pressure (atm) | Temperature (°C) | Expected Outcome |
| Raney Nickel | 5 - 10 | 50 - 100 | 80 - 120 | Good for primary amine, but can require harsh conditions. |
| Pd/C | 5 | 3 - 10 | 25 - 80 | Often highly active, but selectivity can be an issue.[6] |
| PtO2 | 1 - 5 | 1 - 5 | 25 - 50 | Generally good selectivity for primary amines under mild conditions.[3] |
| Cobalt Boride | 5 - 10 | 50 - 100 | 100 - 150 | Can be highly regioselective for primary amine production.[3] |
Protocol 2: The Role of Ammonia in Suppressing Side Reactions
Many catalytic systems benefit from the addition of ammonia to improve selectivity for the primary amine.[7]
-
Reaction Setup: Follow the setup in Protocol 1, but use a solution of ammonia in methanol (e.g., 2M) as the solvent.[8]
-
Rationale: Ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate.
Scenario 2: Hydrolysis of this compound
The hydrolysis of nitriles can yield either an amide or a carboxylic acid, depending on the reaction conditions.[9][10][11] Both acid and base catalysis can be employed.[9][10]
Problem: Incomplete Hydrolysis or Formation of Amide Intermediate When Carboxylic Acid is Desired
Causality: The hydrolysis of a nitrile proceeds through an amide intermediate.[12] If the reaction conditions are not sufficiently forcing, the reaction may stall at the amide stage. Complete hydrolysis to the carboxylic acid typically requires more stringent conditions, such as higher temperatures or prolonged reaction times.[10]
Troubleshooting Workflow:
Caption: Workflow for optimizing nitrile hydrolysis to carboxylic acid.
Experimental Protocols:
Protocol 3: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve this compound in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[13]
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the amide intermediate, and the formation of the carboxylic acid.
-
Optimization: If the reaction is incomplete, consider increasing the acid concentration or the reaction temperature.
Protocol 4: Base-Catalyzed Hydrolysis
-
Reaction Setup: Heat this compound in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[11]
-
Work-up: After the reaction is complete, the resulting carboxylate salt must be neutralized with acid to obtain the carboxylic acid.[14]
-
Optimization: Similar to acid-catalyzed hydrolysis, increasing the base concentration and/or temperature can drive the reaction to completion.
| Condition | Acid Catalysis | Base Catalysis |
| Catalyst | Strong acid (e.g., H2SO4, HCl) | Strong base (e.g., NaOH, KOH) |
| Intermediate | Amide | Amide |
| Product | Carboxylic acid | Carboxylate salt (requires acidification) |
| Optimization | Increase acid concentration, temperature, or time | Increase base concentration, temperature, or time |
Scenario 3: α-Alkylation of this compound
The α-alkylation of arylacetonitriles is a valuable C-C bond-forming reaction. This transformation typically requires a base to deprotonate the α-carbon, followed by reaction with an electrophile. The use of a phase-transfer catalyst (PTC) can be highly beneficial for this reaction.
Problem: Low Yield of Alkylated Product and/or Dialkylation
Causality: Inefficient deprotonation of the α-carbon can lead to low yields. The choice of base and solvent is critical. Dialkylation can occur if the mono-alkylated product is deprotonated and reacts with a second molecule of the electrophile. Phase-transfer catalysis can improve the efficiency and selectivity of the reaction by facilitating the transfer of the anionic nucleophile from an aqueous phase to the organic phase where the reaction occurs.[15]
Troubleshooting Workflow:
Caption: Workflow for optimizing the α-alkylation of arylacetonitriles.
Experimental Protocols:
Protocol 5: Alkylation using a Phase-Transfer Catalyst
-
Reaction Setup: In a round-bottom flask, combine this compound, the alkylating agent (e.g., an alkyl halide), an aqueous solution of a base (e.g., NaOH or K2CO3), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA)).[16][17] A suitable organic solvent such as toluene or dichloromethane may also be used.
-
Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., room temperature to reflux).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Optimization:
| Parameter | Recommendation | Rationale |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA) | Facilitates the transfer of the carbanion to the organic phase for reaction.[16][17] |
| Base | NaOH, K2CO3, KOH | Generates the nucleophilic carbanion.[16] |
| Solvent | Toluene, Dichloromethane | Provides the organic phase for the reaction. |
| Temperature | Room Temperature to Reflux | Controls the reaction rate. Lower temperatures may favor mono-alkylation. |
III. Frequently Asked Questions (FAQs)
Q1: For the reduction of this compound, which catalyst is generally the most selective for the primary amine?
A1: While the optimal catalyst can be substrate-specific, Raney Nickel and certain cobalt-based catalysts are often reported to provide good selectivity for primary amines.[3] However, a systematic screening of catalysts like Pd/C and PtO2 under varying conditions is always recommended. The addition of ammonia is a widely used strategy to enhance selectivity.[7]
Q2: I am trying to hydrolyze the nitrile to the carboxylic acid, but the reaction stops at the amide. What should I do?
A2: To drive the hydrolysis to completion, you will likely need to employ more forcing conditions. This can include increasing the concentration of the acid or base catalyst, raising the reaction temperature, and/or extending the reaction time.[10] Monitoring the reaction progress is key to determining the optimal conditions.
Q3: What are the key advantages of using a phase-transfer catalyst for the α-alkylation reaction?
A3: Phase-transfer catalysis offers several advantages:
-
It allows for the use of inexpensive and safer inorganic bases in an aqueous phase.[18]
-
It can eliminate the need for anhydrous and polar aprotic solvents.[15]
-
Reactions can often be run at lower temperatures with faster reaction rates.[19]
-
It can lead to higher yields and fewer byproducts.[15]
Q4: Can I use a homogeneous catalyst for the hydrogenation of this compound?
A4: Yes, homogeneous catalysts, such as those based on ruthenium or rhodium, can be used for nitrile hydrogenation.[20][21] These catalysts can offer high activity and selectivity under mild conditions. However, a major drawback of homogeneous catalysts is their potential difficulty in being separated from the product mixture.[20]
Q5: Are there any safety concerns I should be aware of when working with catalytic hydrogenation?
A5: Yes, catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., dry Pd/C or Raney Nickel).[4] It is crucial to work in a well-ventilated area, use appropriate high-pressure equipment, and handle catalysts with care, often under a wet or inert atmosphere.[4][20]
IV. References
-
Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
-
Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts | Organic Letters - ACS Publications. [Link]
-
20.7: Chemistry of Nitriles. [Link]
-
Nitrile reduction - Wikipedia. [Link]
-
reduction of nitriles - Chemguide. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. [Link]
-
Reactivity of Nitriles - Chemistry LibreTexts. [Link]
-
CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]
-
Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 - arkat usa. [Link]
-
Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - RSC Publishing. [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nitrile Reduction - Wordpress. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - ACS Publications. [Link]
-
Allylation of phenylacetonitrile 1 a and ligands used in the initial study. - ResearchGate. [Link]
-
Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing). [Link]
-
This compound - ChemBK. [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. [Link]
-
CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
-
This compound (C10H11NO2) - PubChemLite. [Link]
-
This compound | C10H11NO2 | CID 139445 - PubChem - NIH. [Link]
-
Hydrogenation Catalysts - Chemie Brunschwig. [Link]
-
Catalytic hydrogenation process - US5093535A - Google Patents.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. US5093535A - Catalytic hydrogenation process - Google Patents [patents.google.com]
- 6. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. ijirset.com [ijirset.com]
- 16. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 17. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]
troubleshooting unexpected results in reactions with 3,5-Dimethoxyphenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Dimethoxyphenylacetonitrile. This resource is designed to assist you in troubleshooting unexpected results and optimizing your reactions involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a white to off-white crystalline solid. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [2] |
| Melting Point | 54-57 °C (lit.) | [3][4] |
| Boiling Point | 316.7±27.0 °C (Predicted) | [3] |
| Solubility | Soluble in dichloromethane, ethyl acetate, ethanol, and dimethylformamide. | [3][4] |
| Appearance | White to orange to green powder to crystal. | [5] |
It is important to store this compound in a cool, dry place, sealed in a dry environment at room temperature to prevent degradation.[3][4]
Q2: What are the primary applications of this compound in research and development?
This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[4] Its structure is a precursor for various more complex molecules. For instance, it is an intermediate in the synthesis of certain pharmaceuticals, including analogs of papaverine, which have antispasmodic properties.[6]
Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Alkylation Reactions
Scenario: You are attempting to perform an α-alkylation of this compound using an alkyl halide and a base (e.g., NaH, KOtBu), but you observe a low yield of the desired product or recovery of unreacted starting material.
Potential Causes & Solutions:
-
Insufficiently Strong Base or Incomplete Deprotonation: The acidity of the α-proton is influenced by the electron-donating methoxy groups. A sufficiently strong base is required for complete deprotonation to form the carbanion.
-
Troubleshooting Step: Consider switching to a stronger base, such as LDA (Lithium diisopropylamide) or NaHMDS (Sodium bis(trimethylsilyl)amide), which are known to be effective for deprotonating phenylacetonitriles. A patent describes the alkylation of substituted phenylacetonitriles using solid particulated alkali metal hydroxides under anhydrous conditions, which could be an alternative approach.[7]
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Troubleshooting Step: While some alkylations proceed at room temperature, others may require heating. A study on the base-promoted α-alkylation of arylacetonitriles with alcohols suggests heating at elevated temperatures (e.g., 120 °C).[8] However, be aware that higher temperatures can also promote side reactions.
-
-
Moisture in the Reaction: The presence of water will quench the carbanion intermediate, leading to the recovery of the starting material.
-
Troubleshooting Step: Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Workflow: α-Alkylation Troubleshooting
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Issue 2: Formation of Impurities During Nitrile Reduction
Scenario: You are reducing the nitrile group of this compound to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), but you observe the formation of significant byproducts.
Potential Causes & Solutions:
-
Over-reduction or Side Reactions with Reducing Agents: Strong reducing agents like LiAlH₄ can sometimes lead to side reactions if not controlled properly.
-
Troubleshooting Step: Consider using alternative reducing agents. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of nitriles to primary amines in excellent yields.[9] This method can be more selective.
-
-
Catalyst Poisoning or Inactivity in Catalytic Hydrogenation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material or solvent.
-
Troubleshooting Step: Ensure the purity of your this compound. Recrystallization from methanol or petroleum ether can be an effective purification method.[3] Also, ensure the catalyst is fresh and active.
-
-
Formation of Secondary Amines: Under certain hydrogenation conditions, the initially formed primary amine can react with an intermediate imine to form a secondary amine byproduct. A process for preparing N-methyl-2-(3,4-dimethoxyphenyl)ethylamine involves hydrogenation in the presence of methylamine to favor the formation of the desired secondary amine, illustrating the potential for this side reaction.[10]
-
Troubleshooting Step: To favor the primary amine, it is often beneficial to conduct the hydrogenation in the presence of ammonia or to use acidic conditions to protonate the primary amine as it is formed, preventing it from acting as a nucleophile.
-
Protocol: Purification of this compound by Recrystallization [3]
-
Dissolve the crude this compound in a minimal amount of hot methanol or petroleum ether (boiling point 90-110°C).
-
If impurities are present, hot filter the solution to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Issue 3: Unexpected Hydrolysis of the Nitrile Group
Scenario: During your reaction or workup, you isolate a product that appears to be the corresponding carboxylic acid or amide, indicating hydrolysis of the nitrile.
Potential Causes & Solutions:
-
Presence of Strong Acid or Base with Water: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures in the presence of water.
-
Troubleshooting Step: Carefully control the pH of your reaction and workup steps. If your desired reaction does not involve the nitrile group, ensure the conditions are neutral or as mild as possible. If an acidic or basic workup is necessary, perform it at low temperatures and for a minimal amount of time.
-
-
Prolonged Reaction Times at High Temperatures: Even under nominally neutral conditions, prolonged heating in the presence of trace amounts of water can lead to slow hydrolysis.
-
Troubleshooting Step: Monitor your reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.[11]
-
Reaction Monitoring Techniques
| Technique | Principle | Key Advantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Simple, fast, and inexpensive for qualitative monitoring. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Quantitative analysis of reaction components, including starting material, product, and byproducts.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for identifying volatile byproducts and confirming the molecular weight of products.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can be used for in-situ reaction monitoring and quantitative analysis (qNMR).[11] |
Advanced Troubleshooting: Mechanistic Considerations
Logical Relationship Diagram: Factors Influencing Reactivity
Caption: Factors influencing the reactivity of this compound.
The two methoxy groups at the 3 and 5 positions of the phenyl ring are electron-donating. This has several implications for the molecule's reactivity:
-
Decreased Acidity of α-Protons: The electron-donating nature of the methoxy groups slightly destabilizes the benzylic carbanion formed upon deprotonation, making the α-protons less acidic compared to unsubstituted phenylacetonitrile. This necessitates the use of a sufficiently strong base for reactions involving this carbanion.
-
Increased Nucleophilicity of the Aromatic Ring: The methoxy groups activate the aromatic ring towards electrophilic substitution. This can be a source of unexpected side reactions if strong electrophiles are present.
By understanding these electronic effects, you can make more informed decisions when designing your synthetic routes and troubleshooting unexpected outcomes.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap.
- This compound. ChemBK.
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). Journal of Organic Chemistry.
- This compound (C10H11NO2). PubChemLite.
- Method for the alkylation of phenylacetonitriles. Google Patents.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- This compound | C10H11NO2 | CID 139445. PubChem.
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Google Patents.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate.
- Preparation of phenylacetonitriles. Google Patents.
- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI.
Sources
- 1. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 13388-75-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 13388-75-5 | TCI AMERICA [tcichemicals.com]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. US4377531A - Method for the alkylation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Purity of 3,5-Dimethoxyphenylacetonitrile
Welcome to the technical support center for the purification of 3,5-Dimethoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the work-up and purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues that may arise during the purification of this compound, providing both diagnostic advice and actionable solutions.
Scenario 1: The product "oils out" during recrystallization instead of forming crystals.
-
Question: I've cooled my recrystallization solution, but instead of crystals, a persistent oil has formed. What's happening and how can I fix it?
-
Answer: "Oiling out" is a common issue that typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, causing it to melt in the hot solvent before it dissolves. It can also be caused by the presence of significant impurities that depress the melting point of the mixture.
Causality & Solution:
-
Re-dissolution and Solvent Addition: The immediate remedy is to gently reheat the flask to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation of the solution. This can prevent the compound from coming out of solution above its melting point.
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. To encourage the formation of a stable crystal lattice, allow the solution to cool slowly to room temperature. Insulating the flask can promote gradual cooling. Once at room temperature, cooling in an ice bath can be attempted.
-
Solvent System Modification: If the issue persists, the solvent system may be inappropriate. Consider using a mixed-solvent system. For this compound, a good starting point is dissolving the crude product in a minimal amount of a "good" solvent (like methanol or ethyl acetate) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (like water or hexanes) until the solution becomes slightly turbid. Reheating to clarify and then slow cooling can often induce crystallization.
-
Scenario 2: The purity of the recrystallized product is still low, as indicated by TLC or melting point analysis.
-
Question: I've performed a recrystallization, but my product still shows multiple spots on TLC and has a broad melting point range. What went wrong?
-
Answer: Low purity after a single recrystallization attempt often points to either an inappropriate choice of solvent or the presence of impurities with similar solubility characteristics to your product.
Causality & Solution:
-
Inadequate Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. A systematic solvent screening is recommended (see Experimental Protocols section).
-
Trapped Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Ensure slow cooling to allow for the formation of purer crystals.[1]
-
Iterative Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step.
-
Scenario 3: Difficulty removing unreacted 3,5-dimethoxybenzyl halide starting material.
-
Question: My purified product is contaminated with the starting benzyl halide. How can I remove it effectively?
-
Answer: Benzyl halides can be challenging to remove due to their similar polarity to the product. A chemical quench followed by extraction is often more effective than relying solely on physical separation methods.
Causality & Solution:
-
Chemical Quenching: Unreacted benzyl halides can be converted into more polar, water-soluble byproducts. Adding a nucleophile like triethylamine to the reaction work-up will form a quaternary ammonium salt, which can be easily removed with an aqueous wash.[2] Alternatively, a wash with an aqueous solution of sodium bicarbonate can help hydrolyze the benzyl halide to the more polar benzyl alcohol, which is easier to separate.[3][4]
-
Column Chromatography: If quenching is not feasible or incomplete, flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar benzyl halide from the more polar nitrile product.
-
Scenario 4: Presence of the corresponding amide impurity (3,5-Dimethoxyphenylacetamide).
-
Question: I've identified 3,5-Dimethoxyphenylacetamide as an impurity. How can I remove it?
-
Answer: Amide impurities can form from the hydrolysis of the nitrile under either acidic or basic work-up conditions.[5][6] Due to their higher polarity, they can often be separated from the nitrile.
Causality & Solution:
-
Aqueous Extraction: While challenging, repeated extractions with a dilute acid solution may protonate the amide, increasing its aqueous solubility and aiding in its removal.
-
Column Chromatography: This is the most reliable method for separating the more polar amide from the nitrile.
-
Prevention: To minimize amide formation, avoid prolonged exposure to strongly acidic or basic aqueous conditions during the work-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Based on literature and the polarity of the molecule, methanol is a good starting point for a single-solvent recrystallization.[1] A mixed solvent system of ethyl acetate/hexanes or methanol/water can also be effective and should be explored through a systematic solvent screening process for optimal results.
Q2: How can I monitor the purity of my this compound during the purification process? A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound.[7] A pure sample should ideally show a single spot. Additionally, melting point determination is a reliable indicator of purity; a sharp melting point range close to the literature value (approximately 54-57°C) suggests high purity.[8]
Q3: My final product is a yellow oil, but the literature describes it as a white to light yellow solid. What should I do? A3: A yellow oil suggests the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this indicates significant impurity. Purification by flash column chromatography is highly recommended. After chromatography, the purified fractions can be combined, the solvent evaporated, and the resulting solid can be recrystallized to obtain a pure, crystalline product.
Q4: What are the key safety precautions when working with this compound and its synthesis reagents? A4: this compound is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis often involves cyanide salts, which are highly toxic. Handle cyanide salts with extreme care and have an appropriate quenching agent and emergency plan in place.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol will help you identify the optimal solvent or solvent system for recrystallizing your crude this compound.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexanes)
-
Hot plate and sand bath
-
Pasteur pipettes
Procedure:
-
Place a small amount (approx. 20-30 mg) of the crude product into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
For solvents where the compound was insoluble at room temperature, gently heat the test tube in a sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvent yields the best quality and quantity of crystals.
| Solvent Polarity | Example Solvents | Expected Solubility of this compound |
| High | Water | Insoluble at all temperatures |
| Medium-High | Methanol, Ethanol | Soluble when hot, less soluble when cold |
| Medium | Ethyl Acetate, Dichloromethane | Likely soluble at room temperature |
| Low | Toluene, Hexanes | Sparingly soluble or insoluble |
Table 1: Solvent Selection Guide for Recrystallization
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system where the this compound has an Rf value of approximately 0.2-0.3. A good starting point is 20% ethyl acetate in hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure (using air or nitrogen) to begin elution.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision tree for troubleshooting common impurities.
References
- ChemBK. This compound.
- University of York. Problems with Recrystallisations.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Wired Chemist. Recrystallization.
- ResearchGate. How does one separate Benzyl bromide from the reaction mixture?
- Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
- Wikipedia. Kolbe nitrile synthesis.
- University of Rochester. Purification: Tips for Flash Column Chromatography.
- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
- ResearchGate. Removing Benzyl bromide.
- Chemistry Steps. Preparation of Nitriles.
- Organic Syntheses. Benzyl Cyanide.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
- PubChem. This compound.
- Organic Reactions. Nitrile to Amide.
- Reddit. Benzyl Chloride removal?
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0177097A1 - Process for the separation of amides from nitriles - Google Patents [patents.google.com]
addressing incomplete conversion in 3,5-Dimethoxyphenylacetonitrile reactions
Technical Support Center: 3,5-Dimethoxyphenylacetonitrile Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate. Here, we address common challenges, particularly incomplete conversion, and provide field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: this compound is a white to off-white crystalline solid with a melting point range of 54-57°C.[1] It is soluble in common organic solvents like dichloromethane and ethyl acetate.[1] Chemically, the nitrile group is a key reactive site, susceptible to hydrolysis, reduction, and alkylation at the adjacent benzylic position. The electron-donating nature of the two methoxy groups on the aromatic ring can influence the reactivity of both the ring and the acetonitrile moiety. It is important to store it in a cool, dry place, sealed from moisture, to prevent potential hydrolysis.[1][2]
Q2: What are the most common reactions where this compound is used as a starting material?
A2: This compound is a valuable building block in organic synthesis. Some of the most frequent applications include:
-
Hydrolysis: Conversion to 3,5-dimethoxyphenylacetic acid, a common precursor in pharmaceutical synthesis.[3]
-
Reduction: Reduction of the nitrile group to form 2-(3,5-dimethoxyphenyl)ethanamine, another important pharmaceutical intermediate.
-
Alkylation: Deprotonation of the benzylic carbon followed by reaction with an electrophile to introduce substituents.
-
Gattermann Reaction: Formylation of the aromatic ring to produce substituted isoquinolines.[4]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, it is classified as harmful if swallowed and may be harmful in contact with skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2]
Troubleshooting Guide: Addressing Incomplete Conversion
Incomplete conversion is a frequent hurdle in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue in reactions involving this compound.
Issue 1: Stalled or Incomplete Nitrile Hydrolysis to 3,5-Dimethoxyphenylacetic Acid
Symptom: Your reaction to hydrolyze this compound to the corresponding carboxylic acid stalls, leaving a significant amount of starting material even after prolonged reaction times.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: Nitrile hydrolysis, whether acid or base-catalyzed, often requires forcing conditions. The intermediate amide can be resistant to further hydrolysis.
-
Causality: The stability of the intermediate amide can lead to a high activation energy for the second hydrolysis step.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of the starting material or product.
-
Increase Reagent Concentration: For acid-catalyzed hydrolysis, consider using a more concentrated acid (e.g., switching from 6M HCl to concentrated HCl or a mixture with sulfuric acid). For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH may be beneficial.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply slow or has truly stalled.
-
-
-
Reagent Quality: The purity of your starting material and reagents is paramount.
-
Causality: Impurities in the this compound can interfere with the reaction. Water content in solvents can alter reagent concentrations.
-
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize the this compound from methanol or petroleum ether to remove impurities.[1]
-
Use Fresh Reagents: Ensure your acids or bases are of high purity and have not been contaminated.
-
-
-
Phase Transfer Catalysis (for biphasic reactions): If using a biphasic system for hydrolysis, inefficient transfer of the hydroxide ion to the organic phase can limit the reaction rate.
-
Causality: The reactants are in different phases, and the reaction can only occur at the interface or in the organic phase if the nucleophile is transported there.
-
Troubleshooting Steps:
-
dot
Caption: Decision tree for troubleshooting incomplete nitrile reduction.
Issue 3: Low Yield in Benzylic Alkylation Reactions
Symptom: After deprotonating the benzylic position of this compound with a base and adding an alkyl halide, you observe a low yield of the desired alkylated product and a significant amount of starting material.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The choice of base and reaction conditions are critical for generating the benzylic carbanion.
-
Causality: If the base is not strong enough to completely deprotonate the benzylic position, the subsequent alkylation will be inefficient.
-
Troubleshooting Steps:
-
Use a Stronger Base: If you are using a weaker base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).
-
Optimize Temperature: Deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
-
-
Poor Electrophile Reactivity: The reactivity of the alkyl halide can significantly impact the success of the alkylation.
-
Causality: The reaction follows an S(_N)2 mechanism, so the reactivity of the electrophile is key. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Troubleshooting Steps:
-
Use a More Reactive Alkyl Halide: If possible, switch from an alkyl chloride to an alkyl bromide or iodide.
-
Finkelstein Reaction: Consider an in situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to a reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in the reaction mixture. [8]
-
-
-
Solvent Effects: The solvent can influence both the deprotonation and the alkylation steps.
-
Causality: Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.
-
Troubleshooting Steps:
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or THF to facilitate the alkylation.
-
-
| Parameter | Recommendation for Alkylation | Rationale |
| Base | NaH, LDA, KOt-Bu | Strong, non-nucleophilic bases are required for complete deprotonation. |
| Electrophile | R-I > R-Br > R-Cl | Reactivity in S(_N)2 reactions follows this trend. |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents stabilize the transition state of the S(_N)2 reaction. |
| Temperature | -78 °C to RT (base dependent) | Low temperatures are often required for organolithium bases to prevent side reactions. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis with Phase-Transfer Catalysis
-
To a round-bottom flask, add this compound (1.0 eq), toluene, and a phase-transfer catalyst such as TBAB (0.05 eq).
-
Add an aqueous solution of NaOH (e.g., 20-40%, 3.0-5.0 eq).
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxyphenylacetic acid.
References
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka.
- Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Google Patents. (n.d.). US4377531A - Method for the alkylation of phenylacetonitriles.
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
- ChemBK. (n.d.). This compound.
- Arkivoc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- The Journal of Organic Chemistry. (n.d.). Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines.
- PubChemLite. (n.d.). This compound (C10H11NO2).
- PubChem. (n.d.). This compound | C10H11NO2 | CID 139445.
- Fisher Scientific. (n.d.). 3,5-Dimethoxyphenylacetic Acid 98.0+%, TCI America™.
Sources
- 1. This compound | 13388-75-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3,5-Dimethoxyphenylacetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 7. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Senior Application Scientist’s Guide to the Purity Validation of 3,5-Dimethoxyphenylacetonitrile by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Chemical Intermediates
3,5-Dimethoxyphenylacetonitrile is a pivotal intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical, dye, and pesticide industries.[1] Its molecular structure serves as a versatile building block for more complex molecules. In the context of drug development, the purity of such an intermediate is not a mere technicality; it is a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Uncontrolled impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final product.
This guide provides an in-depth, experience-driven approach to validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry.[2][3] We will explore the causality behind methodological choices, establish a self-validating protocol grounded in regulatory standards, and objectively compare HPLC with viable alternative technologies, providing the supporting data necessary for informed decision-making in a research and development setting.
Part 1: The Primary Technique: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination due to its ability to separate non-volatile and thermally unstable compounds with high resolution and sensitivity.[3][4] For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.
Causality-Driven Method Development
The development of a robust HPLC method is an exercise in applied chemical principles. Each parameter is selected to achieve the optimal balance of resolution, peak shape, and analysis time.
-
Column Selection: A C18 (octadecylsilyl) column is the industry standard for RP-HPLC. Its long alkyl chains provide a high degree of hydrophobicity, offering excellent retention for the aromatic ring and methoxy groups of our target analyte. We select a column with a 3-5 µm particle size, which provides a good balance between efficiency and backpressure in standard HPLC systems.[5]
-
Mobile Phase Composition: The mobile phase must effectively solvate the analyte while allowing for differential partitioning between it and the stationary phase. A gradient elution using water (Solvent A) and acetonitrile (Solvent B) is chosen. Acetonitrile is preferred over methanol for this analyte due to its lower viscosity and stronger elution strength, which typically results in sharper peaks and shorter run times. A small amount of acid (e.g., 0.1% formic acid) is added to both solvents to protonate any residual silanols on the stationary phase, thereby minimizing peak tailing and improving reproducibility.
-
Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is used. To determine the optimal wavelength for detection, a UV spectrum of this compound in the mobile phase is recorded. The wavelength of maximum absorbance (λ-max) is selected to ensure the highest sensitivity for both the main component and potential impurities.
-
Column Temperature and Flow Rate: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. A flow rate of 1.0 mL/min is a standard starting point for a typical 4.6 mm internal diameter analytical column.
Detailed Experimental Protocol: HPLC Purity Assay
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temp. | 30 °C | | Detector | DAD/UV at λ-max | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 90 | | | 17 | 90 | | | 18 | 40 | | | 25 | 40 |
-
Data Analysis:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 2: Method Validation: A System of Trust
An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures that the method is fit for its intended purpose.[6][7] Validation is a formal process that demonstrates the suitability and reliability of the analytical procedure.[8]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation and Purity Assessment.
Core Validation Parameters
-
Specificity: This is the ability to assess the analyte in the presence of other components like impurities or degradation products.[9] It is confirmed by analyzing a placebo, spiking the sample with known related substances, and performing forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure that degradation peaks do not co-elute with the main peak.
-
Linearity: The method's ability to produce results proportional to the analyte concentration. This is demonstrated by preparing a series of at least five concentrations across the expected range and plotting the detector response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the results to the true value. It's assessed by performing recovery studies on a sample spiked with known amounts of analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision: Assesses the random error of the method.
-
Repeatability (Intra-assay): The precision over a short interval. Analyzed by performing at least six replicate injections of the same sample, with a relative standard deviation (RSD) of ≤ 2%.[8][9]
-
Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment). The RSD between the different sets of data should also meet the acceptance criteria.
-
-
Range: The concentration interval where the method is precise, accurate, and linear.[6][10] This is confirmed by the linearity, accuracy, and precision data.
-
Robustness: The method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase pH).[10] This demonstrates the method's reliability for routine use.
Part 3: Comparative Analysis of Purity Determination Techniques
While HPLC is a robust standard, other techniques offer different advantages. The choice often depends on the specific needs of the laboratory, such as throughput, required sensitivity, and the nature of the impurities.[11]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm).[4][11] This fundamental difference requires much higher operating pressures (up to 15,000 psi compared to HPLC's typical <6,000 psi) but yields significant performance gains.[2][11]
-
Advantages:
-
Speed: Analysis times are dramatically reduced, often by a factor of 3-10, significantly increasing laboratory throughput.[4][12]
-
Resolution & Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper, narrower peaks. This leads to better resolution between closely eluting impurities and higher sensitivity (improved signal-to-noise ratio).[5][12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to substantial cost savings and a greener environmental footprint.[5][11]
-
-
Disadvantages:
-
Cost: UPLC systems have a higher initial acquisition cost.
-
Robustness: The systems are more sensitive to particulate matter from samples and solvents, requiring more stringent sample preparation and potentially leading to shorter column lifetimes if not maintained properly.[4]
-
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13] Given that this compound is a solid with a relatively low melting point (54-57°C), it is amenable to GC analysis.[1]
-
Advantages:
-
High Efficiency: GC columns, particularly capillary columns, offer extremely high separation efficiency for volatile compounds.
-
Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) provide excellent sensitivity for organic compounds. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of unknown impurities.[14][15]
-
-
Disadvantages:
-
Analyte Limitation: Only suitable for thermally stable and volatile compounds. Any non-volatile impurities (e.g., salts, starting materials from certain synthetic routes) would not be detected.
-
Sample Introduction: Can be more complex than HPLC's simple liquid injection.
-
Performance Comparison: HPLC vs. UPLC vs. GC
| Feature | HPLC | UPLC | GC-FID |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Particle Size | 3-5 µm | < 2 µm | N/A |
| Typical Run Time | 15-25 minutes | 2-8 minutes | 10-20 minutes |
| Resolution | Good | Excellent | Excellent (for volatiles) |
| Sensitivity | Good | Excellent | Excellent |
| Solvent Usage | High | Low | Very Low (carrier gas) |
| Pros | Robust, versatile, well-established methods | High throughput, high resolution, low solvent use | High efficiency for volatiles, definitive ID with MS |
| Cons | Slower run times, higher solvent consumption | Higher initial cost, more sensitive to matrix effects | Limited to volatile/thermally stable analytes |
Conclusion
For the definitive purity validation of this compound, High-Performance Liquid Chromatography (HPLC) remains the gold-standard technique. Its robustness, versatility, and the wealth of established validation protocols make it a highly reliable and defensible choice for quality control and regulatory submission. The detailed method and validation strategy outlined in this guide provide a self-validating system that ensures trustworthy and reproducible results.
The choice of an alternative technique is driven by specific laboratory goals. Ultra-Performance Liquid Chromatography (UPLC) is the superior option for high-throughput environments where speed and sensitivity are paramount, provided the initial investment is feasible.[11][12] Gas Chromatography (GC) serves as an excellent complementary technique, particularly for identifying and quantifying volatile impurities that might be present from the synthesis process. Ultimately, a comprehensive purity profile may benefit from the orthogonal data provided by both a liquid and a gas chromatographic method.
References
- Alispharm.
- Patel, K. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
- WebofPharma. HPLC vs. UPLC. WebofPharma. [Link]
- Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. [Link]
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. [Link]
- TutorChase. What methods are used to test the purity of organic compounds?. TutorChase. [Link]
- Pharmaguideline.
- IAR J Med Sci. Modern Analytical Technique for Characterization Organic Compounds. IAR J Med Sci. [Link]
- AMSbiopharma.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- ResearchGate. How to determine the purity of newly synthesized organic compound?.
- Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
- ChemBK. This compound. ChemBK. [Link]
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ICH. Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- PubChemLite. This compound (C10H11NO2). PubChemLite. [Link]
- Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Agilent. Aromatic Hydrocarbon Analysis. Agilent. [Link]
- National Institutes of Health.
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
- PubMed. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography-mass spectrometry. PubMed. [Link]
- AZoM. Utilizing Gas Chromatography in the Analysis of Citrus Aromas. AZoM. [Link]
- MDPI. Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC vs. UPLC [webofpharma.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. agilent.com [agilent.com]
- 14. azom.com [azom.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 3,5-Dimethoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dimethoxyphenylacetonitrile, a crucial building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its precise measurement. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of this compound.
The Critical Role of Quantitative Analysis for this compound
This compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) is a nitrile compound characterized by a benzene ring substituted with two methoxy groups and an acetonitrile group.[1] Its purity and concentration in reaction mixtures and as a raw material directly impact the yield and impurity profile of the subsequent synthetic steps. Therefore, a highly accurate and precise quantitative method is not merely a quality control measure but a critical component of process optimization and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[2] For a thermally stable and relatively volatile compound like this compound, GC-MS is an excellent choice for quantitative analysis, particularly at trace levels.
The Rationale Behind the GC-MS Method Design
The selection of GC-MS parameters is a critical step driven by the physicochemical properties of the analyte and the desired analytical outcome.
-
Column Selection : A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is chosen for its versatility and ability to separate a wide range of aromatic compounds based on their boiling points and polarity.[3]
-
Injection Mode : A splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.[4]
-
Ionization Technique : Electron Ionization (EI) is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for compound identification and confirmation.[5]
-
Detection Mode : For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior to full-scan mode. By monitoring only a few specific ions characteristic of the analyte, SIM mode significantly increases sensitivity and reduces the interference from matrix components.[6]
Experimental Protocol: GC-MS (SIM Mode)
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Prepare an internal standard (IS) stock solution (e.g., 1,3,5-trimethoxybenzene at 1 mg/mL in the same solvent). The ideal internal standard is chemically similar to the analyte but not present in the sample.[7]
-
For analysis, mix a fixed volume of each calibration standard or sample solution with a fixed volume of the internal standard solution.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for aromatic compounds.[3] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and solvent. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
| Injection Mode | Splitless | Maximizes analyte transfer for high sensitivity.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) | Optimized to achieve good peak shape and separation from potential impurities. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for EI ionization.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation.[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification.[6] |
| Quantifier Ion (m/z) | 177 (Molecular Ion) | Typically the most abundant and specific ion for the intact molecule. |
| Qualifier Ions (m/z) | 162, 134 | To confirm the identity of the analyte. |
| Internal Standard Ions | To be determined based on the chosen IS (e.g., for 1,3,5-trimethoxybenzene: m/z 168, 153) | For accurate and precise quantification. |
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the GC-MS Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS offers excellent sensitivity, other techniques like HPLC-UV and qNMR present viable alternatives with their own sets of advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required accuracy and precision, and available instrumentation.
| Feature | GC-MS (SIM Mode) | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio.[2] | Separation by polarity, detection by UV absorbance.[1] | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[9] |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | May be required for polar analytes, but not for this compound. | Not required | Not required |
| Selectivity | Very High (mass-based) | Moderate (chromatographic separation) | High (chemically specific signals) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited at high concentrations.[10] | Excellent |
| Accuracy | High | High | Very High (Primary method) |
| Precision | High | High | Very High |
| Throughput | Moderate | High | Low |
| Instrumentation Cost | High | Moderate | Very High |
| Solvent Consumption | Low | High | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness and versatility. For a compound like this compound, which possesses a chromophore (the aromatic ring), UV detection is a suitable choice.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard choice for separating aromatic compounds.
-
Mobile Phase : A mixture of water and a polar organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode.
-
Detection Wavelength : The maximum absorbance wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer and used for detection to ensure maximum sensitivity.
-
Quantification : An external standard calibration curve is typically used.
-
No requirement for sample volatility, making it suitable for a broader range of compounds.
-
Generally higher throughput due to faster analysis times and simpler sample preparation.
-
Lower sensitivity and selectivity. Co-eluting impurities with similar UV spectra can interfere with quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning it can provide a direct measurement of the analyte concentration without the need for a compound-specific reference standard for calibration, provided a certified internal standard is used.[11]
-
Solvent : A deuterated solvent in which both the analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are fully soluble and their signals do not overlap.
-
Internal Standard : A certified reference material with a known purity and a simple NMR spectrum (e.g., a singlet) in a region free of interference from the analyte signals.
-
Acquisition Parameters : A longer relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.
-
Quantification : The concentration of the analyte is calculated based on the ratio of the integrals of a specific analyte proton signal and a proton signal from the internal standard, their respective number of protons, and the known concentration of the internal standard.
-
Highest accuracy and precision, as it is a primary ratio method.
-
Provides structural information simultaneously with quantification.
-
Does not require a reference standard of the analyte itself for calibration if a certified internal standard is used.
-
Significantly lower sensitivity, making it unsuitable for trace analysis.
-
Lower throughput and requires a more specialized and expensive instrument.
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the quantitative analysis of this compound should be guided by the specific analytical needs.
-
GC-MS is the method of choice for high-sensitivity applications, such as the determination of residual amounts or trace impurities. Its high selectivity makes it robust against matrix interferences.
-
HPLC-UV is a practical and cost-effective option for routine quality control where high sensitivity is not a primary concern and for monitoring reaction progress where speed is advantageous.
-
qNMR is the gold standard for the certification of reference materials and for obtaining highly accurate and precise purity assessments where sample amount is not a limiting factor.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make an informed decision to ensure the quality and integrity of their work. This comparative guide provides the foundational knowledge to develop and validate a fit-for-purpose analytical method for the quantitative determination of this compound.
References
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments.
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
- Quantitative NMR. EPP Ltd.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- This compound | C10H11NO2 | CID 139445. PubChem.
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. National Center for Biotechnology Information.
- This compound (C10H11NO2). PubChemLite.
- Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent.
- HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. LCGC International.
- Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study. PubMed.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate.
- Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
- Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. PubMed.
- Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. eppltd.com [eppltd.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethoxyphenylacetonitrile Isomers
Introduction: Why Positional Isomerism Matters
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise arrangement of functional groups on a molecule is not a trivial detail—it is often the primary determinant of function. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, can exhibit vastly different biological activities, toxicological profiles, and material properties. The dimethoxyphenylacetonitrile (C₁₀H₁₁NO₂) series of isomers serves as a classic example. A synthetic precursor for various pharmaceuticals, including calcium channel blockers like Verapamil, the specific placement of the two methoxy (-OCH₃) groups on the phenyl ring is critical.[1] Unambiguous identification of the correct isomer is therefore a non-negotiable step in quality control and regulatory compliance.
This guide provides an in-depth spectroscopic comparison of 3,5-dimethoxyphenylacetonitrile and its five constitutional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why, based on fundamental chemical principles. This document is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for distinguishing these closely related compounds.
The Isomers in Focus: Molecular Structures
The six isomers under consideration differ only in the positions of the two methoxy groups on the benzene ring relative to the acetonitrile moiety. These structural differences, particularly in molecular symmetry, are the key to their spectroscopic differentiation.
Figure 1: Molecular structures of the six dimethoxyphenylacetonitrile isomers.
¹H NMR Spectroscopy: A Game of Symmetry and Substitution
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons are uniquely dictated by the substitution pattern.
Causality Behind the Shifts: The methoxy group (-OCH₃) is an electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to appear at a lower chemical shift (upfield).[2] Conversely, the acetonitrile group (-CH₂CN) is weakly electron-withdrawing. The interplay of these effects, combined with the inherent symmetry of each molecule, creates a unique spectral fingerprint.
-
This compound (The Symmetrical Isomer): Due to its C₂ᵥ symmetry, this isomer presents the simplest aromatic spectrum. The two protons at the C2 and C6 positions are chemically equivalent, as are the two methoxy groups. The single proton at C4 is unique. This results in two distinct signals in the aromatic region: a triplet (or more accurately, a triplet-like signal) for the H4 proton split by the two equivalent H2/H6 protons, and a doublet for the H2/H6 protons split by H4. The two methoxy groups appear as a single sharp singlet, integrating to 6H.
-
3,4-Dimethoxyphenylacetonitrile: This isomer lacks the symmetry of the 3,5-isomer. All three aromatic protons (H2, H5, H6) are in unique chemical environments, leading to three distinct signals. Typically, one sees a doublet for H5, a doublet of doublets for H6, and a singlet-like or narrow doublet for H2. The two methoxy groups are also non-equivalent and appear as two separate singlets, each integrating to 3H.[3]
-
Other Isomers (2,3-, 2,4-, 2,5-, 2,6-): Each of these less symmetrical isomers will also show three distinct signals in the aromatic region, but with characteristic chemical shifts and coupling constants determined by the ortho, meta, and para relationships between the protons and the substituents. The 2,6-isomer is also highly symmetrical, which would lead to a simpler spectrum similar to the 3,5-isomer, with a triplet for H4 and a doublet for H3/H5, but with different chemical shifts due to the steric hindrance around the acetonitrile group.
Table 1: Comparative ¹H NMR Data (Aromatic & Methoxy Regions) in CDCl₃
| Isomer | Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 3,5- | H-2, H-6 | ~6.5 | d | 2H |
| H-4 | ~6.4 | t | 1H | |
| -OCH₃ | ~3.79 | s | 6H | |
| 3,4- [3] | H-2, H-5, H-6 | 6.81 - 6.86 | m | 3H |
| -OCH₃ | 3.87, 3.88 | two s | 3H each | |
| 2,5- | H-3, H-4, H-6 | 6.7 - 6.9 | m | 3H |
| -OCH₃ | ~3.7-3.8 | two s | 3H each | |
| 2,6- [4] | H-3, H-5 | ~6.5 | d | 2H |
| (Predicted) | H-4 | ~7.2 | t | 1H |
| -OCH₃ | ~3.8 | s | 6H | |
| Methylene Protons (-CH₂CN) | All Isomers | 3.6 - 3.8 | s | 2H |
Note: Data for some isomers is based on typical values for similarly substituted compounds. Actual values may vary slightly.
¹³C NMR Spectroscopy: Counting the Carbons
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct count of the number of chemically non-equivalent carbon atoms in the molecule.[5] For these isomers, the key diagnostic feature is the number of distinct signals in the aromatic region (100-165 ppm).
Causality Behind the Signal Count: Molecular symmetry is the determining factor. Carbons that can be interchanged by a symmetry operation (like a plane of symmetry or an axis of rotation) are chemically equivalent and will produce a single signal.
-
This compound: High symmetry means fewer signals. We expect to see signals for C1, C2/C6, C3/C5, and C4, resulting in only four aromatic carbon signals.
-
3,4-Dimethoxyphenylacetonitrile: The lack of symmetry means all six aromatic carbons (C1-C6) are chemically unique, resulting in six distinct aromatic signals.[6]
-
2,6-Dimethoxyphenylacetonitrile: This isomer also possesses a plane of symmetry, leading to a reduced number of signals: C1, C2/C6, C3/C5, and C4, for a total of four aromatic signals, though their shifts will differ from the 3,5-isomer.
-
Other Isomers (2,3-, 2,4-, 2,5-): These will each show six unique aromatic carbon signals due to their lower symmetry.
The nitrile carbon (-C≡N) provides another useful diagnostic peak, typically appearing in the relatively quiet region of 115-125 ppm.
Table 2: Comparative ¹³C NMR Data in CDCl₃
| Isomer | Aromatic Signals | Methoxy (-OCH₃) Signals | Methylene (-CH₂CN) Signal (ppm) | Nitrile (-C≡N) Signal (ppm) |
| 3,5- | 4 | 1 | ~24 | ~118 |
| 3,4- [6] | 6 | 2 | ~23 | ~118 |
| 2,5- | 6 | 2 | ~18 | ~117 |
| 2,6- (Predicted) | 4 | 1 | ~16 | ~116 |
| 2,3- | 6 | 2 | ~18 | ~117 |
| 2,4- | 6 | 2 | ~18 | ~117 |
Infrared (IR) Spectroscopy: The Nitrile Stretch
While NMR provides detailed structural mapping, Infrared (IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For all dimethoxyphenylacetonitrile isomers, the most diagnostic feature is the nitrile (-C≡N) functional group.
Key Vibrational Modes:
-
-C≡N Stretch: Aromatic nitriles exhibit a sharp, strong absorption band in the range of 2240-2220 cm⁻¹.[7] This peak is often unmistakable and confirms the presence of the nitrile group in all isomers.
-
C-O-C Stretch: The aryl ether methoxy groups produce strong, characteristic stretching bands. An asymmetric stretch typically appears around 1250 cm⁻¹ and a symmetric stretch around 1030-1110 cm⁻¹.
-
Aromatic C-H and C=C: The spectra will also contain C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.
While the IR spectra of all six isomers will be broadly similar, subtle shifts in the positions and intensities of the C-O and aromatic C-H bending bands (below 900 cm⁻¹) can sometimes be used for differentiation, though these are less reliable than NMR for unambiguous identification.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |
| C-H Stretch | -OCH₃, -CH₂- | 2980 - 2840 | Weak-Medium |
| C≡N Stretch | Nitrile | ~2230 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600, 1580, 1470 | Medium-Strong |
| C-O-C Stretch | Aryl Ether | 1250 (asym), 1100 (sym) | Strong |
| C-H Bending | Aromatic (out-of-plane) | 900 - 675 | Medium-Strong |
Data compiled from representative spectra.[8][9][10]
Mass Spectrometry: Fragmentation Fingerprints
All six isomers have the same nominal molecular weight of 177 g/mol . Therefore, identifying the molecular ion peak (M⁺) at m/z = 177 in an electron ionization (EI) mass spectrum confirms the molecular formula but does not distinguish the isomers. Differentiation relies on analyzing the fragmentation patterns.
Causality of Fragmentation: In EI-MS, high-energy electrons bombard the molecule, creating a radical cation (M⁺•) that is prone to fragmentation. Bonds break to form the most stable possible cations. For these isomers, common fragmentation pathways include:
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the -CH₂CN group is less common as it does not lead to a particularly stable cation.
-
Loss of Methyl Radical: A very common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from a methoxy group, leading to a fragment at m/z = 162 .
-
Loss of Acetonitrile Radical: Loss of the •CH₂CN radical (40 Da) can lead to a fragment at m/z = 137 .
-
Tropylium-type Ions: The dimethoxybenzyl cation (m/z = 151) formed by cleavage of the C-C bond of the acetonitrile side chain is a likely and stable fragment.
The relative abundance of these fragments can differ subtly between isomers based on the stability of the resulting ions, which is influenced by the methoxy group positions. For instance, isomers that can form more stabilized quinone-like structures upon fragmentation may show a more abundant m/z 162 peak.
Table 4: Common Fragments in EI-Mass Spectrometry
| m/z | Identity | Description |
| 177 | [M]⁺• | Molecular Ion |
| 162 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 151 | [M - CN]⁺ | Loss of the nitrile group |
| 146 | [M - CH₂CN]⁺• | Loss of the acetonitrile radical |
| 134 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 162 fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Representative fragmentation data for 3,4-dimethoxyphenylacetonitrile shows a base peak at m/z=177 and a significant fragment at m/z=162.[3]
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the dimethoxyphenylacetonitrile isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[11]
Protocol 2: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) accessory is clean.
-
Background Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply firm and consistent pressure with the built-in clamp to ensure good contact.
-
Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify and label the wavenumbers of the major absorption bands.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if purity analysis is also required. For direct insertion, a small amount of sample is placed in a capillary tube.
-
Ionization: Use a standard electron energy of 70 eV for ionization. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, using a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak (m/z 177) and the major fragment ions. Compare the relative abundances of the key fragments to differentiate isomers.
Figure 2: A self-validating workflow for isomer identification.
Conclusion
The unambiguous differentiation of dimethoxyphenylacetonitrile isomers is a task readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS are excellent for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive tool for identification. The combination of chemical shifts, multiplicities, and the number of unique signals in both ¹H and ¹³C NMR spectra, which are direct consequences of molecular symmetry, provides an irrefutable fingerprint for each isomer. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical synthetic intermediates, ensuring the integrity and safety of their downstream applications.
References
- SpectraBase. 2-((2,4-Dimethoxyphenyl)(methyl)amino)acetonitrile. [Link]
- Beilstein Journal of Organic Chemistry. Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0059820). [Link]
- NIST. (2-Methoxyphenyl)acetonitrile - IR Spectrum. [Link]
- NIST. (2-Methoxyphenyl)
- NP-MRD. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0059780). [Link]
- Chemsrc. (2,6-Dimethoxyphenyl)acetonitrile | CAS#:3166-95-8. [Link]
- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391). [Link]
- MSState Chemistry.
- PubChem. 2,5-Dimethoxyphenylacetonitrile. [Link]
- NIST. Phenol, 2,6-dimethoxy-. [Link]
- Organic Chemistry D
- SpectraBase. 2-(4-Methoxyphenyl)-2-phenylsulfanyl-acetonitrile - Optional[MS (GC)] - Spectrum. [Link]
- PubChem. Benzeneacetonitrile, 4-methoxy-. [Link]
- PubChem. This compound. [Link]
- ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz)
- SpectraBase. 2,6-Dimethylacetophenone. [Link]
- ResearchGate. a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... [Link]
- PubChem. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. [Link]
- Temple University ScholarShare. Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]
- ResearchG
- PubChemLite. 2,5-dimethoxyphenylacetonitrile (C10H11NO2). [Link]
- PubChemLite. 2,3-dimethoxyphenylacetonitrile (C10H11NO2). [Link]
- ResearchGate. ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. [Link]
Sources
- 1. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 2. (2,6-Dimethoxyphenyl)acetonitrile | CAS#:3166-95-8 | Chemsrc [chemsrc.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR2 spectrum [chemicalbook.com]
- 9. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [chemicalbook.com]
- 10. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 3,5- and 3,4-Dimethoxyphenylacetonitrile in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Among the myriad of available intermediates, substituted phenylacetonitriles stand out for their versatility. This guide provides an in-depth comparison of two closely related yet distinct isomers: 3,5-dimethoxyphenylacetonitrile and 3,4-dimethoxyphenylacetonitrile. We will delve into their synthesis, reactivity, and applications, offering field-proven insights and experimental data to inform your selection process.
At a Glance: Isomeric Differences and Their Synthetic Implications
While differing only in the placement of a single methoxy group, 3,5- and 3,4-dimethoxyphenylacetonitrile exhibit distinct electronic and steric profiles that significantly influence their behavior in chemical reactions.
| Feature | This compound | 3,4-Dimethoxyphenylacetonitrile |
| CAS Number | [1] | [2] |
| Structure | Methoxy groups at meta positions | Methoxy groups at ortho and para positions |
| Symmetry | Symmetric | Asymmetric |
| Key Applications | Precursor to calcium channel blockers (e.g., Dagapamil, Nexopamil)[3] | Intermediate for Verapamil, Cefuroxime, and Papaverine[4] |
| Reactivity Profile | Generally less reactive benzylic position due to meta-directing effects | More reactive benzylic position due to ortho- and para-directing effects of methoxy groups |
The Synthetic Arena: A Comparative Look at Preparation
The synthesis of both isomers typically involves the introduction of a cyanomethyl group onto the corresponding dimethoxybenzene scaffold. However, the choice of starting material and reaction conditions can vary, leading to differences in yield and purity.
A Representative Synthesis of this compound
A common route to this compound involves the nucleophilic substitution of a suitable benzyl halide with a cyanide source.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in acetonitrile, add trimethylsilyl cyanide (1.5 eq) and tetrabutylammonium fluoride (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice water with stirring to precipitate the product.
-
Collect the solid by filtration, wash with 50% methanol, and dry to yield this compound.
A reported yield for this procedure is approximately 66.7%.[3]
A High-Yield Synthesis of 3,4-Dimethoxyphenylacetonitrile
A patented, multi-step synthesis for 3,4-dimethoxyphenylacetonitrile demonstrates a high-yielding pathway suitable for industrial production.[5]
Caption: Multi-step synthesis of 3,4-Dimethoxyphenylacetonitrile.
Experimental Protocol: Synthesis of 3,4-Dimethoxyphenylacetonitrile
-
Decarboxylation: React 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt with potassium dihydrogen phosphate in a toluene/water biphasic system to yield 3,4-dimethoxyphenylacetaldehyde.
-
Aldoxime Formation: Treat the resulting aldehyde with sodium bicarbonate and hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.
-
Dehydration: Reflux the aldoxime with potassium hydroxide and a phase-transfer catalyst (tetrabutylammonium bromide) in DMSO, followed by an aqueous workup and recrystallization from ethanol.
This process has been reported to achieve a high yield of 85.24% with a purity of 99% by HPLC.[6]
Unraveling Reactivity: The Influence of Methoxy Group Positioning
The differing placement of the methoxy groups on the benzene ring has profound electronic and steric consequences, which in turn dictate the reactivity of these isomers in subsequent synthetic transformations.
Electronic Effects: A Matter of Activation
The methoxy group is a potent electron-donating group through resonance, and it is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[7]
-
3,4-Dimethoxyphenylacetonitrile: The methoxy groups at the 3- and 4-positions work in concert to activate the aromatic ring. The 4-methoxy group strongly activates the 2- and 6-positions, while the 3-methoxy group activates the 2-, 4-, and 6-positions. This heightened electron density makes the aromatic ring more susceptible to electrophilic attack. Furthermore, the electron-donating nature of these groups can stabilize a positive charge that may develop at the benzylic position during certain reactions, such as SN1-type substitutions of a precursor benzyl halide. This enhanced reactivity is advantageous in many synthetic applications.[8]
-
This compound: With methoxy groups in the meta positions, their activating effects are directed to the 2-, 4-, and 6-positions. While the ring is still activated compared to unsubstituted benzene, the lack of direct ortho or para activation from one methoxy group to the other results in a different electron distribution compared to the 3,4-isomer.
Steric Hindrance: The Unseen Gatekeeper
Steric hindrance plays a crucial role in determining the accessibility of reactive sites.
-
3,4-Dimethoxyphenylacetonitrile: The substitution pattern is asymmetric, leading to potentially different levels of steric hindrance at the various reactive positions on the ring.
-
This compound: The molecule possesses a plane of symmetry. The positions ortho to both methoxy groups (the 2- and 6-positions) are more sterically hindered than the position para to both (the 4-position). In reactions involving the benzylic methylene group, the flanking methoxy groups in the 3- and 5-positions can exert some steric influence, although this is generally less significant than in cases with ortho-substituents.
Performance in the Field: Applications in Drug Development
Both isomers serve as valuable intermediates in the synthesis of pharmacologically active molecules, particularly in the realm of cardiovascular drugs.
The Prominence of 3,4-Dimethoxyphenylacetonitrile in Verapamil Synthesis
3,4-Dimethoxyphenylacetonitrile is a well-established and crucial intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension and angina.[3][9] The synthesis of Verapamil involves the alkylation of 3,4-dimethoxyphenylacetonitrile.[10] This isomer is also a precursor for the antibiotic Cefuroxime and the muscle relaxant Papaverine.[4]
The Role of this compound in Second-Generation Calcium Channel Blockers
While less documented in readily available literature, this compound is a key building block for other calcium channel blockers, such as Dagapamil and Nexopamil.[3] These drugs are often considered second-generation analogs, developed to have improved pharmacological profiles.
Conclusion: Making an Informed Choice
The choice between this compound and 3,4-dimethoxyphenylacetonitrile is contingent on the specific synthetic target and the desired reactivity profile.
-
For high-yield, established syntheses of blockbuster drugs like Verapamil, 3,4-dimethoxyphenylacetonitrile is the industry standard. Its enhanced reactivity, stemming from the synergistic electronic effects of the 3- and 4-methoxy groups, facilitates key bond-forming reactions.
-
For the synthesis of specific second-generation pharmaceuticals or when a different substitution pattern is required for structure-activity relationship studies, this compound is the appropriate choice. While its synthesis may present slightly lower yields in some reported methods, its unique electronic and steric properties are indispensable for accessing certain molecular architectures.
Ultimately, a thorough understanding of the subtle yet significant differences in the chemical behavior of these two isomers, grounded in the principles of electronic and steric effects, empowers the synthetic chemist to make the optimal selection for their research and development endeavors.
References
- PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.
- Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022-09-24).
- ResearchGate. Synthesis of the left part of verapamil.
- Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). (2025-10-31).
- MDPI. 2,6-Dimethoxybenzyl Bromide.
- PubMed. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors.
- Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018-03-19).
- PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022-03-15).
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- NIST WebBook. Benzeneacetonitrile, 3,4-dimethoxy-.
- PubChem. This compound.
- J-Stage. Since 3,4-dimethoxyphenylacetonitrile (III) has served as one of the most important intermediates in the synthesis of a number o. (1970-10-17).
- Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025-06-24).
- PubMed Central. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
- Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Google Patents. WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024-03-17).
- Master Organic Chemistry. The SN2 Reaction Mechanism. (2012-07-04).
- MDPI. 2,6-Dimethoxybenzyl Bromide.
- Pharmaffiliates. Verapamil-impurities.
- CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015-03-31).
- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
Sources
- 1. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]
- 3. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 6. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 9. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for Isoquinoline Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The development of efficient and versatile methods for the synthesis of isoquinoline alkaloids is therefore a subject of intense research. While classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions have long been the mainstay of isoquinoline synthesis, they often rely on harsh conditions and have limitations in substrate scope.[1][2] This guide provides an in-depth comparison of traditional and modern synthetic strategies, with a focus on the use of alternative precursors that offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted isoquinoline derivatives.
The Paradigm Shift: Moving Beyond Traditional Precursors
Classical syntheses of isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, traditionally utilize β-phenylethylamines as the key starting material.[3][4] These methods, while historically significant, often necessitate harsh dehydrating agents or strong acids, limiting their applicability for sensitive substrates.[1][5] In recent years, a paradigm shift has occurred, with the exploration of a diverse array of alternative precursors that enable novel and more efficient synthetic routes. These modern approaches, including transition-metal-catalyzed C-H activation/annulation and photoredox-mediated reactions, offer significant advantages in terms of reaction conditions, substrate scope, and overall efficiency.[6][7]
This guide will explore and compare the following classes of precursors for isoquinoline alkaloid synthesis:
-
Traditional Precursors: β-Phenylethylamines
-
Alternative Precursors for C-H Activation/Annulation Strategies:
-
N-Methoxybenzamides and 2,3-Allenoic Acid Esters
-
Aromatic Ketoximes and Alkynes
-
-
Alternative Precursors for Palladium-Catalyzed Cascade Reactions:
-
N-Propargyl Oxazolidines
-
-
Alternative Precursors for Electrophilic Cyclization:
-
2-Alkynylbenzaldoximes
-
Comparative Analysis of Precursor Performance
The choice of precursor has a profound impact on the efficiency, scope, and conditions of isoquinoline synthesis. The following table provides a comparative overview of the performance of different precursor classes.
| Precursor Class | Key Reaction Type | Typical Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| β-Phenylethylamines | Bischler-Napieralski | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), reflux in inert solvent | 3,4-Dihydroisoquinoline | 40-90% | Good for 1-substituted isoquinolines; wide substrate scope | Harsh dehydrating agents; requires subsequent oxidation to isoquinoline[1][5] |
| β-Phenylethylamines | Pictet-Spengler | Aldehyde/Ketone, acid catalyst (e.g., HCl, TFA), heating | Tetrahydroisoquinoline | Good to excellent | Direct access to tetrahydroisoquinolines; mimics biosynthetic pathways[3][4] | Requires electron-rich aromatic rings for good yields; harsh acidic conditions may be needed[3] |
| N-Methoxybenzamides & 2,3-Allenoic Acid Esters | Palladium-Catalyzed C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA, toluene, 85 °C | 3,4-Dihydroisoquinolin-1(2H)-one | 53-87% | Facile synthesis of hydroisoquinolinones; good functional group tolerance[6][8] | Requires a transition metal catalyst and oxidant |
| Aromatic Ketoximes & Alkynes | Rhodium(III)-Catalyzed C-H Activation/Annulation | [{RuCl₂(p-cymene)}₂], NaOAc | Substituted Isoquinoline | Good to excellent | Rapid assembly of multisubstituted isoquinolines; one-pot synthesis[9] | Requires a transition metal catalyst |
| N-Propargyl Oxazolidines | Palladium-Catalyzed Cascade Reaction | Pd(PPh₃)₄, HCOONa, DMF/H₂O, microwave irradiation, 100 °C | 4-Substituted Isoquinoline | High | Rapid and efficient synthesis of 4-substituted isoquinolines; mild conditions[7][10] | Requires a transition metal catalyst; limited to 4-substituted products |
| 2-Alkynylbenzaldoximes | Electrophilic Cyclization/Deoxygenation | AgOTf or Br₂, CS₂, DMF | Substituted Isoquinoline | Good to high | Novel and efficient approach; access to functionalized isoquinolines[11] | Requires a stoichiometric electrophile or catalyst |
Mechanistic Insights and Experimental Protocols
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. This section provides mechanistic diagrams and detailed experimental protocols for key synthetic methodologies using alternative precursors.
Palladium-Catalyzed C-H Activation/Annulation Using N-Methoxybenzamides and 2,3-Allenoic Acid Esters
This method provides a direct route to hydroisoquinolinones through a palladium-catalyzed C-H activation and annulation cascade.[6][8]
Caption: Workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.
Caption: Proposed mechanism for Pd-catalyzed C-H activation/annulation.
To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) are added 2,3-allenoic acid ester (3 equiv.), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), and Pd(CH₃CN)₂Cl₂ (10 mol%). The reaction mixture is heated at 85 °C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[6][8]
Palladium-Catalyzed Cascade Reaction of N-Propargyl Oxazolidines
This microwave-assisted method offers a rapid and efficient synthesis of 4-substituted isoquinolines.[7][10]
Caption: Proposed mechanism for Pd-catalyzed cascade reaction.
A mixture of N-propargyl oxazolidine (1 equiv.), Pd(PPh₃)₄ (catalyst), and HCOONa (reductant) in a DMF/H₂O (3:1) solvent system is subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the 4-substituted isoquinoline. [7][10]
Electrophilic Cyclization of 2-Alkynylbenzaldoximes
This approach provides a novel route to functionalized isoquinolines via a cyclization/deoxygenation sequence. [11]
Caption: Workflow for the synthesis of substituted isoquinolines.
Caption: Proposed mechanism for electrophilic cyclization/deoxygenation.
To a solution of 2-alkynylbenzaldoxime (0.2 mmol) in DMF (2 mL) is added AgOTf (10 mol%). The mixture is stirred for a specified time, followed by the addition of CS₂ (1.2 equiv.). The reaction is monitored until completion. The solvent is then removed, and the residue is purified by column chromatography to give the desired isoquinoline derivative. [11]
Conclusion
The synthesis of isoquinoline alkaloids has been significantly advanced by the exploration of alternative precursors and novel synthetic methodologies. While traditional methods based on β-phenylethylamines remain valuable, modern approaches utilizing precursors such as N-methoxybenzamides, N-propargyl oxazolidines, and 2-alkynylbenzaldoximes offer milder reaction conditions, broader substrate scope, and access to a greater diversity of isoquinoline structures. The choice of precursor and synthetic strategy should be guided by the specific target molecule, desired substitution pattern, and the need for functional group tolerance. The continued development of innovative synthetic methods will undoubtedly facilitate the discovery and development of new isoquinoline-based therapeutic agents.
References
- Li, Y., Qi, W., Han, Y., & Wu, Y. (2017).
- Organic Chemistry Portal. Isoquinoline synthesis. [Link]
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- Xu, X., Feng, H., & Van der Eycken, E. V. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Organic Letters, 23(16), 6578–6582. [Link]
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
- Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
- Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation.
- Request PDF.
- ResearchGate. Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed C−H annulation of arylaldimines with alkynes. [Link]
- Kaczor, A. A., & Matosiuk, D. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Bioactive Compounds in Drug Discovery, 1-25. [Link]
- Chuang, S.-C. (2016). Isoquinolone Syntheses by Annulation Protocols. Molecules, 21(11), 1432. [Link]
- ResearchGate.
- Xu, X., Feng, H., & Van der Eycken, E. V. (2022). Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. New Journal of Chemistry. [Link]
- Request PDF.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Organic & Biomolecular Chemistry.
- Heravi, M. M., Khaghaninejad, S., & Nazari, N. (2014). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 112, pp. 231-283). Academic Press. [Link]
- ResearchGate. Substrate scope 5–9 and yields of products 10–14 after photoredox catalytic methoxylation by N‐phenylphenothiazines 1 and 2. [Link]
- ResearchGate. Substrate scope. Reaction conditions: isoquinoline (0.2 mmol,... [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- ResearchGate. Application of Bischler‐Napieralski reaction is isoquinoline synthesis. [Link]
- Frontiers. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
- MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
- ResearchGate. Substrate scope. a)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
- ResearchGate. Scheme 5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Analysis for Synthetic Strategy: Gattermann vs. Bischler-Napieralski Reactions
A Senior Application Scientist's Guide to Electrophilic Aromatic Substitution and Cyclization in Heterocyclic and Aromatic Synthesis
In the vast landscape of organic synthesis, the construction of aromatic and heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the classical name reactions that have endured and evolved, the Gattermann and Bischler-Napieralski reactions represent two powerful, yet distinct, strategies for the modification and construction of cyclic systems. This guide provides an in-depth comparative analysis of these two reactions, offering insights into their mechanisms, scope, limitations, and practical applications to aid researchers in making informed decisions for their synthetic campaigns.
Section 1: The Gattermann Reaction: Formylation of Aromatic Systems
The Gattermann reaction, named after the German chemist Ludwig Gattermann, is a method for the formylation of aromatic compounds.[1][2] It is a type of electrophilic aromatic substitution reaction, akin to the Friedel-Crafts reaction, where a formyl group (-CHO) is introduced onto an aromatic ring.[1][3]
Mechanistic Overview
The classical Gattermann reaction involves the treatment of an aromatic compound with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The reaction proceeds through the following key steps:
-
Formation of the Electrophile: Hydrogen cyanide and hydrogen chloride react to form formimidoyl chloride.
-
Activation by Lewis Acid: The Lewis acid catalyst activates the formimidoyl chloride to generate the reactive electrophile, a formiminium cation.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the formiminium cation, leading to the formation of a resonance-stabilized carbocation (sigma complex).
-
Rearomatization and Hydrolysis: The sigma complex loses a proton to restore aromaticity, and the resulting aldimine is subsequently hydrolyzed to yield the aromatic aldehyde.
A significant modification to the Gattermann reaction involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[4]
Scope and Limitations
The Gattermann reaction is applicable to a range of aromatic and heteroaromatic compounds.[5] However, its utility is subject to several limitations:
-
Substrate Reactivity: The reaction is generally effective for electron-rich aromatic systems, such as phenols, phenolic ethers, and heteroaromatic compounds like pyrroles and indoles.[5] Aromatic rings with strongly deactivating groups do not undergo the Gattermann reaction.[1]
-
The Gattermann-Koch Variant: A closely related reaction, the Gattermann-Koch reaction, utilizes carbon monoxide (CO) and HCl in place of HCN.[6][7] This variant is particularly useful for the formylation of benzene and alkylbenzenes but is notably ineffective for phenols and phenol ethers.[8][9] The Gattermann-Koch reaction often requires a co-catalyst, such as copper(I) chloride, especially when zinc chloride is used as the Lewis acid.[5][9]
-
Toxicity of Reagents: The high toxicity of hydrogen cyanide is a major drawback of the classical Gattermann reaction, necessitating stringent safety precautions. The use of zinc cyanide mitigates this risk to some extent.[4]
Section 2: The Bischler-Napieralski Reaction: Intramolecular Cyclization to Dihydroisoquinolines
The Bischler-Napieralski reaction, discovered by August Bischler and Bernard Napieralski in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds.[11]
Mechanistic Insights
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that is typically carried out under refluxing acidic conditions with a dehydrating agent.[10][12] The most commonly employed reagents are phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][13] Two primary mechanistic pathways have been proposed:
-
Mechanism I (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[10][12]
-
Mechanism II (Nitrilium Ion Intermediate): In this mechanism, the amide is dehydrated to form a reactive nitrilium ion intermediate, which is then attacked by the aromatic ring in the cyclization step.[10][14] The prevailing mechanism is believed to be dependent on the specific reaction conditions.[10][13]
Scope and Limitations
The success of the Bischler-Napieralski reaction is highly dependent on the nature of the substrate and the reaction conditions:
-
Aromatic Ring Activation: The reaction is most effective when the aromatic ring is activated by electron-donating groups, which enhances its nucleophilicity for the intramolecular attack.[11][15] For substrates with non-activated or deactivated aromatic rings, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary.[10][15]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives. This is more prevalent when the formation of a conjugated system is favored.[14][15] The use of a nitrile as the solvent can help to suppress this side reaction by shifting the equilibrium.[14]
-
Modern Variations: Milder reaction conditions have been developed, including the use of triflic anhydride (Tf₂O) with a base like 2-chloropyridine, allowing the reaction to proceed at room temperature.[11] Microwave-assisted protocols have also been shown to accelerate the reaction.[11][14]
Section 3: Head-to-Head Comparison: Gattermann vs. Bischler-Napieralski
| Feature | Gattermann Reaction | Bischler-Napieralski Reaction |
| Reaction Type | Intermolecular Electrophilic Aromatic Substitution | Intramolecular Electrophilic Aromatic Substitution |
| Primary Product | Aromatic Aldehydes | 3,4-Dihydroisoquinolines |
| Key Reagents | HCN/HCl or CO/HCl, Lewis Acid (e.g., AlCl₃) | Dehydrating Agent (e.g., POCl₃, P₂O₅) |
| Substrate Scope | Electron-rich aromatics and heteroaromatics | β-arylethylamides with electron-rich aromatic rings |
| Key Limitations | Toxicity of HCN, inapplicability of Gattermann-Koch to phenols | Requirement for activated aromatic rings, potential for retro-Ritter side reaction |
| Applications | Synthesis of aromatic aldehydes for use in fragrances, pharmaceuticals, and as synthetic intermediates.[9][16] | Core method for the synthesis of isoquinoline alkaloids and other heterocyclic pharmaceuticals.[11] |
Section 4: Experimental Protocols
Representative Gattermann Reaction (Adams Modification)
Synthesis of Mesitaldehyde from Mesitylene [4]
-
To a stirred mixture of zinc cyanide and mesitylene in a suitable solvent (e.g., benzene), anhydrous hydrogen chloride gas is passed until saturation.
-
Anhydrous aluminum chloride is added portion-wise while maintaining the temperature.
-
The reaction mixture is stirred at a specified temperature for a set period.
-
The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield mesitaldehyde.
Typical Bischler-Napieralski Reaction
Synthesis of a 3,4-Dihydroisoquinoline Derivative [13]
-
A solution of the β-arylethylamide in a dry, inert solvent (e.g., toluene or acetonitrile) is prepared.
-
Phosphoryl chloride is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully quenched with ice and then basified.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography or crystallization.
Section 5: Visualization of Reaction Mechanisms
Gattermann Reaction Mechanism
Caption: Mechanism of the Gattermann Reaction.
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski Reaction.
Section 6: Conclusion and Future Outlook
Both the Gattermann and Bischler-Napieralski reactions, despite their classical origins, remain highly relevant in modern organic synthesis. The Gattermann reaction and its variants provide a direct route to aromatic aldehydes, which are versatile synthetic intermediates. The Bischler-Napieralski reaction is a mainstay for the construction of the dihydroisoquinoline core, a privileged scaffold in medicinal chemistry.
For the practicing chemist, the choice between these and other synthetic methods will depend on the specific target molecule, substrate availability, and desired functional group tolerance. The Gattermann reaction is the method of choice for introducing a formyl group onto an activated aromatic ring, while the Bischler-Napieralski reaction is unparalleled for the synthesis of dihydroisoquinolines from readily available amides. As synthetic methodology continues to advance, we can expect to see further improvements in the scope, mildness, and efficiency of these venerable reactions, solidifying their place in the synthetic chemist's toolbox.
References
- Wikipedia. Bischler–Napieralski reaction. [Link]
- Grokipedia. Bischler–Napieralski reaction. [Link]
- Collegedunia.
- Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- CollegeSearch.
- Science Info.
- Collegedunia.
- Wikipedia.
- Quora.
- PMC - NIH. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. [Link]
- Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]
- Careers360.
- YouTube.
- www.wenxuecity.com. Bischler–Napieralski reaction. [Link]
- Vedantu. Explain Gattermann Reaction class 12 chemistry CBSE. [Link]
- Unacademy.
- L.S.College, Muzaffarpur.
- Testbook.
- ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]
- TutorChase.
- New Journal of Chemistry (RSC Publishing). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. [Link]
- Compare the Difference Between Similar Terms.
Sources
- 1. collegedunia.com [collegedunia.com]
- 2. quora.com [quora.com]
- 3. careers360.com [careers360.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 6. scienceinfo.com [scienceinfo.com]
- 7. testbook.com [testbook.com]
- 8. collegedunia.com [collegedunia.com]
- 9. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
A Senior Application Scientist's Guide to Catalysis in Dimethoxyphenylacetonitrile Reactions: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and efficient functionalization of dimethoxyphenylacetonitriles is a critical step in the synthesis of a wide array of valuable molecules, including the antihypertensive drug Verapamil.[1] The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and overall process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for key transformations involving dimethoxyphenylacetonitriles, supported by experimental data to inform your catalyst selection and process development.
The Central Role of Dimethoxyphenylacetonitriles
Dimethoxyphenylacetonitriles, particularly 3,4-dimethoxyphenylacetonitrile, are key intermediates in the pharmaceutical industry. Their structure, featuring a reactive nitrile group and an activated benzene ring, allows for diverse chemical modifications. The primary reactions of interest include alkylations at the α-carbon, asymmetric hydrogenations, and Strecker-type reactions for the synthesis of α-amino acids and their derivatives.
Comparative Analysis of Catalytic Systems
This guide will delve into a comparative analysis of different catalyst classes for specific reactions involving dimethoxyphenylacetonitriles, focusing on performance metrics such as yield, selectivity, and reaction conditions.
α-Alkylation of 3,4-Dimethoxyphenylacetonitrile
The α-alkylation of 3,4-dimethoxyphenylacetonitrile is a fundamental carbon-carbon bond-forming reaction. Both transition metal catalysis and phase-transfer catalysis have proven effective.
Recent studies have highlighted the efficacy of copper-based catalysts for the α-alkylation of aryl acetonitriles.[2] An in-situ formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) system has shown excellent performance in the cross-coupling of aryl acetonitriles with benzyl alcohols.[2]
Experimental Protocol: Copper-Catalyzed α-Alkylation of 3,4-Dimethoxyphenylacetonitrile with Benzyl Alcohol [2]
-
A reaction tube is charged with anhydrous CuCl₂ (5 mol%) and t-BuOK (30 mol%).
-
A solution of TMEDA (5 mol%) in toluene (1 mL) is added, and the mixture is stirred for 5 minutes.
-
3,4-Dimethoxyphenylacetonitrile (0.5 mmol) and benzyl alcohol (1 mmol) are added.
-
The sealed tube is heated at 140°C for 24 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Causality Behind Experimental Choices: The use of a copper(II) precursor with a chelating diamine ligand like TMEDA facilitates the formation of a catalytically active species. The strong base, t-BuOK, is crucial for the deprotonation of the α-carbon of the nitrile, generating the nucleophile. The high temperature is necessary to drive the catalytic cycle, which is proposed to involve a hydrogen atom abstraction mechanism.[2]
Phase-transfer catalysis is a powerful and often more environmentally friendly alternative for alkylation reactions.[3] This method is particularly relevant in industrial settings for its operational simplicity and scalability.[4] The synthesis of Verapamil often involves the alkylation of 3,4-dimethoxyphenylacetonitrile using a phase-transfer catalyst.[5]
Experimental Protocol: Phase-Transfer Catalyzed Alkylation [6][7]
-
To a solution of 3,4-dimethoxyphenylacetaldoxime in an organic solvent (e.g., toluene), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a strong base (e.g., KOH) are added.
-
The mixture is refluxed with azeotropic removal of water.
-
After cooling, the reaction mixture is neutralized, and the organic layer is separated.
-
The organic layer is washed, dried, and concentrated. The product, 3,4-dimethoxyphenylacetonitrile, is then isolated, often by crystallization.
Causality Behind Experimental Choices: The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can act as a base to deprotonate the starting material. This circumvents the need for expensive and moisture-sensitive bases.
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl₂/TMEDA | 3,4-Dimethoxyphenylacetonitrile, Benzyl alcohol | t-BuOK | Toluene | 140 | 24 | 67 | [2] |
| Phase-Transfer Catalyst (TBAB) | 3,4-Dimethoxyphenylacetaldoxime | KOH | Toluene/DMSO | Reflux | 0.5 | 85.24 | [6] |
Key Insights: While the copper-catalyzed system provides a direct route for the alkylation of the nitrile with an alcohol, the phase-transfer catalysis approach is shown for the synthesis of the nitrile itself, which can then be further alkylated. For direct alkylation, copper catalysis offers a modern approach, while PTC remains a robust and industrially relevant method for related transformations.
Asymmetric Synthesis of α-Aminonitriles via Strecker Reaction
The Strecker reaction is a classic and efficient method for synthesizing α-aminonitriles, which are precursors to α-amino acids.[8] Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in this transformation.
Chiral organocatalysts, such as those based on amides or thioureas, can effectively catalyze the asymmetric addition of a cyanide source to an imine derived from 3,4-dimethoxybenzaldehyde.[8][9]
Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction [9]
-
To a solution of the N-benzhydrylimine of 3,4-dimethoxybenzaldehyde in a suitable solvent, the chiral amide-based organocatalyst is added.
-
The mixture is cooled to -10°C.
-
Ethyl cyanoformate is added as the cyanide source.
-
The reaction is stirred until completion, monitored by TLC.
-
The product is isolated and purified by column chromatography.
Causality Behind Experimental Choices: The chiral organocatalyst forms a transient complex with the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide source to one face of the imine, leading to the formation of one enantiomer in excess. The low temperature is often crucial for enhancing the enantioselectivity.
| Catalyst Type | Substrate | Cyanide Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Amide-based | Aromatic N-benzhydrylimines | Ethyl cyanoformate | -10 | up to 95 | up to 99 | [9] |
| L-proline | Aldehydes, Amines | TMSCN | Room Temp | 72-95 | N/A (racemic) | [8] |
Key Insights: Chiral organocatalysts offer a significant advantage in producing enantiomerically enriched α-aminonitriles. The choice of catalyst and reaction conditions is critical for achieving high yields and excellent enantioselectivity.
Palladium-Catalyzed Cyanation
For the synthesis of aryl nitriles from aryl halides, palladium-catalyzed cyanation is a powerful and versatile method.[10][11] This is particularly relevant for preparing dimethoxyphenylacetonitrile derivatives from corresponding halogenated precursors.
Experimental Protocol: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides [12]
-
A reaction vessel is charged with the (hetero)aryl halide, zinc cyanide (Zn(CN)₂), a palladium precatalyst, and a suitable ligand.
-
A solvent system, often aqueous, is added.
-
The reaction is stirred at a mild temperature (e.g., room temperature to 40°C) until completion.
-
The product is extracted and purified.
Causality Behind Experimental Choices: The palladium catalyst, in the presence of a suitable ligand, undergoes oxidative addition to the aryl halide. Subsequent transmetalation with the cyanide source and reductive elimination yields the aryl nitrile and regenerates the active palladium catalyst. The use of zinc cyanide is often preferred due to its lower toxicity compared to other cyanide sources.[12]
Visualizing the Catalytic Pathways
Caption: Figure 1: Simplified workflow for Copper-Catalyzed α-Alkylation.
Caption: Figure 2: Workflow for Organocatalyzed Asymmetric Strecker Reaction.
Conclusion and Future Outlook
The catalytic toolbox for reactions involving dimethoxyphenylacetonitriles is diverse and powerful. For α-alkylation, both copper catalysis and phase-transfer catalysis offer viable routes, with the choice depending on factors such as desired reaction partners, scale, and environmental considerations. In the realm of asymmetric synthesis, organocatalysis has proven to be a highly effective strategy for producing chiral α-aminonitriles with excellent enantioselectivity. Palladium catalysis remains the gold standard for the synthesis of aryl nitriles from the corresponding halides.
Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. This includes the exploration of biocatalysis for enantioselective transformations and the use of earth-abundant metals as catalysts to replace precious metals like palladium and rhodium. As the demand for complex and stereochemically defined pharmaceutical intermediates continues to grow, so too will the importance of innovative catalytic solutions for the functionalization of valuable building blocks like dimethoxyphenylacetonitriles.
References
- Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
- Strothers, J. B., & Tan, C. T. (1976). A scaleable route to the pure enantiomers of verapamil. Canadian Journal of Chemistry, 54(1), 97-103. [Link]
- Saravanan, S., Sadhukhan, A., Khan, N. U. H., Kureshy, R. I., Abdi, S. H. R., & Bajaj, H. C. (2012). C2-symmetric recyclable organocatalyst for enantioselective Strecker reaction for the synthesis of α-amino acid and chiral diamine--an intermediate for APN inhibitor. The Journal of organic chemistry, 77(9), 4375–4384. [Link]
- Ansari, M. A., & Chaturvedi, D. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
- El-Sayed, I. (2011). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Organic Chemistry, 1(4), 205-225. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]
- Khan, N. H., & Kureshy, R. I. (2017). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations.
- Reddy, M. S., & Reddy, P. P. (2016). A process for the preparation of verapamil hydrochloride. WO2016181292A1.
- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Szollosi, G., & Bartok, M. (2010). Synthesis of the left part of verapamil. Tetrahedron: Asymmetry, 21(11-12), 1434-1439. [Link]
- Reddy, T. J., & Tor, Y. (2011). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Enders, D., & Shilvock, J. P. (2000). Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids. Chemical Society Reviews, 29(5), 359-373. [Link]
- Anjana, P. S., & Anil, K. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-20. [Link]
- Eckert, C. A., Chandler, K., & Li, L. (1998). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 37(4), 1477-1481. [Link]
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
- Saberi, D., & Aliakbari, A. (2013). The proposed mechanism for the three-component Strecker reaction catalyzed by DHAA-Fe3O4. Tetrahedron Letters, 54(35), 4764-4767. [Link]
- Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of organic chemistry. [Link]
- Zhang, X. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie International Edition, 63(14), e202319662. [Link]
- Wang, J. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN102060802A.
- Gribble, G. W. (2018). Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes.
- Kálai, T., & Hideg, K. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & medicinal chemistry letters, 21(17), 5057–5060. [Link]
- Mąkosza, M. (2019). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 24(11), 2049. [Link]
- Wang, Y., Li, J., & Zhang, Y. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. RSC advances, 8(40), 22619–22624. [Link]
- Stark, C. M. (2001).
- Bobal, P., & Addova, G. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one. ARKIVOC, 2004(7), 292-302. [Link]
- Breit, B. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts, 2005(01), 0003-0003. [Link]
- Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α‑Alkylation of Aryl Acetonitriles with Benzyl Alcohols. figshare. [Link]
- Wang, J. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.
- Phipps, R. J. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic letters, 23(5), 1621–1625. [Link]
- Patel, R. N. (Ed.). (2006). Biocatalytic Deracemization: Dynamic Resolution, Stereoinversion, Enantioconvergent Processes, and Cyclic Deracemiza. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. [Link]
- Wang, J. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
- de la Cruz, M. G., & Feringa, B. L. (2022). Photochemical Deracemization of a Medicinally‐Relevant Benzopyran using an Oscillatory Flow Reactor. Chemistry–A European Journal, 28(1), e202103444. [Link]
- Gandeepan, P., & Cheng, C. H. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(23), 8059–8067. [Link]
- Kondratenko, E. V., & Mul, G. (2013). An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Green Chemistry, 15(11), 3045-3048. [Link]
- Brewer, A. W., & Schmehl, R. H. (2023). Synthesis and Characterization of a Ruthenium-Containing Copolymer for Use as a Photoredox Catalyst.
- Trost, B. M., & Toste, F. D. (2003). Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
- Reddy, C. R., & Ranjan, R. (2018). Ru-Catalyzed Intermolecular [4+3] Cycloaddition of ortho-Quinone Methides with Carbonyl Ylides. Organic Letters, 20(17), 5244-5248. [Link]
- Li, X., You, C., Yang, Y., Wang, F., Li, S., Lv, H., & Zhang, X. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical science, 9(7), 1919–1924. [Link]
- Zhang, Y. (2016). Production technology of 3,4-dimethoxy phenethylamine. CN105384650A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 6. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. C2-symmetric recyclable organocatalyst for enantioselective Strecker reaction for the synthesis of α-amino acid and chiral diamine--an intermediate for APN inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of Dimethoxyphenylacetonitrile Isomer Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the dimethoxyphenylacetonitrile scaffold represents a privileged starting point for the synthesis of novel therapeutic agents. The positional isomerism of the two methoxy groups on the phenyl ring significantly influences the electronic and steric properties of the molecule, leading to a diverse range of biological activities in its derivatives. This guide provides a comparative assessment of the anticancer, antimicrobial, and cardiovascular activities of derivatives originating from different isomers of dimethoxyphenylacetonitrile, supported by experimental data from peer-reviewed studies.
Introduction: The Structural Nuances of Dimethoxyphenylacetonitrile Isomers
The six isomers of dimethoxyphenylacetonitrile—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyphenylacetonitrile—offer a rich playground for structure-activity relationship (SAR) studies. The location of the electron-donating methoxy groups dictates the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, which in turn governs its interaction with biological targets. This guide will delve into the reported biological activities of derivatives synthesized from these isomeric precursors, providing insights into how subtle structural changes can lead to profound differences in therapeutic potential.
Anticancer Activity: A Tale of Isomeric Divergence
Derivatives of dimethoxyphenylacetonitrile have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the disruption of microtubule dynamics. However, the cytotoxic potency is heavily dependent on the substitution pattern of the methoxy groups.
The Potency of the 3,4,5-Trimethoxyphenyl Moiety
While not a direct derivative of a single dimethoxyphenylacetonitrile isomer, the frequent appearance and high potency of the 3,4,5-trimethoxyphenyl group in anticancer compounds warrants discussion. This substitution pattern is a key feature in many potent tubulin polymerization inhibitors. For instance, 2,3-diphenylacrylonitrile derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The presence of the three methoxy groups in these positions appears to be crucial for high-affinity binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Insights from Dimethoxy-Substituted Derivatives
While comprehensive comparative data across all six isomers is limited, studies on derivatives of specific isomers provide valuable insights:
-
2,5-Dimethoxyphenyl Derivatives: Structure-activity studies of 2,5-dimethoxy-4-substituted phenethylamines have revealed potent interactions with serotonin 5-HT2 receptors.[3] While this study focused on neurological applications, the modulation of serotonin receptors can have implications in cancer therapy, as these receptors are sometimes overexpressed in tumor tissues.
-
3,5-Dimethoxyphenyl Derivatives: Alkyl amide and alkyl amine derivatives of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one have shown significant anticancer activity against multiple cancer cell lines, with IC50 values in the low micromolar range.[4] One of the most promising compounds from this series was found to induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells.
-
2,4-Dimethoxy Pattern: In a study of dimethoxyaryl-sesquiterpene derivatives, a compound with a 2,4-dimethoxy substitution pattern exhibited a cytotoxic effect on MCF-7 cells comparable to other potent analogs, although with lower selectivity.[5]
The available data suggests that the positioning of the methoxy groups is a critical determinant of anticancer activity. The 3,4- and 3,5-disubstituted patterns, in particular, appear to be favorable for generating potent cytotoxic compounds.
Table 1: Comparative Anticancer Activity of Selected Dimethoxyphenylacetonitrile Derivatives
| Isomer Origin | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-Trimethoxy | 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS | 0.41 ± 0.05 | [1] |
| 3,4,5-Trimethoxy | 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS | 0.68 ± 0.21 | [1] |
| 3,4,5-Trimethoxy* | 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS | 0.75 ± 0.24 | [1] |
| 3,5-Dimethoxy | Alkyl amine derivative of 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one (Compound 16c) | MCF-7 | 2.58 | [6] |
| 2,4-Dimethoxy | Dimethoxyaryl-sesquiterpene derivative (Compound 14a) | MCF-7 | 8.4 | [5] |
*Note: While not derived from a single dimethoxyphenylacetonitrile isomer, these compounds highlight the importance of the trimethoxyphenyl moiety.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Derivatives of dimethoxyphenylacetonitrile have also been investigated for their potential as antimicrobial agents. The structural features that confer antimicrobial activity can differ from those required for anticancer effects.
-
2,6-Dimethoxy Derivatives: A study on 2,6-dimethoxy benzoquinone, isolated from Flacourtia jangomas, demonstrated potential inhibitory activity against Staphylococcus aureus, with a significant zone of inhibition.[7] This suggests that the 2,6-dimethoxy substitution pattern could be a promising starting point for the development of new antibacterial agents.
-
General Phenylacetonitrile Derivatives: Research on various phenylacetonitrile derivatives has shown their efficacy against a range of microbial strains.[8] For instance, certain (Z)-2,3-diphenylacrylonitrile analogs have exhibited significant antibacterial activities against Salmonella typhi, with one derivative showing potent inhibition against both S. aureus and S. typhi.[9]
Table 2: Antimicrobial Activity of Selected Dimethoxyphenyl and Related Derivatives
| Isomer/Related Compound | Derivative Class | Microbial Strain | Activity | Reference |
| 2,6-Dimethoxy | 2,6-dimethoxy benzoquinone | Staphylococcus aureus | Zone of inhibition: 21.6 ± 0.6 mm | [7] |
| Phenylacetonitrile | (Z)-2,3-diphenylacrylonitrile analog (Compound 3k) | Staphylococcus aureus | Potent inhibition | [9] |
| Phenylacetonitrile | (Z)-2,3-diphenylacrylonitrile analog (Compound 3k) | Salmonella typhi | Potent inhibition | [9] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cardiovascular Effects: A Less Explored Frontier
The cardiovascular effects of dimethoxyphenylacetonitrile derivatives are a relatively underexplored area of research. However, some studies on related compounds suggest potential activities.
-
2-Methoxyphenol Derivatives: A study on 2-methoxy phenol derivatives demonstrated significant antioxidant and vasorelaxant effects, suggesting their potential in mitigating cardiovascular complications.[10][11] One of the lead compounds from this study showed promising pharmacokinetics for further investigation in cardiovascular disorders.[10][11]
-
2-(3,4,5-trimethoxyphenyl) Valeronitrile Derivative: A phenoxyalkylamine derivative incorporating a 2-(3,4,5-trimethoxyphenyl)valeronitrile moiety was found to have mild depressant properties on the cardiovascular system, with dose-related negative inotropic and chronotropic actions in isolated dog atria.[12]
These findings suggest that derivatives of dimethoxyphenylacetonitrile could modulate cardiovascular function, warranting further investigation into their effects on blood pressure, heart rate, and vascular tone.
Caption: Proposed mechanism of anticancer activity for potent dimethoxyphenylacetonitrile derivatives.
Conclusion and Future Directions
The positional isomerism of dimethoxyphenylacetonitrile provides a powerful tool for modulating the biological activity of its derivatives. While research has highlighted the significant anticancer potential of derivatives, particularly those mimicking the 3,4,5-trimethoxyphenyl substitution pattern, and the promising antimicrobial and potential cardiovascular effects of others, a comprehensive, direct comparative study across all six isomers is lacking.
Future research should focus on a systematic evaluation of derivatives from each of the six dimethoxyphenylacetonitrile isomers against a standardized panel of cancer cell lines, microbial strains, and cardiovascular targets. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The versatility of the dimethoxyphenylacetonitrile scaffold, coupled with the insights gained from existing research, positions it as a highly valuable platform for the discovery of novel drugs.
References
- BenchChem Technical Support Team. Phenylacetonitrile Derivatives Showcase Potent Biological Activity in Comparative Assays. Benchchem. Published December 2025.
- Flury T, Hall RG, Karrer F, et al. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Manag Sci. 2006;62(3):236-241.
- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. J Med Chem. 2024;67(8):6144-6188.
- Cardiovascular effects of a new phenoxyalkylamine derivative, 2-isopropyl-5-[3-(2-methoxyphenoxy)propylamino]-2-(3,4,5-trimethoxy phenyl) valeronitrile fumarate (HV-525), in cross-circulated dog atrial preparations. Naunyn Schmiedebergs Arch Pharmacol. 1984;327(2):130-135.
- Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Arch Pharm (Weinheim). 2021;354(1):e2000227.
- Madadi NR, Ketkar A, Penthala NR, et al. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorg Med Chem Lett. 2016;26(15):3556-3560.
- 2,3-Diphenylacrylonitriles as anticancer agents.
- Alam MS, Nam YJ, Lee DU. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Eur J Med Chem. 2013;69:790-797.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anticancer Agents Med Chem. 2023;23(12):1425-1444.
- Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Int J Mol Sci. 2023;24(3):2748.
- Singh S, Ahmad A, Raghuvanshi DS, et al. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorg Med Chem Lett. 2016;26(22):5524-5529.
- Singh S, Ahmad A, Raghuvanshi DS, et al. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. Published online September 14, 2016.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. 2020;25(24):5941.
- Venugopalan CS, Jenkins HJ. Cardiovascular effects of two potential beta-hydroxylase inhibitors. J Pharm Sci. 1985;74(6):681-684.
- Manetti F, Braconi L, Gnerre C, et al. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. 2017;12(16):1321-1332.
- 2-Phenylacetonitrile. mVOC 4.0.
- Isidori M, Lavorgna M, Russo C, et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. 2021;10(8):1807.
- New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules. 2022;27(23):8228.
- Alam MS, Nam YJ, Lee DU. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Eur J Med Chem. 2013;69:790-797.
- Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation. Biomed Pharmacother. 2023;165:115240.
- Structures of phenylacetonitrile and nitrile derivatives:...
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Pharmaceuticals (Basel). 2023;16(9):1260.
- Phenylacetonitrile Definition - Organic Chemistry Key Term. Fiveable.
- Structure-Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ChemistrySelect. 2025;10(44):e202503943.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2024;29(24):5678.
- Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation.
- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. 2023;57(4s):s608-s623.
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. 2022;27(4):1257.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013;5(1):159-163.
- Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech. 2024;14(6):170.
- Smits P, Schouten J, Thien T. Cardiovascular effects of two xanthines and the relation to adenosine antagonism. Clin Pharmacol Ther. 1989;45(6):593-599.
- (PDF) Antioxidant and Antimicrobial Activities of Some Newly Synthesized 4-[1- (2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4- triazol-5-on-4-yl-azomethine]-2-methoxyphenyl.
- (PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives.
- Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivativesantimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. Innovative Biosystems and Bioengineering. 2024;8(3):1-10.
- Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Deriv
- Structure-Activity Rel
- Ye CL, Liu JW, Wei DZ, Lu YH, Qian F. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model. Cancer Chemother Pharmacol. 2005;55(5):447-452.
- Cardiovascular effects of two disulfide analogues of sarafotoxin S6b. Br J Pharmacol. 1990;100(3):571-576.
- Quantitative structure-activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Front Chem. 2023;11:1208031.
- Cardiovascular Effects of Non-Cardiovascular Drugs. Pacing Clin Electrophysiol. 2008;31(10):1319-1331.
- Protective Effects of 2-Methoxyestradiol on Acute Isoproterenol-Induced Cardiac Injury in Rats. Pharmacology. 2022;107(5-6):273-284.
Sources
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardiovascular effects of a new phenoxyalkylamine derivative, 2-isopropyl-5-[3-(2-methoxyphenoxy)propylamino]-2-(3,4,5-trimethoxy phenyl) valeronitrile fumarate (HV-525), in cross-circulated dog atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Synthetic Efficiency: A Cost-Benefit Analysis of 3,5-Dimethoxyphenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and scalability of a synthetic route. The 3,5-dimethoxyphenyl moiety is a prevalent structural motif in a myriad of biologically active compounds, from resveratrol analogues to novel therapeutic candidates.[1][2] This guide provides a comprehensive cost-benefit analysis of 3,5-Dimethoxyphenylacetonitrile , a versatile yet often overlooked precursor, comparing its performance and economic viability against more conventional alternatives like 3,5-dimethoxybenzaldehyde in the synthesis of key intermediates, such as stilbene derivatives.
The Strategic Importance of the 3,5-Dimethoxyphenyl Scaffold
The 3,5-dimethoxy substitution pattern on a phenyl ring is a cornerstone in medicinal chemistry. It serves as a synthetic precursor to the 3,5-dihydroxyphenyl structure found in potent antioxidants and other pharmacologically active molecules.[1] The methoxy groups are not merely protecting groups; their electron-donating nature influences the reactivity of the aromatic ring and adjacent functional groups, offering unique synthetic handles for elaboration into complex molecular architectures.
Reactivity Profile: this compound
This compound, also known as 3,5-dimethoxybenzyl cyanide, is a crystalline solid with the molecular formula C₁₀H₁₁NO₂.[3][4][5] Its synthetic utility stems from two primary reactive centers:
-
The Acidic α-Protons: The methylene (-CH₂-) protons situated between the electron-withdrawing nitrile group and the phenyl ring are acidic. This allows for facile deprotonation with a suitable base to form a stabilized carbanion, a potent nucleophile for carbon-carbon bond formation.[6]
-
The Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions and other transformations.[7][8]
This dual reactivity makes it a powerful building block for constructing complex scaffolds such as substituted stilbenes and isoquinolines.[9]
The Conventional Alternative: 3,5-Dimethoxybenzaldehyde
A more traditional precursor for many of the same target molecules is 3,5-Dimethoxybenzaldehyde.[10] It is a widely used aromatic aldehyde that primarily participates in reactions targeting the carbonyl group, such as Wittig olefinations, aldol condensations, and reductive aminations.[10][11] While highly effective, reliance on this aldehyde introduces a different set of reagents, reaction conditions, and cost considerations into the synthetic plan.
Comparative Synthetic Pathways to Stilbene Derivatives
To provide a tangible basis for comparison, we will analyze the synthesis of a generic 3,5-dimethoxystilbene derivative, a common target in drug discovery.[1][12][13] We will compare a pathway originating from the nitrile with the classic Wittig reaction, which utilizes the corresponding aldehyde.
Causality Behind Experimental Choices
-
Route A (Nitrile Condensation): This route leverages the inherent acidity of the α-protons in this compound. The choice of base (e.g., sodium ethoxide, sodium hydride) is critical; it must be strong enough to deprotonate the nitrile but not so harsh as to cause self-condensation or degradation. This pathway is often more atom-economical as it directly couples the two key fragments.
-
Route B (Wittig Olefination): This classic and highly reliable route is predicated on the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[14][15][16] The synthesis of the Wittig reagent itself is a two-step process requiring an aryl halide and triphenylphosphine, followed by deprotonation with a strong, often pyrophoric, base like n-butyllithium.[16][17] The driving force of the final step is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[16][18]
Head-to-Head: A Quantitative Cost-Benefit Analysis
The optimal synthetic route is rarely determined by a single factor. Here, we present a multi-faceted comparison to guide decision-making.
| Metric | Route A: this compound | Route B: 3,5-Dimethoxybenzaldehyde (Wittig) | Analysis & Justification |
| Starting Material Cost | ~ $40-60 / 100g (Varies by supplier) | The nitrile is significantly cheaper in bulk, offering a clear cost advantage for large-scale synthesis. The aldehyde is more accessible in smaller, lab-scale quantities. | |
| Reagent & Consumable Costs | Requires a base (e.g., NaH, NaOEt) and an aryl aldehyde. | Requires triphenylphosphine, a benzyl halide, a strong base (n-BuLi), and the aldehyde. | Route B incurs higher costs due to the stoichiometric use of triphenylphosphine and the need for expensive, anhydrous, and often hazardous strong bases. |
| Number of Core Steps | 1 Step: Condensation. | 3 Steps: 1. Phosphonium salt formation. 2. Ylide generation. 3. Wittig reaction.[17] | The nitrile pathway is more convergent and efficient in terms of step economy, reducing labor and processing time. |
| Typical Yields | 60-85% (Reaction dependent) | 60-90% (Often high, but dependent on ylide stability)[13] | Both routes can provide good to excellent yields. The Wittig reaction is famously high-yielding, but the overall yield must account for the multi-step preparation of the ylide. |
| Stereoselectivity | Often produces a mixture of E/Z isomers, requiring further purification or optimization. | Can be tuned. Non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor E-alkenes.[14][15] | The Wittig reaction offers superior control over the alkene geometry, a critical factor in drug development where specific isomers have different biological activities. |
| Safety & Handling | Involves handling cyanide-containing compounds (though the final product is less toxic). Bases like NaH are flammable. | Requires pyrophoric n-BuLi and handling of organophosphorus compounds. | Both routes have significant hazards. The use of pyrophoric n-BuLi in the Wittig route often requires more stringent engineering controls and expertise. |
| Byproducts & Purification | Primarily inorganic salts, which are typically easy to remove via aqueous workup. | Generates stoichiometric amounts of triphenylphosphine oxide, which can be notoriously difficult to separate from the desired product via chromatography.[18] | The nitrile route offers a significant advantage in downstream processing, simplifying purification and potentially reducing solvent waste. |
Visualization of the Decision Framework
The choice between these precursors is not absolute and depends heavily on the project's specific goals.
Experimental Protocol: Wittig Olefination of 3,5-Dimethoxybenzaldehyde
To ensure trustworthiness and provide a practical reference, the following is a representative protocol for the Wittig reaction, a cornerstone of the alternative pathway.
Objective: To synthesize (E)-3,5-dimethoxystilbene from 3,5-dimethoxybenzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
3,5-Dimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF via syringe to dissolve the salt.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the solution to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back down to 0°C.
-
Slowly add the solution of 3,5-dimethoxybenzaldehyde to the ylide solution dropwise via syringe.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-3,5-dimethoxystilbene.[17]
-
Senior Scientist's Recommendation
The cost-benefit analysis reveals a clear divergence in the optimal applications for this compound and its aldehyde counterpart.
This compound is the superior precursor under the following conditions:
-
Scale-Up and Cost-Driven Projects: Its significantly lower bulk cost and higher step economy make it the clear economic choice for manufacturing campaigns.
-
When Stereochemistry is Not Critical or Can Be Addressed Downstream: For targets where E/Z isomerism is irrelevant or can be resolved later, the simplicity of the nitrile route is highly advantageous.
-
Projects Prioritizing Simplified Purification: Avoiding the triphenylphosphine oxide byproduct can drastically reduce purification time and solvent consumption, aligning with green chemistry principles.
3,5-Dimethoxybenzaldehyde remains the preferred choice when:
-
Precise Stereochemical Control is Paramount: The Wittig reaction and its variants (e.g., Schlosser modification, Horner-Wadsworth-Emmons) provide unparalleled control over alkene geometry, which is often non-negotiable in medicinal chemistry.[14][15]
-
Small-Scale, Rapid Analogue Synthesis: For generating a library of analogues where the cost of the Wittig reagent is less impactful than the time required to develop a new nitrile-based route, the aldehyde is a reliable and well-documented starting point.
Ultimately, the decision rests on a holistic evaluation of project goals. While the Wittig reaction is a powerful and precise tool, for large-scale, cost-sensitive syntheses, researchers and process chemists should give strong consideration to the efficient and economically favorable pathways enabled by This compound .
References
- 3,5-Dimethoxyphenyl Acetonitrile
- 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Erowid. [Link]
- Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Preprints.org. [Link]
- Synthetic approaches toward stilbenes and their rel
- Gattermann reaction of this compound. Synthesis of 6,8-dioxyisoquinolines. The Journal of Organic Chemistry. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig reaction. Wikipedia. [Link]
- The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder. [Link]
- Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
- 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. [Link]
- 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
- This compound. PubChem, NIH. [Link]
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- This compound (C10H11NO2). PubChemLite. [Link]
- Production technology of 3,4-dimethoxy phenethylamine.
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 8. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. web.mnstate.edu [web.mnstate.edu]
A Technical Guide to the Reaction Kinetics of Dimethoxyphenylacetonitrile Isomers for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis and drug development, a nuanced understanding of the reaction kinetics of isomeric intermediates is paramount for process optimization, yield maximization, and ensuring product purity. Dimethoxyphenylacetonitrile isomers, key building blocks for a variety of pharmacologically active molecules, present a compelling case study in how subtle changes in molecular structure can profoundly impact chemical reactivity. This guide provides a comprehensive characterization and comparison of the reaction kinetics of 2,4-, 2,5-, and 3,4-dimethoxyphenylacetonitrile, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Purity and Reactivity in Drug Synthesis
Dimethoxyphenylacetonitriles serve as crucial precursors in the synthesis of numerous pharmaceuticals, including vasodilators and calcium channel blockers. The specific substitution pattern of the methoxy groups on the phenyl ring dictates not only the biological activity of the final drug molecule but also the efficiency of the synthetic route. Differences in reaction kinetics among the 2,4-, 2,5-, and 3,4-isomers can lead to variations in reaction times, optimal temperatures, and catalyst requirements. A thorough understanding of these differences is, therefore, not merely academic but a critical component of robust and economically viable drug manufacturing.
This guide will delve into the theoretical underpinnings of the kinetic differences between these isomers, supported by an analysis of electronic and steric effects. We will then present a comparative analysis of their reactivity in two key transformations of the nitrile functional group: hydrolysis and catalytic hydrogenation.
Theoretical Framework: Unpacking the Electronic and Steric Effects of Methoxy Substituents
The reactivity of the nitrile group in dimethoxyphenylacetonitrile isomers is primarily governed by the electronic and steric environment created by the methoxy (-OCH₃) substituents on the aromatic ring. These effects modulate the electrophilicity of the nitrile carbon, influencing its susceptibility to nucleophilic attack (in hydrolysis) and its interaction with catalyst surfaces (in hydrogenation).
Electronic Effects
The methoxy group exerts a dual electronic influence: a -I (inductive) effect and a +M (mesomeric or resonance) effect.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and weakens with increasing distance from the substituent.
-
Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect is strongest at the ortho and para positions.[1][2]
Overall, the +M effect of the methoxy group is dominant, making it an activating, ortho-para directing group in electrophilic aromatic substitution.[3] However, when considering reactions at the side-chain nitrile group, this electron-donating character increases the electron density at the ipso-carbon, which in turn can slightly decrease the electrophilicity of the nitrile carbon.
The net electronic effect on the nitrile group is a composite of the effects from both methoxy groups. This can be semi-quantitatively assessed using Hammett substituent constants (σ) .[4][5] These constants provide a measure of the electronic influence of a substituent on a reaction center. Methoxy groups generally have negative σ values, indicating their electron-donating nature.[2]
Steric Effects
Steric hindrance, particularly from an ortho-methoxy group, can play a significant role in dictating reaction rates. The bulky methoxy group can impede the approach of reagents to the nitrile functional group or influence the adsorption of the molecule onto a catalyst surface. The Taft steric parameter (Es) is a quantitative measure of this effect, with larger, more negative values indicating greater steric hindrance.[6][7]
The interplay of these electronic and steric factors leads to a unique reactivity profile for each isomer.
Comparative Reaction Kinetics: A Deeper Dive
Direct comparative kinetic data for the three dimethoxyphenylacetonitrile isomers is scarce in the literature. However, by applying the principles of linear free-energy relationships (LFERs) and analyzing data for similarly substituted benzonitriles, we can construct a robust model of their relative reactivities.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation.[8][9] The reaction typically proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic nitrile carbon.[10]
Expected Reactivity Order (Hydrolysis): 2,5- > 2,4- ≈ 3,4-dimethoxyphenylacetonitrile
-
Electronic Influence: Electron-donating groups on the aromatic ring decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of nucleophilic attack.[11] All three isomers possess two electron-donating methoxy groups, which will generally result in slower hydrolysis rates compared to unsubstituted phenylacetonitrile. The cumulative electron-donating effect will be most pronounced in the 3,4- and 2,4-isomers where the methoxy groups are positioned to reinforce each other's resonance effects towards the side chain. The 2,5-isomer, with a meta relationship between one methoxy group and the side chain, will experience a slightly weaker overall electron-donating effect at the nitrile group.
-
Steric Influence: The 2,4- and 2,5-isomers both have an ortho-methoxy group. This will introduce steric hindrance to the approaching nucleophile, potentially slowing the reaction rate compared to the 3,4-isomer.[12]
Catalytic Hydrogenation of the Nitrile Group
The catalytic hydrogenation of nitriles to primary amines is a vital reaction in pharmaceutical synthesis.[13][14] The reaction mechanism involves the adsorption of the nitrile onto a catalyst surface (e.g., Pd, Ni, Pt) followed by the stepwise addition of hydrogen.[15]
Expected Reactivity Order (Hydrogenation): 3,4- > 2,5- > 2,4-dimethoxyphenylacetonitrile
-
Electronic Influence: Electron-donating groups can increase the electron density in the C≡N triple bond, which can influence its interaction with the catalyst surface. Studies on the reduction of substituted benzonitriles have shown that electron-donating groups can sometimes slow down the reaction rate.[11]
-
Steric Influence: Steric hindrance from ortho substituents can significantly impede the adsorption of the nitrile group onto the catalyst surface, thereby reducing the reaction rate.[16] This effect is expected to be most pronounced for the 2,4-isomer , which has a methoxy group directly adjacent to the acetonitrile side chain. The 2,5-isomer also experiences some steric hindrance from its ortho-methoxy group. The 3,4-isomer , lacking an ortho substituent, will be the least sterically hindered.
Summary of Predicted Kinetic Profiles
The following table summarizes the predicted relative reaction kinetics of the three dimethoxyphenylacetonitrile isomers based on the interplay of electronic and steric effects.
| Isomer | Key Structural Features | Predicted Relative Rate (Hydrolysis) | Predicted Relative Rate (Hydrogenation) | Rationale |
| 2,4-Dimethoxyphenylacetonitrile | ortho and para methoxy groups | Slowest | Slowest | Strong electron-donating effect and significant steric hindrance from the ortho-methoxy group. |
| 2,5-Dimethoxyphenylacetonitrile | ortho and meta methoxy groups | Fastest | Intermediate | Weaker overall electron-donating effect compared to 2,4- and 3,4-isomers. Some steric hindrance from the ortho-methoxy group. |
| 3,4-Dimethoxyphenylacetonitrile | meta and para methoxy groups | Slow | Fastest | Strong electron-donating effect. No steric hindrance at the ortho position. |
Experimental Design for Kinetic Analysis
To obtain precise kinetic data and validate the theoretical predictions, a well-designed experimental workflow is essential. The following outlines a general approach for studying the hydrolysis and hydrogenation of these isomers.
General Experimental Workflow
Caption: Experimental workflow for the comparative kinetic analysis of dimethoxyphenylacetonitrile isomers.
Detailed Protocol: Kinetic Analysis of Nitrile Hydrolysis
-
Reaction Setup: In a temperature-controlled reactor, dissolve a known concentration of the dimethoxyphenylacetonitrile isomer in a suitable solvent system (e.g., aqueous acid or base).
-
Initiation: Bring the solution to the desired temperature and initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analysis: Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of the starting material and the product(s).
-
Data Processing: Plot the concentration of the reactant versus time to determine the initial reaction rate. Repeat the experiment at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and calculate the activation energy.
Detailed Protocol: Kinetic Analysis of Catalytic Hydrogenation
-
Catalyst Preparation: Suspend a known amount of catalyst (e.g., 5% Pd/C) in a suitable solvent within a high-pressure reactor.
-
Reaction Setup: Add a known concentration of the dimethoxyphenylacetonitrile isomer to the reactor.
-
Initiation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure. Begin stirring and heating to the target temperature.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake over time or by analyzing periodic samples via GC or HPLC.
-
Data Processing: Determine the initial reaction rate from the hydrogen uptake curve or the change in reactant concentration over time. As with hydrolysis, perform the reaction at multiple temperatures to determine the activation energy.
Mechanistic Insights and Causality
The predicted differences in reaction kinetics are rooted in the fundamental principles of physical organic chemistry.
Caption: Logical relationship between isomer structure and reaction kinetics.
The 3,4-isomer's lack of ortho substitution makes it an ideal substrate for reactions where steric access to the side chain is critical, such as catalytic hydrogenation. Conversely, the electronic landscape of the 2,5-isomer may render its nitrile carbon slightly more electrophilic, favoring nucleophilic attack in hydrolysis despite some steric hindrance. The 2,4-isomer represents a case where both strong electron donation and significant steric hindrance conspire to reduce reactivity in both transformations.
Conclusion and Future Directions
This guide has provided a detailed, albeit predictive, comparison of the reaction kinetics of 2,4-, 2,5-, and 3,4-dimethoxyphenylacetonitrile. The analysis, grounded in the principles of electronic and steric effects, offers a valuable framework for researchers and process chemists. The 3,4-isomer is anticipated to be the most reactive in catalytic hydrogenation, while the 2,5-isomer may exhibit the fastest rate of hydrolysis. The 2,4-isomer is predicted to be the least reactive in both transformations.
It is imperative that these predictions are validated through rigorous experimental kinetic studies. Such data would not only confirm the relative reactivities but also provide the quantitative parameters necessary for precise reaction modeling and process scale-up. Future work could also explore the kinetics of these isomers in other important reactions, such as reductions with metal hydrides or their use in condensation reactions, to build a more complete reactivity profile. A comprehensive understanding of the kinetic behavior of these key pharmaceutical intermediates will undoubtedly pave the way for more efficient and selective synthetic strategies in drug development.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Wikipedia. (2024).
- Stenutz, R. (n.d.). Hammett substituent constants. [Link]
- LibreTexts Chemistry. (2021). 26.
- Khan Academy. (n.d.). Ortho-para directors. [Link]
- Wikipedia. (2024).
- Dalal Institute. (n.d.).
- Slideshare. (2016). Steric parameters taft's steric factor (es). [Link]
- Fisher, T. H., & Cordes, E. H. (1967). Secondary Deuterium Isotope Effects in the Hydrolysis of Phenylacetonitriles. The Journal of Organic Chemistry, 32(10), 3208–3211. [Link]
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]
- McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Organic Process Research & Development, 23(4), 575-584. [Link]
- Wikipedia. (2024). Ortho effect. [Link]
- YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
- PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
- Journal of Emerging Investigators. (2021).
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. [Link]
- ResearchGate. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
- ResearchGate. (2019). Hammett plots for the hydrolysis of compounds 1a-e, in the three... [Link]
- ResearchGate. (2018). Selective reduction of nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. [Link]
- Calvin University. (2014).
- RSC Publishing. (2021).
- Nature. (2021).
- Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
- PubMed Central. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- YouTube. (2022).
- Synlett. (2010).
- Semantic Scholar. (2021).
- Inorganica Chimica Acta. (1983).
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- MDPI. (2021). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. [Link]
- RSC Publishing. (2018). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. [Link]
- PubMed. (2022).
- MDPI. (2018). Use of Linear Free Energy Relationships (LFERs)
- Queen's University Belfast. (2024). Selective catalytic hydrogenation of nitriles in continuous-flow. [Link]
- RSC Publishing. (2021). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
- ResearchGate. (2010). Kinetic Study of Asymmetric Hydrogenation of ??, ??
- MDPI. (2020).
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett_equation [chemeurope.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. savemyexams.com [savemyexams.com]
- 10. youtube.com [youtube.com]
- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3,5-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of validated analytical methods for the precise quantification of 3,5-Dimethoxyphenylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate measurement critical for ensuring product quality, purity, and consistency in drug development and manufacturing.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a framework for developing and validating robust analytical techniques. The comparison focuses on two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for ensuring that an analytical procedure is fit for its intended purpose.[1][2][3][4][5]
The Critical Role of Method Validation
Before delving into the specific methods, it is crucial to understand the principles of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] It is a cornerstone of quality control in the pharmaceutical industry, ensuring the reliability and accuracy of analytical data. The core parameters of method validation, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. For a non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice.
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the dimethoxy-substituted aromatic ring).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a target concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.
3. Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), the standard solution, and the sample solution. The chromatograms should show no interfering peaks at the retention time of this compound.
-
Linearity and Range: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The range is established by the concentrations that demonstrate acceptable linearity, accuracy, and precision.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Data Summary: HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Demonstrates linearity, accuracy, and precision | 5 - 80 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.5 µg/mL |
| LOQ | S/N ≥ 10 | 1.5 µg/mL |
| Robustness | System suitability passes | Pass |
Workflow Visualization: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, which aids in the unequivocal identification of the analyte. For this compound, GC-MS is a suitable alternative to HPLC, particularly when high sensitivity is required or for the analysis of complex matrices.
Experimental Protocol: GC-MS Method Validation
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 177, 146, 116).
2. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Extract the sample with ethyl acetate to a target concentration of 5 µg/mL.
3. Validation Protocol:
-
Specificity: Analyze a blank (ethyl acetate), a placebo extract, the standard solution, and the sample solution. The selected ions for this compound should not be present in the blank or placebo at the analyte's retention time.
-
Linearity and Range: Inject the working standard solutions in triplicate. Plot the peak area of the primary ion against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day. The RSD should be ≤ 5%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst. The RSD should be ≤ 5%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the S/N of the primary ion in SIM mode. A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary GC parameters such as the initial oven temperature (±2°C), ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min) and assess the impact on the results.
Data Summary: GC-MS Method
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | No interfering peaks for selected ions | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | Demonstrates linearity, accuracy, and precision | 0.5 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.7% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | System suitability passes | Pass |
Workflow Visualization: GC-MS Method Validation
Sources
A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and pharmacologically active compounds.[1][2][3] The strategic construction of this privileged heterocycle is therefore a critical task. While classical name reactions provide foundational routes, modern methodologies have expanded the synthetic chemist's toolkit, offering alternative pathways with distinct advantages in scope and efficiency.
This guide presents an in-depth comparative analysis of the most pivotal methods for isoquinoline synthesis. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the strengths and limitations of each approach, and provide a clear, data-driven comparison of their synthetic yields. Our focus is on providing actionable insights to help you select the optimal strategy for your specific target molecule.
Classical Cornerstones: The Foundational Routes
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are the canonical methods for isoquinoline synthesis, each relying on intramolecular electrophilic aromatic substitution.[1][4] Their enduring relevance is a testament to their reliability, particularly for certain substrate classes.
The Bischler-Napieralski Reaction
This reaction facilitates the cyclization of β-arylethylamides using a dehydrating agent to form 3,4-dihydroisoquinolines.[5][6] These intermediates are then typically oxidized in a separate step to furnish the fully aromatic isoquinoline ring.
Mechanistic Rationale:
The power of the Bischler-Napieralski reaction lies in the in-situ generation of a highly reactive electrophile. The dehydrating agent, commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), activates the amide carbonyl.[6][7][8] The reaction is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to forge the new carbon-carbon bond, followed by rearomatization.[5][6] The requirement for an electron-rich aromatic system is a direct consequence of this mechanism; the ring must be nucleophilic enough to be attacked by the nitrilium electrophile.[9]
Diagram: Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski reaction.
Representative Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
Reactants: A solution of the corresponding N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene (5 mL/mmol) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to the solution at 0 °C.
-
Reaction: The mixture is then heated to reflux (approx. 110 °C) and stirred for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure. The resulting residue is carefully dissolved in dichloromethane (DCM) and poured onto crushed ice. The pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.
The Pictet-Spengler Reaction
This reaction constructs a 1,2,3,4-tetrahydroisoquinoline core through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12]
Mechanistic Rationale:
Unlike the Bischler-Napieralski reaction, the Pictet-Spengler proceeds via a less reactive, yet highly effective, iminium ion intermediate. The initial condensation of the amine and the carbonyl compound forms a Schiff base (imine), which is then protonated by the acid catalyst to generate the electrophilic iminium ion.[13][14] This ion then undergoes intramolecular electrophilic attack on the aromatic ring. A key advantage is that for highly activated aromatic rings (e.g., indoles or phenols), this reaction can proceed under very mild, even physiological, conditions.[12][13] For less reactive phenyl rings, stronger acids and higher temperatures are required.[11] The direct formation of the saturated tetrahydroisoquinoline ring avoids a separate reduction step.[15]
Diagram: Pictet-Spengler Reaction Pathway
Caption: Mechanism of the Pictet-Spengler reaction.
Representative Experimental Protocol: Synthesis of a Tetrahydroisoquinoline
-
Reactants: To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous methanol (3-4 mL/mmol), 2,3-butanedione (2.5 eq) is added.[14]
-
Reaction: The solution is stirred in a sealed vial or round-bottom flask at 65 °C for 20 hours.
-
Workup: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dichloromethane (CH₂Cl₂).
-
Extraction & Purification: The layers are separated, and the aqueous phase is extracted twice more with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The product can often be purified by trituration or crystallization, with one reported example yielding 62%.[14]
The Pomeranz-Fritsch Reaction
This method involves the acid-promoted synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[16]
Mechanistic Rationale:
The reaction proceeds in two main stages. First, the benzaldehyde and aminoacetal undergo condensation to form a stable Schiff base, a benzalaminoacetal.[16][17] In the second stage, a strong acid (traditionally concentrated sulfuric acid) promotes cyclization. The acid catalyzes the hydrolysis of the acetal to reveal an aldehyde, which then triggers an intramolecular electrophilic attack on the benzene ring to form the isoquinoline nucleus after dehydration.[17] A significant drawback is that yields can be highly variable and sometimes poor, potentially due to side reactions like hydrolysis of the imine in the strongly acidic medium.[18][19]
Diagram: Pomeranz-Fritsch Reaction Logic
Caption: Simplified workflow of the Pomeranz-Fritsch reaction.
Modern Methods: Transition-Metal Catalysis
In recent decades, transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have revolutionized the synthesis of complex heterocycles, including isoquinolines.[2][20][21] These methods offer significant advantages in terms of atom economy, functional group tolerance, and the ability to construct highly substituted and diverse isoquinoline motifs.[1][20]
Conceptual Rationale:
Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) are frequently employed.[21][22] A common strategy involves the use of a directing group on one of the aromatic precursors (e.g., an oxime or imine). This group coordinates to the metal center, positioning it to selectively cleave a specific C-H bond on the aromatic ring, forming a metallacycle intermediate.[21] This intermediate then undergoes migratory insertion with a coupling partner, typically an alkyne, followed by reductive elimination to furnish the annulated isoquinoline product.[23] This approach avoids the need for pre-functionalized starting materials (e.g., aryl halides) and often proceeds with high regioselectivity and yield.[21]
Diagram: Generalized C-H Activation Workflow
Caption: General workflow for isoquinoline synthesis via C-H activation.
Representative Experimental Protocol: Ru-Catalyzed Synthesis of Isoquinolines
-
Reactants: A microwave vial is charged with dibenzoyl hydrazine (1.0 eq), an internal alkyne (2.0 eq), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (5 mol%), and KPF₆ (20 mol%).[3]
-
Solvent & Conditions: The vial is sealed, and degassed polyethylene glycol (PEG-400) is added as a green, recyclable solvent. The reaction mixture is then subjected to microwave irradiation at 150-160 °C for 10-15 minutes.[3]
-
Workup & Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water to remove the PEG. The organic layer is dried, concentrated, and the crude product is purified by column chromatography. This method has been reported to produce a broad range of isoquinolines in high yields (62-92%).[3][4]
Comparative Yield Analysis and Strategic Selection
The choice of synthetic method is dictated by the desired substitution pattern, the required oxidation state of the final product, functional group tolerance, and the availability of starting materials. The following table summarizes the key features and typical yields to guide this decision-making process.
| Method | Starting Materials | Key Reagents/Conditions | Initial Product | Reported Yield Range (%) | Advantages | Disadvantages |
| Bischler-Napieralski | β-arylethylamide[15] | Dehydrating agent (POCl₃, P₂O₅); Reflux[5][15] | 3,4-Dihydroisoquinoline[15] | 40-85% (highly substrate dependent) | Reliable for electron-rich systems; Well-established. | Requires harsh conditions; Limited to electron-rich arenes; Requires subsequent oxidation step.[4][9] |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone[11][15] | Protic or Lewis acid (HCl, TFA); Mild to high temp[13] | 1,2,3,4-Tetrahydroisoquinoline[10][15] | 60-95% (for activated systems)[14] | Direct access to THIQs; Can use mild conditions for activated rings.[12][13] | Can give poor yields for electron-poor arenes; Requires strong acid/heat for unactivated systems.[11][12] |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal[16] | Strong acid (conc. H₂SO₄); Heat[16] | Isoquinoline | Highly Variable (20-70%)[18] | Access to substitution patterns difficult by other methods.[18] | Often low and inconsistent yields; Harsh, strongly acidic conditions required.[18] |
| Transition-Metal Catalysis | Aryl with directing group, Alkyne[23] | Metal catalyst (Rh, Ru, Pd); Oxidant (often); Heat/MW[3] | Substituted Isoquinoline | 60-95+%[3][4][24] | High yields and atom economy; Excellent functional group tolerance; Access to diverse substitution patterns.[1][20] | Catalyst cost and sensitivity; May require specific directing groups; Optimization can be complex. |
Conclusion and Future Outlook
The classical Bischler-Napieralski and Pictet-Spengler reactions remain highly relevant and powerful tools, particularly for the synthesis of 3,4-dihydroisoquinolines from electron-rich precursors and the direct, often stereocontrolled, synthesis of tetrahydroisoquinolines, respectively. The Pomeranz-Fritsch reaction, while historically important, is often hampered by low yields and has largely been superseded.
The advent of transition-metal-catalyzed C-H activation/annulation methodologies represents the current state-of-the-art for accessing highly functionalized and diverse isoquinoline scaffolds. These methods frequently offer superior yields, broader substrate scope, and greater atom economy compared to their classical counterparts.[3] As the field continues to evolve, the development of more sustainable and cost-effective catalysts, along with the expansion to novel coupling partners, will undoubtedly further enhance our ability to construct this vital heterocyclic core for applications in drug discovery and materials science.
References
- Jacob, J., & Sasikumar, K. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845.
- International Journal of Pharmaceutical Sciences. (2024).
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- RSC Publishing. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (2025).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- ResearchGate. (2023).
- Thieme. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Synthesis.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- ResearchGate. (n.d.).
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- MDPI. (2021).
- National Institutes of Health. (2025).
- BenchChem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
- Chem-Station International Edition. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- ResearchGate. (2025).
- Química Organica.org. (2010). Isoquinoline synthesis.
- ResearchGate. (2025). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions.
- Russo, J. (2021, February 4). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler [Video]. YouTube.
- Journal of the American Chemical Society. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 17. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 18. organicreactions.org [organicreactions.org]
- 19. Isoquinoline synthesis [quimicaorganica.org]
- 20. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Isoquinoline synthesis [organic-chemistry.org]
- 24. thieme-connect.com [thieme-connect.com]
literature review comparing the utility of various substituted phenylacetonitriles
Introduction: The Phenylacetonitrile Scaffold
Phenylacetonitrile, also known as benzyl cyanide, is a versatile organic compound featuring a phenyl group attached to an acetonitrile unit.[1][2][3] This seemingly simple structure is a cornerstone in synthetic organic chemistry, serving as a critical precursor for a multitude of valuable molecules, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5][6] Its utility stems from two key reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the α-carbon (the CH2 group), which is activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group.[1][3]
The true synthetic power of this scaffold is unlocked through the strategic placement of substituents on the phenyl ring. These substituents profoundly influence the molecule's electronic properties and steric profile, thereby dictating its reactivity and guiding the outcome of chemical transformations. This guide provides a comparative analysis of how different substituents modulate the utility of phenylacetonitriles, supported by experimental data and detailed protocols for researchers in chemical synthesis and drug development.
The Decisive Role of Substituents: A Comparative Analysis
The reactivity of a substituted phenylacetonitrile is primarily governed by the electronic nature of the substituent on the aromatic ring. These substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[7][8]
The Impact of Electron-Withdrawing Groups (EWGs)
Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are potent EWGs.[9][10] Their primary effect is to increase the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitrile). This occurs through inductive withdrawal of electron density and, in some cases, resonance stabilization of the resulting carbanion.[8][11]
-
Enhanced Acidity and Nucleophilicity: The increased acidity makes deprotonation by a base significantly easier, forming a stabilized carbanion.[11] This carbanion is a potent nucleophile, readily participating in a variety of crucial carbon-carbon bond-forming reactions.
-
Utility in Condensation Reactions: Phenylacetonitriles bearing EWGs are excellent substrates for condensation reactions like the Knoevenagel condensation.[12][13][14] In this reaction, the activated methylene group adds to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated nitrile.[12][14] The presence of an EWG accelerates the initial deprotonation step, often leading to higher yields and faster reaction times.[15]
Diagram 1: Influence of EWGs on α-Carbon Reactivity
Caption: EWGs enhance the acidity of the α-proton, facilitating carbanion formation.
The Impact of Electron-Donating Groups (EDGs)
Conversely, EDGs such as methoxy (-OCH3) and amino (-NH2) groups donate electron density to the phenyl ring through resonance and inductive effects.[7][8] This has a dual consequence:
-
Decreased α-Proton Acidity: By pushing electron density into the ring, EDGs slightly decrease the acidity of the α-protons compared to unsubstituted phenylacetonitrile. While deprotonation is still readily achievable, it may require slightly stronger bases or harsher conditions.[11]
-
Activated Aromatic Ring: The primary effect of EDGs is the activation of the aromatic ring towards electrophilic aromatic substitution (EAS).[7][16] The increased electron density makes the ortho and para positions particularly susceptible to attack by electrophiles, enabling reactions like nitration, halogenation, and Friedel-Crafts alkylation on the ring itself.
This differential reactivity allows for selective functionalization. For instance, with a methoxy-substituted phenylacetonitrile, one could perform an EAS reaction on the ring under acidic conditions, followed by an α-alkylation under basic conditions.
Comparative Experimental Data
The choice of substituent has a quantifiable impact on reaction outcomes. The following tables summarize experimental data from the literature, comparing the performance of variously substituted phenylacetonitriles in key synthetic transformations.
Table 1: Comparison of Yields in α-Alkylation with Benzyl Alcohols
This table compares the isolated yields of the α-alkylation of various substituted phenylacetonitriles with different benzyl alcohols, demonstrating the electronic effects on the nucleophilicity of the generated carbanion. The reaction is base-catalyzed, typically using potassium tert-butoxide (KOtBu).[17]
| Phenylacetonitrile Substituent (R) | Benzyl Alcohol Substituent (R') | Isolated Yield (%) |
| H (Unsubstituted) | H (Unsubstituted) | 85% |
| 4-Methoxy (EDG) | H (Unsubstituted) | 82% |
| 4-Chloro (Weak EWG) | H (Unsubstituted) | 91% |
| 4-Nitro (Strong EWG) | H (Unsubstituted) | 95% |
| H (Unsubstituted) | 4-Methoxy (EDG) | 78% |
| H (Unsubstituted) | 4-Chloro (Weak EWG) | 88% |
Data adapted from a study on base-catalyzed alkylation.[17] The trend shows that electron-withdrawing groups on the phenylacetonitrile generally lead to higher yields in this transformation, consistent with the formation of a more stable and reactive nucleophile.
Table 2: Comparison of Yields in Knoevenagel Condensation with Benzaldehyde
This table illustrates the effect of substituents on the phenylacetonitrile ring in a Knoevenagel condensation with various aromatic aldehydes.
| Phenylacetonitrile Substituent | Aldehyde Substituent | Yield (%) |
| 4-Nitro (Strong EWG) | 4-Nitro (Strong EWG) | >99% |
| 4-Nitro (Strong EWG) | H (Unsubstituted) | >99% |
| H (Unsubstituted) | 4-Nitro (Strong EWG) | >99% |
| H (Unsubstituted) | H (Unsubstituted) | >99% |
| H (Unsubstituted) | 4-Methoxy (EDG) | 94% |
Data adapted from studies on Knoevenagel condensations.[15][18] The data indicates that phenylacetonitriles are highly effective active methylene compounds for this reaction, with EWGs on either reactant generally promoting the reaction to completion rapidly.
Applications in Pharmaceutical Synthesis
The structural motifs derived from substituted phenylacetonitriles are prevalent in a vast array of pharmaceuticals.[1][3][19] The specific substitution pattern is often crucial for biological activity.
-
Verapamil Synthesis: The calcium channel blocker Verapamil is synthesized from 3,4-dimethoxyphenylacetonitrile (homoveratronitrile). The two methoxy groups (EDGs) are key features for its pharmacological activity and also guide the synthetic pathway.
-
Antidepressants and Stimulants: Phenylacetonitrile is a precursor for drugs like the stimulant methylphenidate and the antidepressant milnacipran.[3]
-
Antitussives and Analgesics: The core structure is found in antitussives like isoaminile and opioids such as pethidine.[3][4]
-
Psychedelics: 3,4,5-Trimethoxyphenylacetonitrile is a precursor in an alternative synthesis route to NBOMe-mescaline, a potent psychedelic.[20]
Diagram 2: Synthetic Pathway to Fenapanil
Caption: Synthesis of the fungicide Fenapanil from 2-phenylacetonitrile.[6]
Experimental Protocols
The following protocols are representative examples of common transformations involving substituted phenylacetonitriles.
Protocol 1: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile
This protocol demonstrates a selective mono-alkylation, a common challenge due to the potential for di-alkylation.[13] Phase-transfer catalysis provides a robust solution.[13]
Materials:
-
Phenylacetonitrile
-
50% aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC, phase-transfer catalyst)
-
Ethyl bromide
-
Organic solvent (e.g., Dichloromethane or Toluene)
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous NaOH, and a catalytic amount of TEBAC (typically 1-5 mol%).
-
Cool the mixture in a water bath to maintain an internal temperature between 28-35 °C.
-
Add ethyl bromide dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 35 °C.
-
After the addition is complete, continue stirring the mixture vigorously for 2 hours at the same temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[11]
-
Upon completion, quench the reaction by adding water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-phenylbutanenitrile.
Protocol 2: Base-Catalyzed Knoevenagel Condensation
This protocol outlines a general procedure for the condensation of a substituted phenylacetonitrile with an aromatic aldehyde.
Materials:
-
Substituted phenylacetonitrile (e.g., 4-nitrophenylacetonitrile)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Weak base catalyst (e.g., piperidine or ammonium acetate)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
To a round-bottom flask, add the substituted phenylacetonitrile (1.0 eq), the aromatic aldehyde (1.0 eq), and the solvent (e.g., ethanol).
-
Add a catalytic amount of the weak base (e.g., a few drops of piperidine or ~0.1 eq of ammonium acetate).[18]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within 1-4 hours. In many cases, the product will precipitate from the reaction mixture upon cooling.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated nitrile.
Conclusion
Substituted phenylacetonitriles are far more than simple chemical intermediates; they are tunable platforms for complex molecular design. By understanding the interplay of inductive and resonance effects, researchers can harness the power of substituents to control reactivity at both the α-carbon and the aromatic ring. Electron-withdrawing groups enhance the acidity of the methylene protons, making these compounds ideal nucleophiles for alkylation and condensation reactions. In contrast, electron-donating groups activate the aromatic ring for electrophilic substitution. This predictable and controllable reactivity, coupled with the prevalence of the phenylacetonitrile core in bioactive molecules, ensures its enduring importance in the fields of synthetic chemistry and drug discovery.
References
- Troubleshooting low conversion in the alkyl
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchG
- Phenylacetonitrile Definition - Organic Chemistry Key Term - Fiveable.
- Recent Developments on Five-Component Reactions - MDPI.
- phenyl acetonitrile, 140-29-4.
- Technical Support Center: Synthesis of Substituted Phenylacetonitriles - Benchchem.
- Phenylacetonitrile | C8H7N | CID 8794 - PubChem.
- Synthetic strategies to 2‐phenylacetonitrile.
- Preparation of phenylacetonitriles - Google P
- Correlation between pKa value for the R‐phenylacetonitrile ligand...
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Public
- Benzyl cyanide - Wikipedia.
- Substituent Effects on Reactivity - YouTube.
- USE OF SUBSTITUTED PHENYLACETONES IN ORGANIC SYNTHESIS - Technicum.
- Method for the alkylation of phenylacetonitriles - Google P
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - ACS Public
- Knoevenagel condens
- Novel Methods of Knoevenagel Condens
- Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
- The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning.
- The Effect of Substituents on Reactivity - St.Peter's Institute of Pharmaceutical Sciences.
- NBOMe-mescaline - Wikipedia.
- Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing).
- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
- Recent advances in the application of β-ketonitriles as multifunctional intermedi
- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - NIH.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry.
- (PDF)
- 2-Phenylacetonitrile as a Versatile Starting M
Sources
- 1. fiveable.me [fiveable.me]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. stpeters.co.in [stpeters.co.in]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. bhu.ac.in [bhu.ac.in]
- 19. opentechnicum.com [opentechnicum.com]
- 20. NBOMe-mescaline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethoxyphenylacetonitrile
This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory environment. The protocols herein are designed as self-validating systems to build deep trust and provide value beyond the product itself.
Core Directive: Understanding the Inherent Risks
This compound is a valuable intermediate in organic synthesis.[1][2] However, its chemical nature as an organic nitrile necessitates stringent handling and disposal protocols. The primary hazard stems from the nitrile functional group (-C≡N).
The Causality of Nitrile Toxicity: Organic nitriles can be metabolized in the body or decompose under certain conditions (e.g., exposure to strong acids or high heat) to release hydrogen cyanide (HCN).[3][4] Cyanide is a potent and rapid-acting metabolic poison that inhibits cellular respiration.[4] Therefore, all handling and disposal procedures are designed to prevent exposure and the uncontrolled release of this compound or its hazardous decomposition products.
Fundamental Principle: this compound and any materials contaminated with it must be treated as hazardous waste.[3][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[6] All waste must be collected, properly labeled, and transferred to an approved waste disposal facility through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7][8]
| Hazard Category | Description | Primary Concern |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[9] Inhalation of dust may also be harmful.[5] | Systemic poisoning due to potential cyanide release in the body.[4] |
| Skin & Eye Irritation | May cause skin irritation and serious eye irritation.[10][11] | Localized tissue damage upon contact. |
| Respiratory Irritation | Dust may cause respiratory tract irritation.[11] | Inhalation exposure leading to respiratory discomfort and potential systemic absorption. |
| Hazardous Decomposition | Combustion or reaction with strong acids can produce toxic gases, including hydrogen cyanide, carbon monoxide, and nitrogen oxides.[3][4] | Release of highly toxic and flammable hydrogen cyanide gas. |
| Environmental Hazard | Related nitrile compounds are known to be toxic to aquatic life with long-lasting effects. | Contamination of ecosystems if improperly released. |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A rigorous PPE protocol is the first line of defense against accidental exposure. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.
The Logic of PPE Selection: The goal is to create a complete barrier between the researcher and the chemical. Each component of the PPE ensemble addresses a specific route of exposure. For instance, while a lab coat protects against minor splashes on the body, chemical splash goggles are essential to prevent irreversible eye damage.
| Equipment | Standard Handling Specification | Spill Cleanup Specification | Rationale |
| Hand Protection | Nitrile gloves.[12] | Heavy-duty nitrile or double-gloved nitrile gloves.[13] | Nitrile provides good resistance to many organic compounds, but it is crucial to inspect gloves for integrity before each use and dispose of them immediately after contamination.[14][15] Thicker gloves are required for the higher exposure risk during spill cleanup. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles and a face shield.[11] | Protects against accidental splashes into the eyes. A face shield provides an additional layer of protection for the entire face during higher-risk activities like spill cleanup. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron over a lab coat. | Prevents contact with skin and contamination of personal clothing.[16] |
| Respiratory Protection | Work in a certified chemical fume hood. | N/A (Evacuate and call EHS for large spills or if dust is airborne). | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4][11] Respirators require a formal program and should not be used outside of one.[16] |
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol outlines the procedure for disposing of small quantities of this compound, reaction residues, and contaminated consumables (e.g., weigh boats, pipette tips).
Step 1: Waste Segregation at the Source
-
Action: Designate a specific, solid hazardous waste container for this compound and chemically compatible nitrile waste.
-
Causality: Segregating waste at the point of generation is a cornerstone of safe laboratory practice. It prevents dangerous chemical reactions that can occur from mixing incompatible waste streams, such as the reaction between nitriles and acidic waste which could generate deadly hydrogen cyanide gas.[6]
Step 2: Proper Containerization
-
Action: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw-top cap. The container must be in good condition, with no cracks or residue on the outside.
-
Causality: The container must be chemically resistant to the waste and robust enough to prevent leaks or spills.[7] A tightly sealed cap is critical to prevent the release of any vapors and to protect the contents from moisture or reaction with atmospheric components.
Step 3: Accurate and Compliant Labeling
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List other components if it's a mixture.
-
The specific hazard characteristics: "Toxic".
-
The Principal Investigator's (PI) name and laboratory room number.
-
The date of accumulation start.
-
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that everyone, from lab personnel to waste handlers, is aware of the container's contents and associated dangers.[17][18] This prevents accidental mishandling and ensures the waste is routed to the correct disposal facility.
Step 4: Safe Interim Storage
-
Action: Keep the waste container closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within or under the chemical fume hood.
-
Causality: Storing hazardous waste in a designated, contained area minimizes the risk of it being knocked over and limits the spread of contamination in case of a leak.[17] Keeping the container sealed prevents the release of vapors into the lab environment.
Step 5: Arranging for Professional Disposal
-
Action: Once the container is full or you are finished with the project, contact your institution's EHS department to arrange for a waste pickup. Do not allow hazardous waste to accumulate for extended periods.
-
Causality: Licensed hazardous waste disposal companies are equipped to transport and destroy chemical waste safely and in compliance with all federal and state regulations, typically via high-temperature incineration.[7][17] This is the only acceptable final disposal route.
Emergency Protocol for Accidental Spills
A quick and correct response to a chemical spill is critical to minimizing harm. The following workflow distinguishes between minor, manageable spills and major incidents requiring professional intervention.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 13388-75-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. web.mit.edu [web.mit.edu]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. This compound | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. octanegloves.com [octanegloves.com]
- 16. nj.gov [nj.gov]
- 17. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 18. va.gov [va.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
